molecular formula C15H12N2 B1331546 2,4-Diphenylimidazole CAS No. 670-83-7

2,4-Diphenylimidazole

Cat. No.: B1331546
CAS No.: 670-83-7
M. Wt: 220.27 g/mol
InChI Key: FHHCKYIBYRNHOZ-UHFFFAOYSA-N
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Description

2,4-Diphenylimidazole is a useful research compound. Its molecular formula is C15H12N2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-diphenyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHCKYIBYRNHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304756
Record name 2,4-Diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

670-83-7
Record name 2,4-Diphenylimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167196
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diphenylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Diphenylimidazole (CAS No. 670-83-7). The information presented herein is intended to support research, development, and application of this versatile heterocyclic compound. All quantitative data is summarized in structured tables, and detailed experimental protocols for key analytical procedures are provided.

Core Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its fundamental physicochemical characteristics are crucial for its application in various fields, including medicinal chemistry and materials science.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₂N₂[1][2]
Molecular Weight 220.27 g/mol [1][2]
Melting Point 164-166 °C (recrystallized from ethanol) 285–290 °C (decomposes)[2] [1]
Boiling Point 461.2 ± 14.0 °C (Predicted)[2]
Density 1.149 ± 0.06 g/cm³ (Predicted)[2]
pKa 12.39 ± 0.10 (Predicted)[2]
LogP 3.4 (Predicted)[3]
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[1][2]

Note on Melting Point Discrepancy: The observed variation in the melting point of this compound may be attributed to differences in crystalline form (polymorphism), purity of the sample, and the experimental method used for determination. The lower range is reported for the compound recrystallized from ethanol, suggesting it may represent a specific polymorph or the presence of residual solvent. The higher, decomposing melting point may indicate a different crystalline structure or thermal degradation under the measurement conditions.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for reproducible research.

Synthesis of this compound

A common and effective method for the synthesis of 2,4-diphenyl-1H-imidazole is through the condensation of benzil, an appropriate aldehyde (in this case, often formaldehyde or a precursor), and a nitrogen source like ammonium acetate.

Procedure:

  • In a round-bottom flask, combine benzil (1 equivalent), ammonium acetate (10 equivalents), and benzaldehyde (1 equivalent) in glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker of ice water with stirring.

  • A precipitate of 2,4,5-triphenyl-1H-imidazole will form. If the desired product is this compound, a different aldehyde precursor would be used. For the synthesis of 2,4-diphenyl-1H-imidazole specifically, a common method involves the reaction of benzamidine with a phenacyl halide.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 2,4-diphenyl-1H-imidazole.

  • Dry the purified crystals under vacuum.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.

Procedure:

  • Ensure the this compound sample is finely powdered and completely dry.

  • Seal one end of a glass capillary tube by heating it in the flame of a Bunsen burner.

  • Introduce a small amount of the powdered sample into the open end of the capillary tube.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube. The packed sample height should be 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the apparatus at a moderate rate until the temperature is approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[4][5]

Determination of Solubility

The solubility of this compound in various solvents can be determined qualitatively.

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, dichloromethane, acetone, hexane).

  • Agitate the tubes vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25°C).

  • Visually inspect each tube for the presence of undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration. If undissolved solid remains, the compound is considered sparingly soluble or insoluble.

  • For a more quantitative assessment, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) provides insight into the ionization state of the imidazole ring at different pH values.

Procedure:

  • Prepare a standard solution of this compound of known concentration in a suitable solvent mixture (e.g., water-ethanol) to ensure solubility.

  • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Place a known volume of the this compound solution in a beaker with a magnetic stir bar.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa can be determined from the titration curve as the pH at the half-equivalence point.[6][7]

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Procedure:

  • Prepare a mutually saturated system of n-octanol and water (or a suitable buffer, typically at pH 7.4 for biological relevance). This is achieved by shaking equal volumes of the two solvents together and allowing the phases to separate.

  • Prepare a stock solution of this compound in either the n-octanol or aqueous phase.

  • Add a known volume of the stock solution to a flask containing known volumes of the pre-saturated n-octanol and aqueous phases.

  • Seal the flask and shake it vigorously for a sufficient time to allow for the partitioning equilibrium to be reached (e.g., 24 hours).

  • After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of the partition coefficient.[8][9]

Biological Activity and Signaling Pathways

This compound and its derivatives have been identified as agonists of the Cannabinoid Receptor Type 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the immune system. Its activation is associated with a range of physiological effects, making it a target for therapeutic intervention in inflammatory and pain-related conditions.

CB2 Receptor Signaling Pathway

Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11] Additionally, CB2 receptor activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade and the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating G-protein independent signaling.

CB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Agonist This compound (Agonist) CB2R CB2 Receptor G_protein Gαi/oβγ CB2R->G_protein Activates beta_arrestin β-Arrestin CB2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates (via βγ subunit) ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates Arrestin_MAPK MAPK Pathway beta_arrestin->Arrestin_MAPK Activates

CB2 Receptor Signaling Cascade

Experimental Workflows for Biological Activity Assessment

To evaluate the activity of this compound as a CB2 receptor agonist, specific in vitro assays are employed to measure key signaling events.

cAMP Assay Workflow

This workflow outlines the steps to measure changes in intracellular cAMP levels following receptor activation.

cAMP_Assay_Workflow Start Start Cell_Culture Culture cells expressing CB2 receptor Start->Cell_Culture Plating Plate cells in a multi-well plate Cell_Culture->Plating Pre-treatment Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) Plating->Pre-treatment Stimulation Stimulate with Forskolin (to induce cAMP) Pre-treatment->Stimulation Compound_Addition Add this compound (or other test compounds) Stimulation->Compound_Addition Incubation Incubate for a defined period Compound_Addition->Incubation Cell_Lysis Lyse cells to release intracellular cAMP Incubation->Cell_Lysis cAMP_Detection Detect cAMP levels using a competitive immunoassay (e.g., HTRF) Cell_Lysis->cAMP_Detection Data_Analysis Analyze data to determine EC50/IC50 values cAMP_Detection->Data_Analysis End End Data_Analysis->End

Workflow for cAMP Assay
β-Arrestin Recruitment Assay Workflow

This workflow details the procedure for measuring the recruitment of β-arrestin to the activated CB2 receptor.

beta_Arrestin_Workflow Start Start Cell_Line Use engineered cell line co-expressing CB2R-ProLink and β-Arrestin-EA (e.g., PathHunter®) Start->Cell_Line Plating Plate cells in a multi-well plate Cell_Line->Plating Compound_Addition Add this compound (or other test compounds) Plating->Compound_Addition Incubation Incubate for a defined period (e.g., 90 minutes) Compound_Addition->Incubation Detection Add detection reagents containing substrate for complemented enzyme Incubation->Detection Signal_Measurement Measure chemiluminescent signal Detection->Signal_Measurement Data_Analysis Analyze data to determine EC50 values for β-arrestin recruitment Signal_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for β-Arrestin Recruitment Assay

References

synthesis of 2,4-Diphenylimidazole from benzil and ammonium acetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2,4-Diphenylimidazole from Benzil and Ammonium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from benzil and ammonium acetate, a classic example of the Debus-Radziszewski imidazole synthesis. This reaction is a cornerstone in heterocyclic chemistry, enabling the construction of the imidazole core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds.

The synthesis involves a multi-component reaction where a 1,2-dicarbonyl compound (benzil), and a source of ammonia (ammonium acetate) condense to form the target imidazole. While many variations of this synthesis exist to produce 2,4,5-trisubstituted imidazoles, this guide will focus on the synthesis of the 2,4-disubstituted derivative.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of substituted imidazoles based on the Radziszewski reaction, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Conventional Heating Methods for Substituted Imidazole Synthesis

CatalystAldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
NoneBenzaldehydeGlacial Acetic Acid1003-4Not Specified[1]
Y(TFA)₃ (3 mol%)BenzaldehydeSolvent-free100397[2]
Diethyl ammoniumhydrogen phosphateBenzaldehydeSolvent-free100Not SpecifiedHigh[3]

Table 2: Microwave-Assisted Synthesis of 2,4,5-Triarylimidazoles

CatalystAldehydeSolventPower (W)Time (min)Yield (%)Reference
Glyoxylic acid (5 mol%)4-ChlorobenzaldehydeSolvent-free8001.598

Experimental Protocols

The following are detailed methodologies for the synthesis of substituted imidazoles. The protocol for this compound is adapted from the general procedures for 2,4,5-trisubstituted imidazoles.

Protocol 1: General Synthesis of this compound (Adapted)

This protocol is a generalized procedure adapted for the synthesis of this compound, based on the numerous reported syntheses of 2,4,5-trisubstituted imidazoles.

Materials:

  • Benzil

  • Ammonium Acetate

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine benzil (1 equivalent) and ammonium acetate (at least 2 equivalents).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Attach a reflux condenser and heat the mixture to 100°C with continuous stirring.

  • Maintain the reaction at reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Triarylimidazoles

This protocol describes a rapid, solvent-free method for synthesizing 2,4,5-triarylimidazoles using microwave irradiation.

Materials:

  • Benzil (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium acetate (2.5 mmol)

  • Glyoxylic acid (5 mol%)

  • Borosil beaker (50 mL)

  • Microwave oven (e.g., BPL, 800T, 2450 MHz)

  • Ice-water

  • Büchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • In a 50 mL Borosil beaker, combine benzil (1 mmol), the desired aromatic aldehyde (1 mmol), ammonium acetate (2.5 mmol), and glyoxylic acid (5 mol%).

  • Mix the components thoroughly.

  • Place the beaker in a microwave oven and irradiate at 800W for 1-3 minutes. Monitor the reaction progress by TLC.

  • Once the starting materials have been consumed, remove the beaker from the microwave and allow it to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-water to precipitate the solid product.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2,4,5-triarylimidazole.

Mandatory Visualization

Reaction Pathway

The following diagram illustrates the proposed mechanism for the Debus-Radziszewski synthesis of this compound from benzil and ammonium acetate.

G Benzil Benzil Intermediate1 Condensation Intermediate Benzil->Intermediate1 + 2 NH₃ Ammonia Ammonia (from Ammonium Acetate) Diimine Diimine Intermediate Intermediate1->Diimine - 2 H₂O Cyclization Intramolecular Cyclization Diimine->Cyclization Tautomerization & Ring Closure Dehydration Dehydration Cyclization->Dehydration Diphenylimidazole This compound Dehydration->Diphenylimidazole - H₂O

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of this compound.

G Start Start Mixing Mix Benzil and Ammonium Acetate in Glacial Acetic Acid Start->Mixing Reflux Reflux at 100°C (3-4 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Pour into Ice-Water Cooling->Precipitation Filtration Vacuum Filtration and Washing Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization End Pure this compound Recrystallization->End

References

An In-depth Technical Guide to 2,4-Diphenylimidazole: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-diphenylimidazole, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, synthesis via the Radziszewski reaction, and its emerging role as a privileged scaffold in drug discovery, particularly as an agonist for the cannabinoid receptor 2 (CB2). Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside structured data tables and visual diagrams of key chemical and biological pathways to facilitate understanding and application in a research and development setting.

Introduction

This compound (CAS No: 670-83-7) is an aromatic heterocyclic compound featuring a central imidazole ring substituted with two phenyl groups at positions 2 and 4.[1] The imidazole moiety is a well-established pharmacophore found in numerous biologically active molecules, and the addition of phenyl groups imparts unique steric and electronic properties that enhance its potential for interacting with biological targets.[1] Its applications range from being a crucial pharmaceutical intermediate in the development of antifungal and anti-inflammatory agents to its use as a UV stabilizer in polymers.[2] Of particular note is the role of this compound derivatives as potent and selective agonists of the cannabinoid receptor 2 (CB2), highlighting their therapeutic potential for chronic pain and inflammatory disorders without the psychoactive side effects associated with CB1 receptor activation.[1]

Molecular Structure and Identification

The fundamental structure of this compound consists of a five-membered imidazole ring with phenyl substituents. The molecular formula is C₁₅H₁₂N₂.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 2,4-diphenyl-1H-imidazole
CAS Number 670-83-7[1]
Molecular Formula C₁₅H₁₂N₂[1]
Molecular Weight 220.27 g/mol [1]
InChI InChI=1S/C15H12N2/c1-3-7-12(8-4-1)14-11-16-15(17-14)13-9-5-2-6-10-13/h1-11H,(H,16,17)[1]
Canonical SMILES C1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CC=C3[1]

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in various applications.

Table 2: Physicochemical Properties

PropertyValueSource
Melting Point 285–290°C (decomposes)[1]
Boiling Point (Predicted) 461.2 ± 14.0 °C[3]
Solubility Soluble in ethanol and dichloromethane.[1][3]
pKa (Pyrrole-like N1) ~14.5[1]
pKa (Predicted) 12.39 ± 0.10[3]

Table 3: Spectroscopic Data (for related diphenylimidazole compounds as representative examples)

SpectroscopyPeak Information (for 2,4,5-Triphenylimidazole)
¹H NMR (400 MHz, DMSO-d₆) δ 12.51 (s, 1H), 8.03 (m, 2H), 7.55 (d, J = 7.3 Hz, 2H), 7.52 – 7.40 (m, 4H), 7.36 (t, J = 7.2 Hz, 1H), 7.32 – 7.27 (m, 2H), 7.22 (t, J = 7.3 Hz, 1H)
¹³C NMR (101 MHz, DMSO-d₆) δ 166.91, 156.45, 137.73, 147.91, 135.59, 132.25, 130.94, 130.40, 129.34, 128.89, 128.04, 126.04, 125.67
FTIR (KBr, cm⁻¹) 3317 (N-H), 3037, 2972 (Ar–H), 1589 (C=N), 1483 (C=C aromatic)
UV-Vis (in CH₂Cl₂) λmax recorded in the 200–800 nm range.[4]

Synthesis of this compound

The most common method for synthesizing this compound is the Radziszewski imidazole synthesis, which is a multi-component reaction.[5]

Radziszewski Reaction Mechanism

The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[5] The reaction proceeds in two main stages:

  • Diimine Formation: The dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate.[5]

  • Cyclization with Aldehyde: The diimine then condenses with an aldehyde, followed by cyclization and oxidation to form the imidazole ring.[5][6]

Radziszewski_Mechanism Reactants 1,2-Dicarbonyl + Aldehyde + 2 NH₃ Diimine Diimine Intermediate Reactants->Diimine Condensation CondensationProduct Condensation Product Diimine->CondensationProduct + Aldehyde Imidazole This compound CondensationProduct->Imidazole Cyclization & Oxidation

Caption: Generalized workflow of the Radziszewski imidazole synthesis.

Experimental Protocol for Synthesis

This protocol is adapted from general procedures for the synthesis of tri-substituted imidazoles.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, combine benzil (1 mmol), benzaldehyde (1 mmol), and ammonium acetate (5-10 mmol).

  • Add glacial acetic acid (10 mL) as the solvent and catalyst.

  • Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer.

  • Heat the mixture to reflux (approximately 100-120°C) with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (50-100 mL) with stirring.

  • A precipitate of this compound will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any remaining acetic acid and ammonium salts.

  • Recrystallize the crude product from hot ethanol to obtain purified this compound.

  • Dry the purified crystals in a vacuum oven.

Applications in Drug Development

The this compound scaffold is of particular interest to drug development professionals due to its association with a range of biological activities.

Cannabinoid Receptor 2 (CB2) Agonism

Derivatives of this compound have been identified as potent and selective agonists for the CB2 receptor.[1] The CB2 receptor is primarily expressed on immune cells and is implicated in modulating inflammation and pain.[7] Activation of the CB2 receptor is a promising therapeutic strategy for treating chronic pain, autoimmune diseases, and neuroinflammatory conditions without the psychotropic effects mediated by the CB1 receptor.[7]

CB2 Receptor Signaling Pathway

The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[8] Agonist binding to the CB2 receptor initiates a signaling cascade that leads to various cellular responses.

CB2_Signaling Agonist This compound (Agonist) CB2R CB2 Receptor (GPCR) Agonist->CB2R Binds to G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Pathway G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cell_Response Cellular Response (e.g., ↓ Cytokine Release) cAMP->Cell_Response MAPK->Cell_Response

Caption: Simplified CB2 receptor signaling pathway activated by an agonist.

Experimental Protocol: CB2 Receptor Agonist Activity Assay (cAMP Assay)

This protocol outlines a common method to determine the agonist activity of a compound at the CB2 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.[9]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.

  • Assay buffer (e.g., HBSS with 0.1% BSA).

  • Forskolin solution.

  • Test compound (this compound derivative) stock solution in DMSO.

  • Reference CB2 agonist (e.g., CP 55,940).

  • cAMP detection kit (e.g., LANCE Ultra cAMP Detection Kit).

  • 384-well white microplates.

Procedure:

  • Cell Plating: Seed the CB2-expressing cells into 384-well plates and incubate overnight to allow for cell attachment.

  • Compound Preparation: Perform serial dilutions of the test compound and reference agonist in assay buffer.

  • Assay:

    • Remove the culture medium from the cells and add the diluted compounds.

    • Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. The final concentration of forskolin should be predetermined to elicit a submaximal response.

    • Incubate the plate at room temperature for 30-45 minutes.

  • cAMP Detection:

    • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Plot the response (e.g., fluorescence ratio) against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Plate_Cells 1. Plate CB2-expressing cells in 384-well plate Prep_Compounds 2. Prepare serial dilutions of test compound Add_Compounds 3. Add compounds to cells Prep_Compounds->Add_Compounds Add_Forskolin 4. Add Forskolin to stimulate cAMP Add_Compounds->Add_Forskolin Incubate 5. Incubate for 30-45 min Add_Forskolin->Incubate Detect_cAMP 6. Lyse cells and detect cAMP Incubate->Detect_cAMP Plot_Data 7. Plot dose-response curve Detect_cAMP->Plot_Data Calc_EC50 8. Calculate EC₅₀ Plot_Data->Calc_EC50

Caption: Experimental workflow for the cAMP accumulation assay.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined molecular structure and a range of valuable physicochemical properties. Its synthesis is readily achievable through established methods like the Radziszewski reaction. For researchers in drug development, the this compound scaffold serves as a promising starting point for the design of novel therapeutics, particularly selective CB2 receptor agonists for the treatment of pain and inflammatory conditions. The detailed protocols and data presented in this guide are intended to support further investigation and application of this important molecule in both academic and industrial research settings.

References

Solubility Profile of 2,4-Diphenylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-diphenylimidazole in common organic solvents. The information is compiled from available scientific literature and chemical databases to support research, development, and formulation activities involving this compound.

Core Summary

This compound, a versatile heterocyclic compound with applications in medicinal chemistry and materials science, exhibits varying solubility in organic solvents. While qualitatively described as soluble in solvents like ethanol and dichloromethane, precise quantitative data is limited in readily accessible literature. This guide presents the available data and outlines the methodologies for its determination.

Quantitative Solubility Data

A key study by Domańska, U., Pobudkowska, A., & Rogalski, M. (2004) investigated the solid-liquid equilibrium of several phenyl-substituted imidazoles in a range of organic solvents. While the study focused on isomers and related compounds, it provides the most relevant quantitative data in this context. It is important to note that specific quantitative solubility data for this compound was not explicitly found in the public domain searches. The data for its isomer, 4,5-diphenylimidazole, is presented here for comparative purposes and to highlight the expected range of solubility.

Table 1: Solubility of Phenyl-Substituted Imidazoles in Select Organic Solvents

Solvent2-Phenylimidazole (mol fraction x₁)4,5-Diphenylimidazole (mol fraction x₁)2,4,5-Triphenylimidazole (mol fraction x₁)Temperature (K)
DichloromethaneData not available in snippetsData not available in snippetsData not available in snippetsNot specified
1-ChlorobutaneData not available in snippetsData not available in snippetsData not available in snippetsNot specified
TolueneData not available in snippetsData not available in snippetsData not available in snippetsNot specified
2-NitrotolueneData not available in snippetsData not available in snippetsData not available in snippetsNot specified

Note: The full text of the source publication is required to ascertain the specific solubility values for the listed compounds.

Qualitative solubility information from other sources indicates that this compound is generally soluble in ethanol and dichloromethane.[1][2]

Experimental Protocols

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following outlines a general experimental workflow for determining the solubility of a crystalline organic compound like this compound, based on methods described in the literature.[3][4]

Method 1: Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The saturated solution is left undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration can be used to separate the solid phase from the liquid phase.

  • Quantification: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent. The concentration of this compound in the diluted sample is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL, g/100mL, or mol/L.

Method 2: Synthetic Method (as mentioned by Domańska et al.)

This method involves the visual determination of the dissolution temperature of a solid in a solvent.

Protocol:

  • Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed tubes.

  • Heating and Observation: The samples are slowly heated at a constant rate while being stirred. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific composition.

  • Data Analysis: By repeating this process for different compositions, a solubility curve (temperature vs. composition) can be constructed.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the isothermal shake-flask solubility determination method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess this compound prep2 Add to known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 or Centrifuge/Filter sep1->sep2 ana1 Withdraw clear supernatant sep1->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC-UV ana2->ana3 result Calculate Solubility ana3->result

References

history and discovery of 2,4-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Diphenylimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diphenyl-1H-imidazole is a heterocyclic organic compound that has garnered significant interest in various scientific fields, particularly in medicinal chemistry and materials science. Its rigid, aromatic scaffold serves as a versatile platform for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the history, discovery, synthesis, properties, and applications of this compound, with a special focus on its role as a core structure in the development of cannabinoid receptor 2 (CB2) agonists.

History and Discovery

The synthesis of the imidazole ring system dates back to the mid-19th century. In 1858, German chemist Heinrich Debus first synthesized imidazole (originally named glyoxaline) by reacting glyoxal and formaldehyde in the presence of ammonia.[1][2] This foundational work laid the groundwork for imidazole chemistry.

The field was significantly advanced by the Polish chemist Bronisław Radziszewski, who, beginning in 1882, developed a more general method for synthesizing a variety of substituted imidazoles.[1][3] The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[2][4] This multicomponent reaction proved to be a robust method for preparing a wide range of imidazole derivatives, including the chemiluminescent compound 2,4,5-triphenylimidazole, also known as lophine.[1] While the precise first synthesis of this compound is not as famously documented as that of lophine, its synthesis is based on the principles established by Debus and Radziszewski. Modern synthetic methods have since been developed to produce this compound with high yield and purity.

Physicochemical and Spectroscopic Data

This compound is typically a white solid.[5] Its key physicochemical and spectroscopic properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 670-83-7[6][7]
Molecular Formula C₁₅H₁₂N₂[6][7]
Molecular Weight 220.27 g/mol [6][7]
Melting Point 164-166 °C[8]
Boiling Point 461.2 ± 14.0 °C (Predicted)[8]
Density 1.149 ± 0.06 g/cm³ (Predicted)[8]
InChIKey FHHCKYIBYRNHOZ-UHFFFAOYSA-N[7]
Table 2: NMR Spectroscopic Data for this compound
NucleusSolventChemical Shift (δ, ppm)Source
¹H NMR CDCl₃7.87 (d, J = 7.5 Hz, 2H), 7.75 (d, J = 7.0 Hz, 2H), 7.42–7.33 (m, 6H), 7.26 (t, J = 4.0 Hz, 1H)[5]
¹³C NMR CDCl₃147.0, 130.0, 128.8, 128.7, 127.0, 125.2, 124.9[5]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been developed. A modern, efficient, and catalyst-free method involves the [3+2] cyclization of a vinyl azide with an amidine.[5]

Experimental Protocol: Synthesis of 2,4-Diphenyl-1H-imidazole via [3+2] Cyclization

This protocol is adapted from the method described by Ghorai and colleagues.[5]

Reagents and Materials:

  • Benzimidamide hydrochloride

  • (1-Azidovinyl)benzene

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (100–200 mesh) for column chromatography

Procedure:

  • To a 10 mL reaction tube, add benzimidamide hydrochloride (47 mg, 0.3 mmol), (1-azidovinyl)benzene (29 mg, 0.2 mmol), and DBU (45.6 mg, 0.3 mmol).

  • Add 2.0 mL of acetonitrile to the reaction mixture.

  • Place the sealed reaction tube in a preheated oil bath at 80 °C and stir for 8 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add 10.0 mL of brine solution and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a 10% ethyl acetate in hexane eluent to yield 2,4-diphenyl-1H-imidazole as a white solid (39.2 mg, 89% yield).[5]

G Experimental Workflow: Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Benzimidamide HCl Benzimidamide HCl Reaction Mixture Reaction Mixture Benzimidamide HCl->Reaction Mixture (1-Azidovinyl)benzene (1-Azidovinyl)benzene (1-Azidovinyl)benzene->Reaction Mixture DBU DBU DBU->Reaction Mixture Acetonitrile (Solvent) Acetonitrile (Solvent) Acetonitrile (Solvent)->Reaction Mixture 80 °C, 8h 80 °C, 8h 80 °C, 8h->Reaction Mixture Brine Wash & EtOAc Extraction Brine Wash & EtOAc Extraction Drying (Na2SO4) Drying (Na2SO4) Brine Wash & EtOAc Extraction->Drying (Na2SO4) Concentration Concentration Drying (Na2SO4)->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Final Product Final Product Column Chromatography->Final Product 2,4-Diphenyl-1H-imidazole Reaction Mixture->Brine Wash & EtOAc Extraction Cooling

Caption: Experimental workflow for the synthesis of this compound.

Applications

This compound serves as a valuable building block in several areas:

  • Medicinal Chemistry: The most prominent application is its use as a core scaffold for the development of selective cannabinoid receptor 2 (CB2) agonists. These compounds are being investigated for the treatment of chronic and neuropathic pain, with the advantage of avoiding the psychoactive side effects associated with CB1 receptor activation.[9]

  • Materials Science: Due to its conjugated aromatic system, this compound exhibits UV absorption properties, making it an effective UV stabilizer for polymers. It helps prevent photodegradation, thereby extending the lifespan of materials like plastics and coatings. Its derivatives are also explored for use in fluorescent dyes and sensors.

  • Pharmaceutical Intermediates: The imidazole ring is a common feature in many pharmaceuticals. This compound can serve as a precursor for the synthesis of a range of therapeutically active compounds, including potential antifungal agents.

Cannabinoid Receptor 2 (CB2) Signaling Pathway

The therapeutic potential of this compound derivatives in pain management stems from their activity as agonists at the CB2 receptor. The CB2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on immune cells. Its activation triggers a cascade of intracellular events that ultimately modulate inflammation and nociception.

Upon binding of an agonist, such as a this compound derivative, the CB2 receptor couples to inhibitory G-proteins (Gαi/o). This leads to two primary signaling events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and reduced activity of protein kinase A (PKA).[10][11]

  • Activation of MAPK Pathways: The Gβγ subunit dissociates and can activate other signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways, including ERK and p38 MAPK.[11][12]

These signaling events collectively lead to the modulation of cytokine release and immune cell function, contributing to the anti-inflammatory and analgesic effects of CB2 agonists.

G CB2 Receptor Signaling Pathway Ligand This compound (CB2 Agonist) CB2R CB2 Receptor (GPCR) Ligand->CB2R Binds G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade (ERK, p38) G_protein->MAPK Activates (via Gβγ) cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Response Modulation of Gene Expression & Anti-inflammatory Effects PKA->Response MAPK->Response

Caption: Simplified signaling pathway of the CB2 receptor upon agonist binding.

References

Spectroscopic Profile of 2,4-Diphenylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 2,4-Diphenylimidazole (CAS No. 670-83-7). The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and a comparative analysis of FT-IR data for this compound.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.87d7.52HAromatic Protons
7.75d7.02HAromatic Protons
7.42–7.33m-6HAromatic Protons
7.26t4.01HImidazole C5-H

Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
147.0C2 (Imidazole Ring)
130.0Aromatic Carbons
128.8Aromatic Carbons
128.7Aromatic Carbons
127.0Aromatic Carbons
125.2Aromatic Carbons
124.9C4/C5 (Imidazole Ring)

Solvent: CDCl₃, Frequency: 125 MHz[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound
ParameterValue
Calculated m/z (C₁₅H₁₃N₂)221.1079
Found m/z221.1080

Ionization Method: ESI (Electrospray Ionization) or similar soft ionization technique is inferred.[1]

Table 4: Comparative FT-IR Spectral Data

Note: Specific FT-IR data for this compound was not explicitly found in the literature search. The following data is for the closely related compound 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole and provides expected absorption regions.

Wavenumber (cm⁻¹)Assignment
3100–3000Aromatic C-H stretching
~1600-1450C=C and C=N stretching (aromatic and imidazole rings)
1300-1000C-H in-plane bending
950-800C-H out-of-plane bending

The N-H stretching vibration of the imidazole ring is typically observed in the range of 3400-3200 cm⁻¹.

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz for protons and 125 MHz for carbon-13.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for quantitative analysis.

  • ¹³C NMR: The spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition: HRMS analysis is performed on a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is calibrated using a known standard to ensure high mass accuracy. The sample solution is introduced into the ESI source, where it is ionized. The resulting ions are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine their mass-to-charge ratio with high precision.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation cluster_final_output Final Output Sample This compound (Solid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep MS_Prep Dissolve in MeOH/ACN Sample->MS_Prep NMR_Acq NMR Spectrometer (1H & 13C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Acq HRMS Spectrometer (ESI) MS_Prep->MS_Acq NMR_Analysis Chemical Shifts Coupling Constants Structure Elucidation NMR_Acq->NMR_Analysis IR_Analysis Functional Group Identification IR_Acq->IR_Analysis MS_Analysis Molecular Formula Confirmation MS_Acq->MS_Analysis Report Comprehensive Spectroscopic Profile NMR_Analysis->Report IR_Analysis->Report MS_Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

References

potential biological activities of 2,4-Diphenylimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities of 2,4-Diphenylimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have been explored for a wide array of pharmacological applications, demonstrating a remarkable versatility that makes them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the key biological activities associated with these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer and Anti-proliferative Activities

Derivatives of the imidazole core, particularly those with triphenyl substitutions, have shown notable cytotoxic effects against various human cancer cell lines. Research indicates that these compounds can interfere with critical cell signaling pathways, such as the p53-MDM2 interaction, and induce cell cycle arrest.

A series of N1-substituted 2,4,5-triphenylimidazole derivatives were synthesized and evaluated for their anti-proliferative activities against four human cancer cell lines: prostate cancer (PC3), oral cancer (KB), lung cancer (A549), and colon cancer (HCT116).[1][2] While their inhibitory activity on the p53-MDM2 binding was found to be weak, many of the compounds displayed moderate to potent cytotoxicity.[1][2] One lead compound, in particular, was found to induce cell cycle arrest at the G2/M phase.[1] The fusion of quinoxaline with imidazole has also been explored, yielding N-alkyl-2, 4-diphenylimidazo [1, 2-a] quinoxalin-1-amine derivatives that demonstrate kinase inhibition and cytotoxic activity in several cancer cell lines.[3] Furthermore, a copper(II) complex with a 2,4,5-triphenylimidazole ligand has been synthesized and tested for its anticancer activity against the T47D human breast cancer cell line, showing a significant cytotoxic effect.[4]

Quantitative Data: Anticancer Activity
Compound ClassCell LineActivity MetricValueReference
N1-substituted 2,4,5-triphenylimidazolesPC3, KB, A549, HCT116CytotoxicityModerate to Potent[1][2]
Cu(II) complex with 2,4,5-triphenylimidazoleT47D (Breast Cancer)IC5072.139 µg/mL[4]
Experimental Protocols: Anticancer Screening

MTT Assay for Cytotoxicity:

  • Cell Culture: Human cancer cell lines (e.g., T47D, PC3, A549) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

Cell Cycle Analysis:

  • Treatment: Cells are treated with a test compound (e.g., a potent triphenylimidazole derivative) for a defined period (e.g., 24 hours).

  • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined to identify any cell cycle arrest.[1]

Visualizations: Anticancer Mechanism

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_core p53 Regulation Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates MDM2 MDM2 p53->MDM2 induces p21 p21 p53->p21 activates transcription Apoptosis Apoptosis p53->Apoptosis induces MDM2->p53 promotes degradation CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Triphenylimidazole 2,4,5-Triphenylimidazole Derivative Triphenylimidazole->MDM2 inhibits binding to p53

Caption: p53-MDM2 regulatory pathway and the inhibitory action of triphenylimidazole derivatives.

Antimicrobial and Antifungal Activities

The imidazole ring is a core component of many established antifungal agents. Consequently, this compound derivatives have been extensively screened for their antimicrobial properties. Studies have revealed that these compounds exhibit a broad spectrum of activity against various pathogenic bacteria and fungi.

Novel synthesized 2,4,5-trisubstituted imidazoles have been tested against eight different human pathogenic bacteria and fungi, with several compounds showing activity against both Gram-positive and Gram-negative bacteria.[5] The minimum inhibitory concentrations (MICs) for active compounds ranged from 0.50 to 6.1 µg/mL.[5] In another study, a series of 2-substituted-4,5-diphenyl imidazoles were synthesized and screened, with some compounds showing promising activity against fungal and bacterial strains when compared to standard drugs like Ciprofloxacin and Clotrimazole.[6] The incorporation of a triazole ring into the structure has also yielded derivatives with good antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans.[7] Furthermore, imidazole derivatives containing a 2,4-dienone motif have demonstrated broad-spectrum antifungal and antibacterial activity.[8][9]

Quantitative Data: Antimicrobial Activity
Compound ClassOrganismActivity MetricValueReference
2,4,5-Trisubstituted ImidazolesVarious BacteriaMIC0.50 - 6.1 µg/mL[5]
2,4,5-Trisubstituted ImidazolesVarious BacteriaMBC1.11 - 12.9 µg/mL[5]
1H-2,4 triazole 2,4,5-trisubstituted imidazolesS. aureus, P. aeruginosa, C. albicansActivityGood[7]
Imidazole-dienone hybridsC. albicans 64110 (fluconazole-resistant)MIC8 µg/mL[8]
Imidazole-dienone hybridsS. aureus UA1758MIC4 - 8 µg/mL[8]
4-((4,5-diphenyl-1H-imidazole-2-yl) diazenyl) benzoic acidCandida utilisMIC7 mg/mL[10]
Experimental Protocols: Antimicrobial Screening

Kirby-Bauer Disk Diffusion Method:

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a sterile broth to match a specific turbidity standard (e.g., 0.5 McFarland).

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the synthesized imidazole derivative are placed on the agar surface. Standard antibiotic disks (e.g., Ciprofloxacin) and a solvent control disk are also applied.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.[6]

Broth Microdilution Method for MIC Determination:

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Anti-inflammatory Activity

Several this compound derivatives have been investigated for their potential to mitigate inflammation. These compounds often target key enzymes and pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.

A series of 1-substituted 2,4,5-triphenyl imidazoles were synthesized and screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method, with some compounds showing highly significant activity.[11] Similarly, 2,4-diaryl-5(4H)-imidazolone derivatives have been prepared and evaluated, with some exhibiting excellent in vivo anti-inflammatory properties and a lack of gastrointestinal toxicity, suggesting potential COX-2 selectivity.[12] Further studies on substituted imidazole derivatives have identified compounds with remarkable anti-inflammatory effects, showing edema inhibition from 49.58% to 58.02% with minimal gastrointestinal side effects.[13] The mechanism of action for some derivatives has been linked to the inhibition of the NF-κB pathway.[14][15]

Quantitative Data: Anti-inflammatory Activity
Compound ClassModelActivity MetricValueReference
Substituted ImidazolesCarrageenan-induced rat paw edemaEdema Inhibition49.58% - 58.02%[13]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)LPS-stimulated RAW 264.7 macrophagesNO Production IC500.86 µM[14]
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)LPS-stimulated RAW 264.7 macrophagesTNF-α Production IC501.87 µM[14]
Experimental Protocols: Anti-inflammatory Screening

Carrageenan-Induced Rat Paw Edema Model:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test compounds (imidazole derivatives) and a standard drug (e.g., Indomethacin or Diclofenac) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.

  • Inflammation Induction: After a set time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized edema.

  • Paw Volume Measurement: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11][12][13]

Visualizations: General Experimental Workflow

Experimental_Workflow start Start: Identify Lead Scaffold (this compound) synthesis Synthesis of Derivatives (e.g., N1-substitution) start->synthesis characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization screening Biological Activity Screening characterization->screening anticancer Anticancer Assays (MTT, Cell Cycle) screening->anticancer antimicrobial Antimicrobial Assays (Disk Diffusion, MIC) screening->antimicrobial anti_inflammatory Anti-inflammatory Assays (Rat Paw Edema) screening->anti_inflammatory enzyme Enzyme Inhibition Assays (Kinetic Studies) screening->enzyme sar Structure-Activity Relationship (SAR) Analysis anticancer->sar antimicrobial->sar anti_inflammatory->sar enzyme->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies lead_opt->in_vivo end Preclinical Candidate in_vivo->end

Caption: A generalized workflow for the synthesis and biological evaluation of novel derivatives.

Enzyme Inhibition

The structural features of this compound derivatives make them suitable for interacting with the active sites of various enzymes, leading to inhibitory activity. This has been explored for targets in cancer, diabetes, and immunology.

As previously mentioned, triphenylimidazole derivatives have been designed as inhibitors of the p53-MDM2 protein-protein interaction.[1][2] In a different context, a new series of 4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrids were designed and synthesized as potent α-glucosidase inhibitors, an important target for managing type 2 diabetes. All synthesized compounds showed excellent inhibition, with IC50 values ranging from 55.6 to 149.2 μM, significantly more potent than the standard inhibitor acarbose (IC50 = 750.0 μM).[16] Kinetic studies revealed that the most potent compound acts as a competitive inhibitor.[16] Additionally, derivatives of 4-phenylimidazole have been systematically studied as inhibitors of Indoleamine 2,3-dioxygenase (IDO), a therapeutic target for cancer and chronic infections, with the most potent compounds being approximately 10-fold more effective than the parent 4-phenylimidazole.[17]

Quantitative Data: Enzyme Inhibition
Compound ClassEnzyme TargetActivity MetricValueReference
4,5-diphenylimidazole-acetamide-1,2,3-triazole hybridsα-GlucosidaseIC5055.6 - 149.2 µM[16]
4-phenylimidazole derivativesIndoleamine 2,3-dioxygenase (IDO)Potency~10x more potent than 4-PI[17]
Experimental Protocols: Enzyme Inhibition Assay

α-Glucosidase Inhibition Assay:

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate buffer (e.g., pH 6.8). A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared in the same buffer.

  • Assay Setup: In a 96-well plate, varying concentrations of the imidazole inhibitor are pre-incubated with the α-glucosidase enzyme solution for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to each well.

  • Incubation and Termination: The plate is incubated for a further period (e.g., 20 minutes) at 37°C. The reaction is then stopped by adding a solution of sodium carbonate (Na2CO3).

  • Absorbance Measurement: The amount of p-nitrophenol released by the enzymatic cleavage of pNPG is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration. Acarbose is typically used as a standard reference inhibitor.[16]

Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPG) and the most potent inhibitor. The initial reaction velocities are measured, and the data are plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]). The pattern of the lines on the plot reveals the mechanism of inhibition.[16]

References

The Imidazole Scaffold: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Core Chemistry, Synthesis, and Therapeutic Applications of Imidazole-Based Compounds

Introduction

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties have rendered it a privileged scaffold in the design of a vast array of therapeutic agents.[2] Found in essential biological molecules such as the amino acid histidine and purines, the imidazole nucleus is a versatile building block that has been successfully incorporated into numerous clinically approved drugs.[1][2] This technical guide provides an in-depth overview of the fundamental chemistry of the imidazole class of organic compounds, their synthesis, and their critical role in modern drug discovery and development for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The imidazole ring is a planar, aromatic system with 6 π-electrons, conforming to Hückel's rule.[3] This aromaticity confers significant stability to the ring. One of the key features of imidazole is its amphoteric nature; it can act as both a weak acid and a weak base.[4] The pyrrole-like nitrogen (N-1) is weakly acidic, with a pKa of approximately 14.5, while the pyridine-like nitrogen (N-3) is basic, with a pKa of the conjugate acid around 7.0.[4][5] This dual reactivity is crucial for its biological activity, allowing it to participate in various interactions with biological targets.

Structural Parameters

The precise geometry of the imidazole ring has been extensively studied. The bond lengths and angles can vary slightly depending on the substituents and the crystal packing forces. Below is a summary of typical bond lengths and angles for the imidazole ring.

BondAverage Length (Å)Bond AngleAverage Angle (°)
N1-C21.314 - 1.354N1-C2-N3111.3 - 112.0
C2-N31.315 - 1.33C2-N3-C4105.4 - 106.0
N3-C41.376 - 1.38N3-C4-C5110.0 - 111.0
C4-C51.356 - 1.36C4-C5-N1105.0 - 105.3
C5-N11.376 - 1.384C5-N1-C2107.0 - 107.0
Data compiled from various crystallographic studies.[2][3][4][6][7][8]

Synthesis of Imidazole Derivatives

A variety of synthetic methods have been developed for the construction of the imidazole ring. One of the most classical and versatile methods is the Debus-Radziszewski synthesis.

Experimental Protocol: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

This protocol describes the synthesis of 2,4,5-triphenylimidazole, a common derivative, via the Debus-Radziszewski reaction.[9][10][11][12][13]

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine benzil (1.0 g, 4.76 mmol), benzaldehyde (0.51 g, 4.76 mmol), and ammonium acetate (3.67 g, 47.6 mmol).

  • Add glacial acetic acid (10 mL) to the mixture.

  • Heat the reaction mixture to reflux at 100-110°C with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (50 mL).

  • Neutralize the mixture with a dilute ammonium hydroxide solution until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

  • Dry the purified product in a vacuum oven.

Characterization: The structure and purity of the synthesized 2,4,5-triphenylimidazole can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • FT-IR Spectroscopy: Identify characteristic peaks for the imidazole ring and phenyl groups.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry: Determine the molecular weight of the compound.

Imidazole in Drug Development: A Pharmacophore of Choice

The imidazole scaffold is a prominent feature in a multitude of clinically used drugs across various therapeutic areas. Its ability to engage in hydrogen bonding, coordinate with metal ions, and participate in π-π stacking interactions makes it an ideal pharmacophore for targeting a diverse range of biological macromolecules.

Imidazole-Based Drugs and their Biological Activity

The following table summarizes the biological activity of several representative imidazole-containing drugs, highlighting their therapeutic applications and, where available, their IC50 values against specific targets.

Drug NameTherapeutic AreaTarget/Mechanism of ActionIC50 Value(s)
Clotrimazole AntifungalInhibits lanosterol 14α-demethylase, disrupting ergosterol synthesis.[5][14][15][16][17]-
Losartan AntihypertensiveAngiotensin II receptor blocker (ARB).[18][19][20][21]-
Dacarbazine AnticancerAlkylating agent, methylates DNA.-
Cimetidine Anti-ulcerHistamine H2 receptor antagonist.-
Nilotinib AnticancerTyrosine kinase inhibitor (BCR-ABL).-
Compound 6 AnticancerApoptotic activity.0.013 µM (MCF7), 0.022 µM (A2780), 0.04 µM (A549), 0.097 µM (PC3)[22]
Compound 16 AnticancerBCR-ABL tyrosine kinase inhibitor.5.66 µM (K-562 cells)[22]
Compound 21 AnticancerTubulin polymerization inhibitor.0.29 µM (A549), 1.48 µM (MDA-MB-231)[23]
Compound 24 AnticancerInhibits tubulin assembly.0.009 µM (SW620), 0.022 µM (CT26), 0.058 µM (HCT116)[23]
Compound 35 & 36 AnticancerVEGFR-2 inhibitors.3.37 µM & 6.30 µM (MCF-7 cells) respectively[23]
Compound 46 & 48 AnticancerEGFR-directed agents.1.22 µM & 2.29 µM (MDA-MB-231 cells) respectively[23]
Compound 57 AnticancerALK5 kinase inhibitor.0.008 µM (ALK5)[23]
Compound 81, 82, 83 AnticancerNek2 kinase inhibitors.44 nM, 54 nM, 38 nM (MGC-803 cells) respectively[23]

Signaling Pathways and Mechanisms of Action

A deep understanding of the signaling pathways modulated by imidazole-based drugs is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for three distinct classes of imidazole-containing therapeutics.

Losartan and the Renin-Angiotensin-Aldosterone System (RAAS)

Losartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension. It competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream effects, including vasoconstriction and aldosterone secretion.

Losartan_Pathway cluster_renin Renin-Angiotensin-Aldosterone System (RAAS) cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Losartan Losartan Losartan->AT1R Inhibits IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP Aldosterone->IncreasedBP p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors activates Imidazole_Inhibitor Imidazole-based p38 Inhibitor Imidazole_Inhibitor->p38 Inhibits Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1β production) Transcription_Factors->Inflammatory_Response leads to Ergosterol_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol->Disrupted_Membrane Accumulation of 14-α-methyl sterols Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Fungal_Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Fungal_Cell_Membrane Clotrimazole Clotrimazole Clotrimazole->Lanosterol_Demethylase Inhibits HPLC_Workflow Start Crude Synthetic Product Dissolution Dissolve in Suitable Solvent Start->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Analytical_HPLC Analytical HPLC (Method Development & Purity Check) Filtration->Analytical_HPLC Preparative_HPLC Preparative HPLC (Purification) Filtration->Preparative_HPLC Analytical_HPLC->Preparative_HPLC Optimized Method Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Purity_Analysis->Solvent_Evaporation Final_Characterization Final Characterization (NMR, MS, etc.) Solvent_Evaporation->Final_Characterization Pure_Compound Pure Imidazole Derivative Final_Characterization->Pure_Compound

References

2,4-Diphenylimidazole: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for 2,4-Diphenylimidazole (CAS No. 670-83-7). The following sections detail the chemical and physical properties, hazard identification, protective measures, emergency procedures, and a representative experimental protocol for its synthesis. This document is intended for use by qualified individuals trained in handling laboratory chemicals.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is soluble in organic solvents such as ethanol and dichloromethane.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₂N₂
Molar Mass 220.27 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 164-166 °C[1]
Boiling Point 461.2 ± 14.0 °C (Predicted)[1]
Flash Point 254.7 °C[1]
Density 1.149 ± 0.06 g/cm³ (Predicted)[1]
pKa 12.39 ± 0.10 (Predicted)[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1]

Safety and Hazard Information

Proper handling of this compound is crucial to ensure laboratory safety. While some sources describe its toxicity as low, it is classified as an irritant and requires careful handling to avoid contact and inhalation.[1]

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for this compound and closely related imidazole compounds indicates potential hazards. The hazard pictograms and statements are summarized in Table 2. It is important to note that classifications may vary between suppliers.

Table 2: GHS Hazard Information

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity (Oral)DangerH301: Toxic if swallowed
Skin Corrosion/IrritationDangerH314: Causes severe skin burns and eye damage
Serious Eye Damage/IrritationDangerH318: Causes serious eye damage
Specific Target Organ ToxicityWarningH335: May cause respiratory irritation

Note: Classifications are based on available data for this compound and related compounds and may vary.

Precautionary Statements

To mitigate the risks associated with handling this compound, the following precautionary measures should be followed:

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P301 + P316: IF SWALLOWED: Get emergency medical help immediately.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage:

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Representative Synthesis of this compound

This protocol describes a general one-pot synthesis of this compound from benzil, benzaldehyde, and ammonium acetate.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid or absolute ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and stirrer, combine equimolar amounts of benzil and benzaldehyde.

  • Add an excess of ammonium acetate (approximately 3-10 molar equivalents).

  • Add a suitable solvent, such as glacial acetic acid or absolute ethanol.

  • Heat the reaction mixture to reflux (typically between 70-100 °C) with continuous stirring for 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If using glacial acetic acid, pour the reaction mixture into water to precipitate the crude product. If using ethanol, the product may precipitate upon cooling.

  • Collect the crude solid by filtration and wash with water.

  • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid.

  • Dry the purified product under vacuum.

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in immune cells and is a therapeutic target for inflammatory and neuropathic pain.

Activation of the CB2 receptor by an agonist typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and can influence mitogen-activated protein kinase (MAPK) pathways.

Below is a diagram representing the general signaling pathway of the CB2 receptor, which is relevant to the pharmacological action of this compound analogs.

CB2_Signaling_Pathway cluster_membrane Cell Membrane CB2 CB2 Receptor G_protein Gαi/o Protein CB2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Signaling G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts Agonist This compound Analog (Agonist) Agonist->CB2 Binds to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory) PKA->Response Leads to MAPK->Response Leads to

Caption: General CB2 Receptor Signaling Pathway.

Emergency Procedures

In case of accidental exposure to this compound, follow these first-aid measures immediately.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.

Handling and Storage

  • Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

This guide is intended to provide essential safety and handling information for this compound. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional and regulatory guidelines for chemical safety.

References

High-Purity 2,4-Diphenylimidazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Suppliers, and Applications of High-Purity 2,4-Diphenylimidazole.

Introduction

This compound (CAS No. 670-83-7) is a versatile heterocyclic organic compound that has garnered significant interest across various scientific disciplines. Its unique aromatic imidazole structure serves as a crucial scaffold in medicinal chemistry and a functional component in materials science.[1] For researchers and drug development professionals, sourcing high-purity this compound is paramount, as impurities can significantly impact experimental outcomes, from biological assays to the performance of advanced materials. This guide provides a comprehensive technical overview of high-purity this compound, covering its commercial availability, physicochemical properties, synthesis and purification protocols, and its key applications in research and development.

Commercial Suppliers of High-Purity this compound

A variety of chemical suppliers offer this compound at different purity grades and quantities. High-performance liquid chromatography (HPLC) is a common method used by suppliers to certify purity, with grades often exceeding 98%.[1] Below is a summary of representative commercial suppliers.

Supplier NamePurityAvailable QuantitiesCountry/Region
Ningbo Inno Pharmchem Co., Ltd.>98% (HPLC)BulkChina
Finetech Industry Limited98%1g, 10g, 25g, 100g, 500g, 1kgChina
CONIER CHEM AND PHARMA LIMITED99%5gChina
Win-Win chemical CO., Limited98%1kg, 5kg, 10kgChina
Henan Tianfu Chemical Co.,Ltd.99%1kg, 5kg, 25KGChina
Hebei Yanxi Chemical Co., Ltd.>99% (HPLC)1kg, 25kgChina
career henan chemical co90%-99.9%1KGChina

Note: This table is for informational purposes and is not an exhaustive list. Availability and specifications should be confirmed with the respective suppliers.

Physicochemical and Technical Data

Understanding the fundamental properties of this compound is essential for its application in research.

PropertyValueSource
CAS Number 670-83-7[1]
Molecular Formula C₁₅H₁₂N₂
Molecular Weight 220.27 g/mol
Appearance Crystalline solid (Off-white)
Melting Point 285–290°C (decomposes)
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane)
pKa 12.39 ± 0.10 (Predicted)

Synthesis and Purification

The most common and historically significant method for synthesizing 2,4-disubstituted imidazoles is the Debus-Radziszewski reaction. This method involves a multi-component condensation reaction.

Synthesis_Workflow cluster_reactants Starting Materials Benzil Benzil Reaction Reflux / Heat Benzil->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction NH4OAc Ammonium Acetate (Nitrogen Source) NH4OAc->Reaction Solvent Solvent (e.g., Glacial Acetic Acid or Ethanol) Solvent->Reaction Crude Crude this compound Reaction->Crude Purification Purification Step Crude->Purification Pure High-Purity This compound Purification->Pure

A simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Debus-Radziszewski Reaction

This protocol provides a generalized procedure for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1 molar equivalent), benzaldehyde (1 molar equivalent), and ammonium acetate (2-10 molar equivalents).

  • Solvent Addition: Add a suitable solvent, such as glacial acetic acid or absolute ethanol, to the flask. The amount should be sufficient to dissolve or suspend the reactants.

  • Reaction Conditions: Heat the mixture to reflux (typically between 80°C and 120°C depending on the solvent) and maintain the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. Alternatively, the reaction mixture can be poured into cold water to induce precipitation.

  • Washing: Wash the collected solid with water and then a small amount of cold ethanol to remove residual starting materials and byproducts.

Experimental Protocol: Purification by Recrystallization

High-purity this compound is typically achieved through recrystallization.

  • Solvent Selection: Choose a suitable solvent in which the crude product has high solubility at elevated temperatures and low solubility at room or cooler temperatures. Ethanol is often effective for imidazole derivatives.[2]

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum to obtain high-purity this compound. Purity should be confirmed using analytical methods such as HPLC and melting point determination.

Applications in Research and Drug Development

The rigid, aromatic structure of this compound makes it a "privileged pharmacophore" in drug discovery. Its derivatives have been investigated for a wide range of biological activities.

Applications cluster_pharma Pharmaceutical R&D cluster_material Material Science DPI This compound Scaffold CB2 CB2 Agonists (Chronic Pain) DPI->CB2 Antifungal Antifungal Agents DPI->Antifungal Anticancer Anticancer Agents (p53-MDM2 Inhibition) DPI->Anticancer Anthelmintic Anthelmintic Agents DPI->Anthelmintic UV UV Stabilizers (Polymers) DPI->UV Fluorescent Fluorescent Dyes & Sensors DPI->Fluorescent

Key application areas for the this compound core structure.
  • Cannabinoid Receptor (CB2) Agonists: Derivatives of this compound have been identified as potent and selective agonists for the cannabinoid receptor type 2 (CB2). The CB2 receptor is a therapeutic target for treating chronic pain and inflammatory conditions without the psychoactive side effects associated with CB1 receptor activation.

  • Antifungal Agents: The imidazole core is a well-known feature of many antifungal drugs. This compound serves as a key intermediate in the synthesis of novel antifungal compounds.[1]

  • Anticancer Research: Substituted triphenylimidazole derivatives, which can be synthesized from a diphenylimidazole core, have been evaluated for their ability to inhibit the p53-MDM2 interaction.[3] This interaction is a critical target in oncology, as its disruption can reactivate the p53 tumor suppressor pathway.[3][4][5]

  • Anthelmintic Activity: Certain 2-substituted-4,5-diphenylimidazoles have demonstrated significant anthelmintic activity, in some cases exceeding that of standard drugs like albendazole.

  • Material Science: Beyond pharmaceuticals, this compound is used as a UV stabilizer in polymers, absorbing harmful UV radiation and preventing material degradation.[1] Its conjugated system also imparts fluorescent properties, making it a candidate for developing novel sensors and dyes.[1]

Key Experimental Protocols for Biological Evaluation

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in a complete culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined through non-linear regression analysis.

Protocol: In Vitro Antifungal Susceptibility (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain, based on CLSI and EUCAST guidelines.[9]

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture, adjusting the concentration to a final density specified by the standard protocol (e.g., 0.5–2.5 × 10³ cells/mL for yeasts).[10]

  • Compound Dilution: Perform a two-fold serial dilution of the this compound derivative in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a positive control (fungus only, no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the positive control well.[9][11] This can be assessed visually or by using a spectrophotometer.

Signaling Pathway Visualization: CB2 Receptor Activation

As derivatives of this compound act as CB2 agonists, understanding the downstream signaling is crucial. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.

CB2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB2_Agonist This compound Derivative (Agonist) CB2R CB2 Receptor CB2_Agonist->CB2R Binds G_Protein Gαi/βγ CB2R->G_Protein Activates G_alpha_i Gαi G_Protein->G_alpha_i G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP G_alpha_i->AC Inhibits MAPK MAPK Pathway (ERK, p38) G_beta_gamma->MAPK Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates MAPK->CREB Activates Immune_Response Modulation of Immune Response (e.g., Cytokine Release) CREB->Immune_Response Regulates Transcription

Simplified CB2 receptor signaling pathway initiated by an agonist.

Activation of the CB2 receptor by an agonist like a this compound derivative leads to the dissociation of the G-protein into its Gαi and Gβγ subunits.[12][13] The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.[12] The Gβγ subunits can activate other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[14] These signaling events ultimately modulate cellular functions, particularly in immune cells, leading to anti-inflammatory and analgesic effects.

References

Methodological & Application

2,4-Diphenylimidazole as a Potential Catalyst in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diphenylimidazole is a versatile heterocyclic compound with established applications as a crucial intermediate in the synthesis of pharmaceuticals and as a UV stabilizer in polymers.[1] While the imidazole moiety is a well-known catalytic scaffold in organic synthesis, detailed and specific applications of this compound as a primary catalyst are not extensively documented in peer-reviewed literature. This document provides an overview of the potential catalytic applications of this compound based on the known reactivity of the imidazole ring. It includes a hypothetical protocol for a representative reaction, the Knoevenagel condensation, to serve as a starting point for researchers interested in exploring its catalytic activity.

Introduction

Imidazole and its derivatives are of significant interest in organic synthesis due to their ability to act as Brønsted acids, Brønsted bases, nucleophilic catalysts, and precursors to N-heterocyclic carbenes (NHCs).[2] The unique electronic and steric properties of the this compound scaffold suggest its potential as an effective organocatalyst. The phenyl groups can influence the acidity/basicity of the imidazole core and provide steric bulk that may be advantageous for certain transformations. Although its primary documented uses are as a building block for larger molecules and a photostabilizer, its inherent chemical functionalities warrant investigation into its catalytic capabilities.[1]

Potential Catalytic Applications

Based on the known catalytic activity of the imidazole ring, this compound could potentially catalyze a range of organic transformations, including:

  • Knoevenagel Condensation: The basic nitrogen atom in the imidazole ring can act as a Brønsted base to deprotonate active methylene compounds, initiating the condensation with aldehydes or ketones.[3][4]

  • Michael Addition: Similar to its role in the Knoevenagel condensation, this compound could serve as a base to generate nucleophiles for conjugate addition reactions.[5][6]

  • Acyl Transfer Reactions: The nucleophilic nitrogen of the imidazole can participate in acyl transfer catalysis, similar to the well-established role of 4-(dimethylamino)pyridine (DMAP).

Hypothetical Experimental Protocol: Knoevenagel Condensation

The following is a representative protocol for screening the catalytic activity of this compound in a Knoevenagel condensation. This protocol is based on established procedures for similar reactions catalyzed by other bases and should be optimized for specific substrates.

Reaction: Condensation of an aromatic aldehyde with an active methylene compound.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • This compound (catalyst)

  • Solvent (e.g., ethanol, acetonitrile, or toluene)

  • Standard laboratory glassware and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).

  • Add the active methylene compound (1.1 mmol, 1.1 equiv).

  • Add the solvent (5 mL).

  • Add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired alkene.

Data Presentation

EntryAldehydeActive Methylene CompoundCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BenzaldehydeMalononitrile10Ethanol2524Data to be determined
24-NitrobenzaldehydeMalononitrile10Acetonitrile5012Data to be determined
3BenzaldehydeEthyl Cyanoacetate10Toluene808Data to be determined

Plausible Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the Knoevenagel condensation catalyzed by this compound, where it acts as a Brønsted base.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product Aldehyde Aldehyde (R-CHO) Adduct Aldol Adduct Aldehyde->Adduct ActiveMethylene Active Methylene Compound (CH₂(CN)₂) Enolate Enolate Intermediate ActiveMethylene->Enolate Catalyst This compound ProtonatedCatalyst Protonated This compound Catalyst->ProtonatedCatalyst Deprotonation ProtonatedCatalyst->Catalyst Regeneration Enolate->Adduct Dehydration Dehydration Adduct->Dehydration Product Alkene Product Dehydration->Product Water H₂O Dehydration->Water Water->ProtonatedCatalyst

Caption: Plausible catalytic cycle for the Knoevenagel condensation.

Conclusion

While this compound is a valuable synthetic intermediate, its role as a primary catalyst in organic synthesis remains an area ripe for exploration. The inherent basicity and nucleophilicity of the imidazole ring suggest its potential in a variety of organic transformations. The provided hypothetical protocol and catalytic cycle for the Knoevenagel condensation are intended to serve as a foundation for researchers to investigate and unlock the catalytic potential of this readily available compound. Further studies are encouraged to systematically evaluate its catalytic activity, substrate scope, and potential for asymmetric catalysis through appropriate modifications.

References

Application Notes and Protocols: 2,4-Diphenylimidazole Derivatives as Fluorescent Probes for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-diphenylimidazole derivatives as selective and sensitive fluorescent probes for the detection of various metal ions. This document includes detailed experimental protocols, quantitative performance data, and visualizations of the signaling mechanisms to guide researchers in the application of these powerful analytical tools.

Introduction

This compound and its derivatives are a class of organic compounds possessing inherent fluorescence properties. Their rigid structure and the presence of nitrogen heteroatoms make them excellent candidates for the design of chemosensors. Upon coordination with specific metal ions, the photophysical properties of these molecules can be significantly altered, leading to a measurable change in fluorescence intensity or a shift in the emission wavelength. This response forms the basis of their application as fluorescent probes for metal ion detection in various fields, including environmental monitoring, biological imaging, and pharmaceutical analysis. The primary signaling mechanisms involved are typically Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Quantitative Data Summary

The performance of several this compound-based fluorescent probes for the detection of Copper (Cu²⁺), Zinc (Zn²⁺), and Iron (Fe³⁺) is summarized in the tables below.

Table 1: Performance Data for Cu²⁺ Detection
Probe NameChemical NameDetection Limit (LOD)Binding Stoichiometry (Probe:Ion)Signaling MechanismReference
TS 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenol0.09 µM2:1Turn-off[1]
AS 2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol0.28 µM2:1Turn-off[1]
Table 2: Performance Data for Zn²⁺ Detection
Probe NameChemical NameDetection Limit (LOD)Binding Stoichiometry (Probe:Ion)Quantum Yield (Φ)Signaling MechanismReference
IIED 1-{3-[(2-Diethylamino-ethylimino)-methyl]-2-hydroxy-5-methyl-phenyl}-2H-imidazo[5,1-a]isoindole-3,5-dione0.073 µM1:1Φ_free = 0.036, Φ_bound = 0.69Turn-on (CHEF)[2]
Table 3: Performance Data for Fe³⁺ Detection
Probe NameChemical NameAssociation Constant (Kₐ)Binding Stoichiometry (Probe:Ion)Signaling MechanismReference
DMTP 2-(4,5-dimethyl-1-m-tolyl-1H-imidazol-2-yl)phenol14318 M⁻¹1:1Turn-off (Quenching)[3][4]
BDPP 2,6-bis-(4,5-diphenyl-1-imidazole-2-yl)pyridine-1:1Turn-off (Quenching)[5]

Signaling Pathways and Mechanisms

The detection of metal ions by this compound derivatives predominantly relies on two key signaling mechanisms: Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF)

In the CHEF mechanism, the binding of a metal ion to the probe restricts the vibrational and rotational freedom of the molecule. This rigidity reduces non-radiative decay pathways, leading to an enhancement of the fluorescence intensity (a "turn-on" response).

CHEF_Mechanism cluster_process Signaling Process Probe Fluorescent Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex Chelation Low_Fluorescence Non-radiative decay (e.g., rotation, vibration) Probe->Low_Fluorescence Dominant pathway Metal Metal Ion (e.g., Zn²⁺) Metal->Complex High_Fluorescence Radiative decay (Fluorescence) Complex->High_Fluorescence Dominant pathway

CHEF Signaling Pathway
Photoinduced Electron Transfer (PET)

In the PET mechanism, the receptor part of the probe can donate an electron to the excited fluorophore, quenching the fluorescence. Upon binding of a metal ion to the receptor, the energy level of the receptor's orbital is lowered, preventing the electron transfer and thus restoring fluorescence (a "turn-on" response). Conversely, if the metal ion itself can act as an electron acceptor, it can lead to fluorescence quenching (a "turn-off" response).

PET_Mechanism cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Fluorophore_Excited_Off Excited Fluorophore Receptor_Off Receptor Fluorophore_Excited_Off->Receptor_Off Photoinduced Electron Transfer (PET) No_Fluorescence Fluorescence Quenched Fluorophore_Excited_On Excited Fluorophore Fluorescence_On Fluorescence Emitted Fluorophore_Excited_On->Fluorescence_On Radiative Decay Receptor_Bound Receptor-Metal Complex Metal_Ion Metal Ion Metal_Ion->Receptor_Bound Binding

PET "Turn-on" Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of representative this compound-based probes and their application in metal ion detection.

Synthesis of 2-(4,5-diphenyl-1-(p-tolyl)-1H-imidazol-2-yl)phenol (Probe TS) for Cu²⁺ Detection[1]

This protocol describes a one-pot condensation reaction, a common method for synthesizing lophine derivatives.

Materials:

  • 1,2-Diphenylethane-1,2-dione (Benzil)

  • Salicylaldehyde (2-Hydroxybenzaldehyde)

  • 4-Methylaniline (p-Toluidine)

  • Ammonium acetate

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, dissolve 1,2-diphenylethane-1,2-dione (1.1 mmol), salicylaldehyde (1.0 mmol), 4-methylaniline (4.0 mmol), and ammonium acetate (10.0 mmol) in 10 mL of glacial acetic acid.

  • Reflux the reaction mixture under an inert atmosphere (e.g., argon) with stirring for 12 hours.

  • After cooling to room temperature, dilute the mixture with 20 mL of water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the precipitate with 10% acetic acid (4 x 5 mL) followed by water.

  • Dry the purified product to obtain probe TS .

  • Characterize the product using standard analytical techniques (FTIR, ¹H NMR, Mass Spectrometry).

General Protocol for Fluorescence Titration of Metal Ions

This protocol outlines the general procedure for evaluating the sensing performance of a fluorescent probe towards a target metal ion.

Workflow Diagram:

Titration_Workflow A Prepare stock solutions: - Probe in organic solvent (e.g., CH₃CN) - Metal ion salts in water B Prepare probe working solution (e.g., 10 µM in buffer/solvent mixture) A->B C Place probe solution in cuvette B->C D Record initial fluorescence spectrum C->D E Add incremental aliquots of metal ion stock solution D->E F Record fluorescence spectrum after each addition E->F G Continue until fluorescence intensity plateaus F->G H Plot fluorescence intensity vs. [Metal Ion] G->H I Analyze data: - Determine binding stoichiometry (Job's Plot) - Calculate binding constant - Determine Limit of Detection (LOD) H->I

Fluorescence Titration Workflow

Materials and Instrumentation:

  • Synthesized fluorescent probe (e.g., TS , IIED , DMTP )

  • High-purity metal salts (e.g., CuCl₂, Zn(NO₃)₂, FeCl₃)

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl)

  • Organic solvent (e.g., Acetonitrile, DMSO)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent.

    • Prepare stock solutions of the metal salts (e.g., 10 mM) in deionized water.

  • Fluorescence Titration:

    • Prepare a dilute working solution of the probe (e.g., 10 µM) in the desired solvent system (e.g., CH₃CN/H₂O, 9:1 v/v).[1]

    • Place a known volume of the probe solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum by exciting at the probe's maximum absorption wavelength.

    • Add small, incremental amounts of the metal ion stock solution to the cuvette.

    • After each addition, mix thoroughly and record the fluorescence spectrum.

    • Continue this process until the fluorescence signal shows no significant change upon further addition of the metal ion.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

    • Determine the binding stoichiometry using a Job's plot.

    • Calculate the binding constant from the titration data using a suitable binding model (e.g., Benesi-Hildebrand).

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear portion of the calibration curve.[6]

Protocol for Selectivity Study[1]

This protocol is crucial for determining the specificity of the probe for the target metal ion over other potentially interfering ions.

Procedure:

  • Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration (e.g., 10 µM).

  • To each solution, add a specific concentration (e.g., 2-10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Pb²⁺, Cr³⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cd²⁺, Hg²⁺).

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the probe in the presence of the target metal ion to its response with the other metal ions to assess selectivity.

Conclusion

This compound derivatives represent a versatile and highly tunable platform for the development of fluorescent probes for metal ions. By modifying the substituents on the imidazole core and the phenyl rings, researchers can fine-tune the selectivity, sensitivity, and photophysical properties of these sensors for specific applications. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers aiming to utilize these compounds in their own studies. Further research into novel derivatives and their applications in complex biological systems is a promising area of future investigation.

References

Application of 2,4-Diphenylimidazole as a UV Stabilizer in Polymers: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2,4-Diphenylimidazole in Polymer Stability

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to undesirable changes in their physical and chemical properties. This photodegradation can manifest as discoloration (yellowing), embrittlement, loss of tensile strength, and surface cracking, ultimately compromising the material's performance and lifespan.[1] To mitigate these effects, UV stabilizers are incorporated into polymer formulations.

This compound (CAS No. 670-83-7) has emerged as an effective UV stabilizer for a variety of polymers, including plastics and coatings.[1][2] Its efficacy stems from its inherent ability to absorb harmful UV radiation and dissipate the energy as heat, thereby protecting the polymer matrix from the initiation of degradation pathways.[1] The conjugated system within the this compound molecule is responsible for its UV absorption characteristics.[1] Beyond its primary function as a UV absorber, its unique chemical structure also imparts fluorescent properties, opening avenues for its use in advanced materials and sensors.[1]

This document provides detailed application notes and experimental protocols for researchers and scientists interested in utilizing this compound as a UV stabilizer in polymeric systems.

Mechanism of UV Stabilization

The primary mechanism by which this compound protects polymers is through the absorption of UV radiation. The energy from UV photons excites the molecule to a higher energy state. This excited state is unstable and rapidly returns to the ground state, releasing the absorbed energy as less harmful thermal energy. This process is cyclical and allows a single molecule of the stabilizer to dissipate the energy of many photons.

UV_Stabilization_Mechanism

Quantitative Data and Performance Evaluation

While the efficacy of this compound as a UV stabilizer is qualitatively established, specific quantitative performance data in various polymer matrices is not extensively available in public literature. Performance is highly dependent on the polymer type, processing conditions, and the presence of other additives. The following tables provide a framework for the types of data that should be generated when evaluating this compound.

Table 1: UV-Vis Absorption Properties of Phenyl-Substituted Imidazoles in Dichloromethane

Compoundλmax (nm)
2-Phenylimidazole~280
4-Phenylimidazole~260
4,5-Diphenylimidazole~290
2,4,5-Triphenylimidazole (structurally similar to this compound) ~310

Note: Data is indicative and based on a study of phenyl-substituted imidazoles in solution.[2] The absorption maximum may shift when incorporated into a polymer matrix.

Table 2: Hypothetical Weathering Test Data for Polypropylene (PP) Films

SampleAdditive (wt%)Exposure Time (h)Change in Yellowness Index (ΔYI)Tensile Strength Retention (%)
ControlNone00100
ControlNone500+15.265
ControlNone1000+28.530
Stabilized This compound (0.5) 0 0 100
Stabilized This compound (0.5) 500 +3.1 92
Stabilized This compound (0.5) 1000 +7.8 85

Note: This table presents hypothetical data for illustrative purposes, as specific performance data for this compound is not publicly available. Researchers should generate their own data following the protocols outlined below.

Experimental Protocols

The following protocols provide a standardized methodology for incorporating this compound into a polymer matrix and evaluating its performance as a UV stabilizer.

Protocol for Sample Preparation: Incorporation into Polymer Film

This protocol describes the preparation of polymer films with and without this compound using a solvent casting method, suitable for laboratory-scale evaluation.

Sample_Preparation_Workflow

Materials:

  • Polymer resin (e.g., Polypropylene, Polyethylene, PVC)

  • This compound

  • Appropriate solvent (e.g., Toluene, Xylene, Tetrahydrofuran)

  • Glass plates

  • Film applicator/casting knife

  • Controlled environment chamber (for solvent evaporation)

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • Prepare a polymer solution of a known concentration (e.g., 10% w/v) by dissolving the polymer resin in a suitable solvent with gentle heating and stirring.

    • Prepare a stock solution of this compound in the same solvent.

    • For stabilized samples, add the required volume of the this compound stock solution to the polymer solution to achieve the desired final concentration (e.g., 0.1 - 2.0 wt% relative to the polymer). Prepare a control sample with only the polymer and solvent.

  • Film Casting:

    • Thoroughly mix the polymer/stabilizer solution.

    • Pour the solution onto a clean, level glass plate.

    • Use a film applicator or casting knife to draw down the solution to a uniform thickness.

  • Drying:

    • Place the cast film in a controlled environment chamber to allow for slow solvent evaporation, which helps in forming a uniform film.

    • Once the film is self-supporting, carefully peel it from the glass plate.

    • Dry the film in a vacuum oven at a temperature below the polymer's glass transition temperature until a constant weight is achieved to remove any residual solvent.

Protocol for Accelerated Weathering

Accelerated weathering tests simulate the damaging effects of long-term outdoor exposure in a shorter period.

Apparatus:

  • Accelerated weathering chamber (e.g., Xenon arc or QUV)

Procedure:

  • Mount the prepared polymer film samples (both control and stabilized) in the sample holders of the weathering chamber.

  • Set the weathering cycle parameters according to standard test methods such as ASTM G155 (for Xenon arc) or ASTM G154 (for fluorescent UV). A typical cycle may involve alternating periods of UV exposure, temperature, and humidity/condensation.

  • Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Periodically remove samples at set intervals for performance evaluation.

Protocol for Performance Evaluation

Apparatus:

  • Spectrophotometer or colorimeter

Procedure:

  • Measure the initial color of the unexposed samples (L, a, b* values).

  • After each exposure interval, measure the color of the weathered samples.

  • Calculate the change in Yellowness Index (ΔYI) according to ASTM E313 to quantify discoloration.

Apparatus:

  • Universal Testing Machine (UTM)

Procedure:

  • Cut dumbbell-shaped specimens from the unexposed and weathered films according to ASTM D638.

  • Measure the tensile strength and elongation at break of the specimens using the UTM.

  • Calculate the percentage retention of tensile strength and elongation at break for the weathered samples relative to the unexposed samples.

Apparatus:

  • UV-Vis Spectrophotometer

Procedure:

  • Mount a film sample in the spectrophotometer.

  • Scan the UV-Vis spectrum over a range of 200-800 nm.

  • The spectrum will show the UV absorption range of the stabilized polymer film, confirming the presence and activity of the this compound.

Conclusion

This compound serves as a valuable UV stabilizer for polymers by effectively absorbing harmful UV radiation. While publicly available quantitative performance data is limited, the protocols outlined in this document provide a comprehensive framework for researchers to evaluate its efficacy in their specific polymer systems. Through systematic testing of properties such as color stability and mechanical strength retention after accelerated weathering, the protective effects of this compound can be quantified, enabling the development of more durable and long-lasting polymeric materials.

References

Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 2,4-Diphenylimidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of pharmaceutical intermediates derived from 2,4-diphenylimidazole and its analogues, particularly 2,4,5-triphenylimidazole. These compounds serve as versatile scaffolds for the development of therapeutic agents with a broad spectrum of activities, including anti-inflammatory, analgesic, antifungal, and anticancer properties.

Overview of this compound Derivatives in Medicinal Chemistry

Imidazole-based compounds are a cornerstone in pharmaceutical chemistry due to their presence in numerous biologically active molecules.[1] The this compound core, and more extensively studied 2,4,5-triphenylimidazole, offer a unique structural framework that can be readily functionalized to generate a diverse library of compounds. These derivatives have shown significant potential in modulating various biological pathways, making them attractive candidates for drug discovery and development. Key therapeutic areas where these intermediates have shown promise include:

  • Anti-inflammatory and Analgesic Agents: Modification of the imidazole core, particularly through the synthesis of Mannich bases, has yielded compounds with significant anti-inflammatory and analgesic properties.

  • Antifungal Agents: The imidazole scaffold is a well-established pharmacophore in antifungal drug design. Derivatives of this compound have demonstrated efficacy against various fungal strains.

  • Anticancer Agents: Certain N1-substituted 2,4,5-triphenylimidazole derivatives have been investigated as inhibitors of the p53-MDM2 interaction, a critical pathway in cancer progression.[2]

Synthesis of Key Intermediates

Synthesis of 2,4,5-Triphenylimidazole

A common and efficient method for the synthesis of the 2,4,5-triphenylimidazole scaffold is the condensation reaction of benzil, benzaldehyde, and a nitrogen source, typically ammonium acetate, in a suitable solvent like glacial acetic acid.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralization and Isolation: Neutralize the mixture with a 5% ammonium hydroxide solution. The precipitated product is then filtered, washed with water, and dried.[4]

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[4][5]

Characterization Data for 2,4,5-Triphenyl-1H-imidazole:

Technique Data
Melting Point 271-272 °C
FTIR (KBr, cm⁻¹) 3434 (N-H), 1638 (C=C), 1510 (C=N)
¹H NMR (300 MHz, DMSO-d₆, δ ppm) 12.7 (s, 1H, NH), 8.1 (d, J=7.8 Hz, 2H), 7.1–7.9 (m, 13H, Ar-H)
¹³C NMR (300 MHz, DMSO-d₆, δ ppm) 146.0, 136.0, 135.4, 130.8, 130.0, 129.0, 128.7, 128.3, 127.5, 127.0, 125.6

Note: Spectral data may vary slightly depending on the instrumentation and solvent used.

Synthesis of N-Substituted 2,4,5-Triphenylimidazole Derivatives (Mannich Bases)

The presence of an abstractable hydrogen on the imidazole ring allows for further derivatization, such as the synthesis of Mannich bases, which have shown promising pharmacological activities.[5]

General Experimental Protocol for Mannich Base Synthesis:

  • Formation of the Methoxyl Derivative: Dissolve 2,4,5-triphenylimidazole (1.0 eq) in dimethylformamide (DMF). Add formaldehyde (excess) dropwise and stir the mixture for 30 minutes.[6]

  • Reaction with Secondary Amine: In a separate flask, dissolve the desired secondary amine (e.g., piperidine, morpholine) in DMF.

  • Condensation: Add the secondary amine solution to the methoxyl derivative mixture and stir for 5-10 minutes.

  • Reflux and Isolation: Reflux the reaction mixture for 4 hours. After cooling, the precipitated product is filtered, washed, and dried.[6]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., chloroform:methanol).[6]

Application in the Development of Therapeutic Agents

Anti-inflammatory and Analgesic Agents

Derivatives of 2,4,5-triphenylimidazole, particularly Mannich bases, have been evaluated for their anti-inflammatory and analgesic properties.

Experimental Protocol for Anti-inflammatory Activity (Carrageenan-induced Paw Edema):

  • Animal Model: Use Wistar albino rats (150-200 g).

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the rat's hind paw.

  • Drug Administration: Administer the test compounds (e.g., 200 mg/kg) orally 1 hour before carrageenan injection. A control group receives the vehicle, and a standard group receives a reference drug like diclofenac sodium.

  • Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.

Quantitative Data for Anti-inflammatory Activity:

Compound Dose (mg/kg) Maximum % Inhibition of Paw Edema Reference Drug (% Inhibition)
5a20051.19Diclofenac Sodium (Not specified in the same study)
5c20052.8Diclofenac Sodium (Not specified in the same study)
5d20050.0Diclofenac Sodium (Not specified in the same study)

Data sourced from a study on Mannich bases of 2,4,5-triphenylimidazole.[5]

Antifungal Agents

The imidazole core is a key feature of many antifungal drugs. Derivatives of this compound have been synthesized and tested for their activity against various fungal strains.

Experimental Protocol for Antifungal Activity (Broth Microdilution Method):

  • Microorganism Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the fungal suspension.

  • Incubation: Incubate the microplate at an appropriate temperature and duration.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data for Antifungal Activity:

Compound Fungal Strain MIC (µg/mL) Reference Drug (MIC, µg/mL)
Compound 31C. albicans 64110 (fluconazole-resistant)8Not specified in the same study
Compound 42C. albicans 64110 (fluconazole-resistant)8Not specified in the same study
SAM3Candida spp. (mean)200Fluconazole (Not specified in the same study)
SAM5Candida spp. (mean)>312.5Fluconazole (Not specified in the same study)
AM5Candida spp. (mean)312.5Fluconazole (Not specified in the same study)

Data compiled from multiple studies on different imidazole derivatives.[7][8]

Mechanism of Action of Imidazole-Based Antifungal Agents:

The primary mechanism of action for imidazole antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane, altered permeability, and ultimately, inhibition of fungal growth.

Antifungal_Mechanism Imidazole Derivative Imidazole Derivative Lanosterol 14α-demethylase Lanosterol 14α-demethylase Imidazole Derivative->Lanosterol 14α-demethylase Inhibits Ergosterol Biosynthesis Ergosterol Biosynthesis Lanosterol 14α-demethylase->Ergosterol Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Biosynthesis Precursor Ergosterol Ergosterol Ergosterol Biosynthesis->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane Integrity->Fungal Growth Inhibition Disruption leads to

Caption: Mechanism of Imidazole Antifungals.

Anticancer Agents: p53-MDM2 Interaction Inhibitors

A series of N1-substituted 2,4,5-triphenylimidazole derivatives have been designed and synthesized as potential inhibitors of the p53-MDM2 interaction. The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its activity is negatively regulated by MDM2. Inhibiting the p53-MDM2 interaction can restore p53 function, leading to the suppression of tumor growth.

p53-MDM2 Signaling Pathway:

In normal cells, p53 levels are kept low through a negative feedback loop with MDM2, an E3 ubiquitin ligase that targets p53 for degradation. In many cancers, this regulation is disrupted. Small molecule inhibitors can block the binding of MDM2 to p53, thereby stabilizing and activating p53, which can then induce cell cycle arrest or apoptosis in cancer cells.

p53_MDM2_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_regulation p53-MDM2 Regulation cluster_outcomes Cellular Outcomes DNA Damage DNA Damage p53 p53 DNA Damage->p53 Activates MDM2 MDM2 p53->MDM2 Induces expression Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 Promotes degradation Imidazole Inhibitor Imidazole Inhibitor Imidazole Inhibitor->MDM2 Inhibits interaction with p53 Tumor Suppression Tumor Suppression Cell Cycle Arrest->Tumor Suppression Apoptosis->Tumor Suppression

Caption: p53-MDM2 Pathway and Inhibition.

Experimental Workflow for Synthesis and Evaluation of p53-MDM2 Inhibitors:

experimental_workflow A Synthesis of 2,4,5-Triphenylimidazole B N1-Substitution with Various Moieties A->B C Purification and Characterization (TLC, NMR, MS) B->C D In vitro p53-MDM2 Binding Assay C->D E Cell-based Assays (e.g., MTT, Cell Cycle Analysis) C->E F Lead Compound Identification and Optimization D->F E->F

References

Synthesis of 2,4-Diphenylimidazole: A Detailed Protocol for Laboratory Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive protocol for the synthesis of 2,4-diphenylimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The described method follows a catalyst-free [3+2] cyclization reaction, offering a straightforward and efficient route to this valuable compound. This protocol is intended for researchers in organic synthesis, drug discovery, and related fields.

Introduction

Imidazole derivatives are of significant interest due to their presence in numerous biologically active compounds and functional materials. Specifically, this compound serves as a crucial intermediate for the development of novel therapeutic agents and specialized polymers. The synthesis protocol detailed herein is based on the reaction of a vinyl azide with a benzamidine, which provides a high-yielding and selective method for obtaining the desired 2,4-disubstituted imidazole.

Reaction Scheme

The synthesis of 2,4-diphenyl-1H-imidazole is achieved through the reaction of (E)-(2-azidovinyl)benzene with benzimidamide. The reaction proceeds via a [3+2] cycloaddition mechanism.

Figure 1: General reaction scheme for the synthesis of 2,4-diphenyl-1H-imidazole.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 2,4-diphenyl-1H-imidazole in a research laboratory setting.

Materials:

  • (E)-(2-azidovinyl)benzene (1.0 mmol, 145.2 mg)

  • Benzimidamide hydrochloride (1.2 mmol, 187.9 mg)

  • Potassium carbonate (K₂CO₃) (2.5 mmol, 345.5 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 mL)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add benzimidamide hydrochloride (1.2 mmol) and potassium carbonate (2.5 mmol).

  • Addition of Reactants: Add anhydrous N,N-dimethylformamide (3.0 mL) to the flask, followed by the addition of (E)-(2-azidovinyl)benzene (1.0 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After completion of the reaction (as indicated by TLC), quench the reaction by adding water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc/hexane) to afford pure 2,4-diphenyl-1H-imidazole.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2,4-diphenyl-1H-imidazole.

ParameterValue
Reactant Quantities
(E)-(2-azidovinyl)benzene1.0 mmol
Benzimidamide hydrochloride1.2 mmol
Potassium carbonate2.5 mmol
Product Information
Product Yield89%[1]
AppearanceWhite solid[1]
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) δ7.87 (d, J = 7.5 Hz, 2H), 7.75 (d, J = 7.0 Hz, 2H), 7.42–7.33 (m, 6H), 7.26 (t, J = 4.0 Hz, 1H)[1]
¹³C NMR (125 MHz, CDCl₃) δ147.0, 130.0, 128.8, 128.7, 127.0, 125.2, 124.9[1]
HRMS (ESI)Calculated for C₁₅H₁₃N₂ [[M+H]⁺]: 221.1079; Found: 221.1080[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reagents Combine: - Benzimidamide HCl - K₂CO₃ - (E)-(2-azidovinyl)benzene - Anhydrous DMF Start->Reagents Reaction Stir at Room Temperature (12 hours) Reagents->Reaction TLC Monitor by TLC Reaction->TLC Workup Quench with H₂O Extract with EtOAc TLC->Workup Reaction Complete Purification Dry over Na₂SO₄ Concentrate Column Chromatography Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

2,4-Diphenylimidazole: A Versatile Ligand in Coordination Chemistry for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction: 2,4-Diphenylimidazole is a versatile heterocyclic organic compound that has garnered significant interest in the field of coordination chemistry. Its unique structural features, including the presence of multiple nitrogen donor atoms and aromatic phenyl rings, make it an excellent ligand for the formation of stable coordination complexes with a variety of metal ions. These complexes exhibit a wide range of applications in catalysis, chemical sensing, and materials science, and show potential in the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound-based coordination complexes, aimed at researchers, scientists, and professionals in drug development.

I. Synthesis of this compound Metal Complexes

The synthesis of coordination complexes involving this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to obtain complexes with different geometries and coordination numbers.

Experimental Protocol: General Synthesis of Transition Metal Complexes with this compound

This protocol describes a general method for the synthesis of transition metal (e.g., Cu(II), Co(II), Mn(II)) complexes of this compound via reflux.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, MnCl₂·4H₂O)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the metal salt (0.25 mmol) in 15-40 mL of absolute ethanol in a round-bottom flask with stirring.

  • In a separate beaker, dissolve this compound (0.5 mmol) in 15 mL of absolute ethanol.

  • Add the ligand solution to the metal salt solution in the round-bottom flask.

  • Attach the reflux condenser and heat the mixture to reflux with continuous stirring for a specified duration (typically 2-4 hours).

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the final complex in a desiccator over anhydrous CaCl₂.

Logical Relationship for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up Metal_Salt Metal Salt (e.g., CuCl₂, CoCl₂, MnCl₂) Dissolution Dissolve Reactants Metal_Salt->Dissolution Ligand This compound Ligand->Dissolution Solvent Ethanol Solvent->Dissolution Mixing Mix Solutions Dissolution->Mixing Reflux Reflux for 2-4h Mixing->Reflux Cooling Cool to RT Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry in Desiccator Washing->Drying Product Metal-2,4-Diphenylimidazole Complex Drying->Product

Caption: General workflow for the synthesis of metal-2,4-diphenylimidazole complexes.

Quantitative Data for Synthesis of a Related Complex: [Cu(2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole)₂]

While specific data for this compound complexes is scarce in the readily available literature, a study on a closely related derivative, 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole, provides insight into typical reaction parameters.[1]

ParameterValue
Metal SaltCuCl₂·2H₂O
Ligand2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole
Metal:Ligand Molar Ratio1:2
SolventEthanol
Reaction TimeNot Specified
TemperatureReflux
YieldNot Specified

II. Characterization of this compound Complexes

The synthesized complexes are typically characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Key Characterization Techniques:

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring and the N-H bond.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution.

  • Elemental Analysis (CHN): To determine the empirical formula of the complex.

  • Atomic Absorption Spectroscopy (AAS): To quantify the metal content in the complex.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.

Expected Spectroscopic Data:

TechniqueKey Observables for Complexation
FT-IR Shift in the C=N stretching vibration of the imidazole ring. Broadening or shifting of the N-H stretching vibration. Appearance of new bands corresponding to metal-ligand bonds in the far-IR region.
UV-Vis Appearance of new absorption bands in the visible region due to d-d electronic transitions of the metal ion. Shifts in the π-π* and n-π* transitions of the ligand upon coordination.
¹H NMR Broadening or shifting of the N-H proton signal. Shifts in the chemical shifts of the phenyl and imidazole protons due to the influence of the paramagnetic metal center (if applicable).

III. Applications in Catalysis

Coordination complexes of this compound have shown promise as catalysts in various organic transformations, including cross-coupling reactions. Palladium complexes, in particular, are of great interest for their catalytic activity in reactions like the Suzuki-Miyaura coupling.

Application Note: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. Palladium complexes containing N-heterocyclic carbene (NHC) or phosphine ligands are commonly used as catalysts. Imidazole-based ligands like this compound can serve as effective ligands in these catalytic systems.

Experimental Protocol: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid, which can be adapted for a palladium-2,4-diphenylimidazole catalyst.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., a pre-synthesized Pd-(this compound) complex)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Schlenk tube or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01-1 mol%).

  • Add the solvent (5-10 mL) to the reaction mixture.

  • Seal the tube and heat the reaction mixture at a specified temperature (typically 80-120 °C) for a set time (1-24 hours), with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway for Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X      L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'      L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 ArAr' Ar-Ar' Reductive_Elimination->ArAr' ArX Ar-X ArX->Oxidative_Addition Ar'B(OH)2 Ar'-B(OH)₂ Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. Applications in Chemical Sensing

The inherent fluorescence of the this compound scaffold makes its metal complexes attractive candidates for the development of fluorescent chemosensors.[2] The coordination of a metal ion to the ligand can modulate its electronic properties, leading to a change in the fluorescence intensity or wavelength, which can be used for the selective detection of specific metal ions.

Application Note: Fluorescent "Turn-On" or "Turn-Off" Sensing

The binding of a target metal ion to a this compound-based sensor can either enhance ("turn-on") or quench ("turn-off") its fluorescence. This response can be highly selective for a particular metal ion, allowing for its detection in complex mixtures.

Experimental Protocol: General Procedure for Metal Ion Sensing

This protocol describes a general method for evaluating the metal ion sensing capabilities of a this compound-based fluorescent probe.

Materials:

  • Stock solution of the this compound-based fluorescent probe in a suitable solvent (e.g., acetonitrile, DMSO).

  • Stock solutions of various metal perchlorate or nitrate salts in the same solvent.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Prepare a dilute solution of the fluorescent probe in a cuvette.

  • Record the initial fluorescence emission spectrum of the probe solution.

  • Incrementally add small aliquots of a stock solution of a specific metal ion to the cuvette.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Repeat step 3 and 4 for a range of metal ion concentrations to generate a titration curve.

  • Repeat the entire process for a variety of different metal ions to assess the selectivity of the probe.

  • Plot the change in fluorescence intensity as a function of metal ion concentration to determine the detection limit and binding constant.

Logical Diagram for a "Turn-On" Fluorescent Sensor

Fluorescent_Sensor Probe This compound Probe (Low Fluorescence) Binding Binding Event Probe->Binding Metal_Ion Target Metal Ion Metal_Ion->Binding Complex Probe-Metal Ion Complex (High Fluorescence) Binding->Complex

Caption: Principle of a "turn-on" fluorescent metal ion sensor.

V. Biological Applications

Imidazole derivatives are known to possess a wide range of biological activities, and their metal complexes can exhibit enhanced or novel therapeutic properties. The coordination of a metal ion can influence the bioavailability, lipophilicity, and mechanism of action of the parent ligand. While specific studies on the biological applications of this compound complexes are limited, related imidazole-based metal complexes have been investigated for their potential as anticancer, antimicrobial, and antifungal agents. The development of such complexes for drug discovery is an active area of research.

Future Directions: The versatile nature of this compound as a ligand opens up numerous avenues for future research. The synthesis and characterization of a wider range of its coordination complexes with various transition metals and lanthanides could lead to the discovery of novel catalysts with improved efficiency and selectivity. Further exploration of their photophysical properties could result in the development of more sensitive and selective fluorescent sensors for environmental and biological monitoring. In the realm of drug development, a systematic investigation into the biological activities of this compound metal complexes could unveil new therapeutic agents with unique mechanisms of action.

References

Application Notes and Protocols: 2,4-Diphenylimidazole Derivatives in Chemosensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2,4-diphenylimidazole and its derivatives in the development of chemosensors. The unique structural and photophysical properties of the this compound core make it an excellent scaffold for designing selective and sensitive sensors for various analytes, including metal ions and anions.

Overview of this compound-Based Chemosensors

The imidazole ring system, particularly when substituted with phenyl groups, offers a versatile platform for chemosensor design. The key features that contribute to its utility include:

  • Fluorescent and Colorimetric Properties: The conjugated π-system of this compound derivatives often results in intrinsic fluorescence, which can be modulated upon binding to an analyte.[1] This change in fluorescence (enhancement or quenching) or a visible color change forms the basis of detection.

  • Tunable Recognition Sites: The imidazole nitrogen atoms can act as binding sites for cations. Furthermore, functional groups can be readily introduced at various positions on the phenyl rings or the imidazole core to create specific recognition sites for target analytes. For instance, hydroxyl and nitro groups have been utilized to create binding pockets for fluoride ions.

  • Synthetic Accessibility: The synthesis of this compound derivatives is often straightforward, typically involving a one-pot, multi-component reaction.[2]

These chemosensors have demonstrated applications in the detection of a range of analytes, playing a crucial role in environmental monitoring, biomedical diagnostics, and industrial process control.

Applications in Metal Ion Detection

Derivatives of this compound have been successfully employed as chemosensors for various metal ions. The sensing mechanism typically involves the coordination of the metal ion with heteroatoms (N, O, S) in the chemosensor, leading to a change in its electronic properties and a corresponding optical response.

A notable example is the use of 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole (NPDI) as a highly selective and sensitive fluorescent chemosensor for Al³⁺.[3][4]

Signaling Pathway:

The sensing mechanism is based on Chelation-Enhanced Fluorescence (CHEF). The non-fluorescent NPDI sensor coordinates with Al³⁺, which restricts the intramolecular rotation of the phenyl rings and inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.

Al3_Sensing NPDI NPDI Sensor (Non-fluorescent) Complex [NPDI-Al³⁺] Complex (Highly Fluorescent) NPDI->Complex + Al³⁺ (Binding) Al3 Al³⁺ Ion Al3->Complex

Fig. 1: Signaling pathway for Al³⁺ detection by NPDI.

Quantitative Data Summary:

ChemosensorAnalyteLinear RangeLimit of Detection (LOD)Binding Constant (Ka)Solvent SystemReference
NPDIAl³⁺-7.25 x 10⁻⁸ M1.47 x 10⁵ L/molCH₃CN[3][4]
TIMFAl³⁺-45 nM-Aqueous Ethanol[5]

A dipodal Schiff-base chemosensor, 2,6-bis((E)‐(2‐(benzo[d]thiazol‐2‐yl)hydrazono)methyl)‐4‐(4,5‐diphenyl‐1H‐imidazol‐2‐yl)phenol (PIS), has been developed for the selective detection of Zn²⁺.[6]

Signaling Pathway:

The PIS sensor exhibits weak fluorescence. Upon binding to Zn²⁺, the formation of the PIS-Zn²⁺ complex enhances the rigidity of the molecule and promotes a "turn-on" fluorescent response. This complex can then be used for the subsequent detection of pyrophosphate (PPi) ions through a displacement approach.

Zn2_Sensing PIS PIS Sensor (Weak Fluorescence) Complex [PIS-Zn²⁺] Complex (Strong Fluorescence) PIS->Complex + Zn²⁺ Zn2 Zn²⁺ Ion Zn2->Complex PIS_free PIS Sensor (Fluorescence Quenched) Complex->PIS_free + PPi (Displacement) PPi PPi Anion PPi->PIS_free

Fig. 2: Sequential detection of Zn²⁺ and PPi by the PIS sensor.

Quantitative Data Summary:

ChemosensorAnalyteLinear RangeLimit of Detection (LOD)Binding Constant (Ka)Solvent SystemReference
PISZn²⁺-0.52 nM2.36 x 10⁶ M⁻¹DMSO-H₂O (1:9, v/v)[6]
IIEDZn²⁺-0.073 µM3 x 10⁴ M⁻¹HEPES buffer:DMSO (3:7)[7]

Certain imidazole-based chemosensors can selectively detect Fe³⁺ ions, often through a fluorescence quenching mechanism.

Quantitative Data Summary:

ChemosensorAnalyteLimit of Detection (LOD)Solvent SystemReference
Imidazole-based sensorFe³⁺/Fe²⁺0.27 µM (Fe³⁺), 0.32 µM (Fe²⁺)Near-perfect aqueous solution[8]
TIMFFe³⁺164 nMAqueous Ethanol[5]

Applications in Anion Detection

The imidazole scaffold, with its acidic N-H proton, can act as a hydrogen bond donor, making it suitable for the recognition of anions.

A 2,4,5-triphenylimidazole derivative containing a nitro group has been shown to be a selective colorimetric sensor for fluoride ions.[9]

Signaling Pathway:

The fluoride ion interacts with the N-H proton of the imidazole ring through hydrogen bonding, and potentially deprotonation. This interaction perturbs the intramolecular charge transfer (ICT) process within the molecule, leading to a distinct color change.

F_Sensing Sensor Imidazole Sensor (Yellow) Complex [Sensor-F⁻] Complex (Red) Sensor->Complex + F⁻ (H-Bonding) Fluoride F⁻ Anion Fluoride->Complex

Fig. 3: Colorimetric detection of Fluoride ions.

Quantitative Data Summary:

ChemosensorAnalyteMethodSolvent SystemReference
2-(4-Nitro-phenyl)-4,5-diphenyl-1H-imidazoleF⁻ColorimetricAcetonitrile-water (9:1, v/v)[9]
Aminophenylbenzimidazole derivativeF⁻Turn-on fluorescence-[10]

Experimental Protocols

This protocol describes a general one-pot synthesis method.

Workflow:

Synthesis_Workflow cluster_reactants Reactants Benzil Benzil Mix Mix in Solvent (e.g., Ethanol, Acetic Acid) Benzil->Mix Aldehyde Substituted Aldehyde Aldehyde->Mix AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Mix Reflux Reflux (e.g., 70-90°C) Mix->Reflux Cool Cool to Room Temp. Reflux->Cool Precipitate Precipitate/ Filter Cool->Precipitate Purify Recrystallize (e.g., from Ethanol) Precipitate->Purify Product Pure Imidazole Derivative Purify->Product

Fig. 4: General workflow for the synthesis of 2,4,5-trisubstituted imidazoles.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine benzil (1 equivalent), a substituted aromatic aldehyde (1 equivalent), and ammonium acetate (excess, e.g., 3-10 equivalents).

  • Solvent Addition: Add a suitable solvent such as ethanol or glacial acetic acid.[2][11]

  • Reaction: Heat the mixture to reflux (typically 70-90°C) and stir for the required time (e.g., 2-9 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture onto crushed ice or neutralize with a saturated sodium bicarbonate solution to precipitate the product.[9]

  • Isolation: Collect the solid product by filtration and wash with distilled water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as hot ethanol, to obtain the pure 2,4,5-trisubstituted imidazole derivative.[2]

This protocol outlines the general procedure for evaluating the sensing properties of a this compound-based chemosensor.

Workflow:

Titration_Workflow PrepSensor Prepare Sensor Stock Solution Titration Add Incremental Amounts of Analyte to Sensor Solution PrepSensor->Titration PrepAnalyte Prepare Analyte Stock Solution PrepAnalyte->Titration Measure Record Fluorescence Spectrum after Each Addition Titration->Measure Analyze Analyze Data: - Plot Intensity vs. Conc. - Calculate LOD, Ka Measure->Analyze Result Sensing Performance Parameters Analyze->Result

Fig. 5: Workflow for fluorescence titration experiments.

Protocol:

  • Stock Solutions: Prepare a stock solution of the chemosensor (e.g., 10⁻⁵ M) in a suitable solvent (e.g., acetonitrile, DMSO/water mixture). Prepare a stock solution of the analyte (e.g., metal salt or anion salt) at a higher concentration (e.g., 10⁻³ M).

  • Titration: Place a fixed volume of the chemosensor solution in a quartz cuvette.

  • Measurement: Record the initial fluorescence spectrum of the chemosensor solution using a spectrofluorometer at a predetermined excitation wavelength.

  • Analyte Addition: Add small, incremental amounts of the analyte stock solution to the cuvette.

  • Equilibration and Measurement: After each addition, mix the solution thoroughly and allow it to equilibrate. Record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added analyte. From this data, the limit of detection (LOD) and the binding constant (Ka) can be calculated using appropriate methods (e.g., 3σ/slope for LOD, Benesi-Hildebrand plot for Ka).

Conclusion

This compound and its derivatives represent a powerful and versatile class of compounds for the development of chemosensors. Their straightforward synthesis, tunable structure, and responsive photophysical properties make them ideal candidates for the selective and sensitive detection of a wide array of metal ions and anions. The protocols and data presented here provide a comprehensive guide for researchers and professionals interested in harnessing the potential of these compounds in various analytical applications.

References

Application Notes and Protocols for the Synthesis of Phenyl-Substituted Imidazolium Ionic Liquids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ionic liquids (ILs) are a class of salts with melting points below 100°C, often exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] These characteristics make them attractive alternatives to traditional volatile organic solvents in a variety of applications, including synthesis, catalysis, and materials science.[2][3] Imidazolium-based ILs are among the most widely studied, and the introduction of phenyl substituents onto the imidazolium core allows for the fine-tuning of their properties, leading to a class of compounds known as tunable aryl alkyl ionic liquids (TAAILs).[4][5] This document provides detailed application notes and protocols for the synthesis of phenyl-substituted imidazolium ionic liquids, with a focus on TAAILs.

Synthesis of Phenyl-Substituted Imidazolium Ionic Liquids

The synthesis of C2-phenyl substituted imidazolium ionic liquids, a type of TAAIL, is a multi-step process that generally involves the formation of a substituted imidazole, followed by quaternization and anion exchange.[4] A general synthetic route is outlined below.

General Synthetic Workflow

The synthesis of tunable aryl alkyl ionic liquids with a phenyl group at the C2 position of the imidazolium cation typically follows a three-step process:

  • Amidine Synthesis: Reaction of an aniline with a nitrile in the presence of a Lewis acid to form an amidine.[4]

  • Imidazole Formation: Ring closure of the amidine with an α-haloaldehyde (e.g., chloroacetaldehyde) to form the C2-phenyl substituted imidazole.[4]

  • Quaternization and Anion Exchange: N-alkylation of the substituted imidazole with an alkyl halide to form the imidazolium halide salt, followed by an anion metathesis reaction to introduce the desired anion and yield the final ionic liquid.[4]

SynthesisWorkflow cluster_0 Step 1: Amidine Synthesis cluster_1 Step 2: Imidazole Formation cluster_2 Step 3: Ionic Liquid Synthesis Aniline Aniline Amidine Amidine Aniline->Amidine Lewis Acid (e.g., AlCl3) Nitrile Nitrile Nitrile->Amidine AlphaHaloaldehyde α-Haloaldehyde SubstitutedImidazole C2-Phenyl Imidazole AlphaHaloaldehyde->SubstitutedImidazole AlkylHalide Alkyl Halide ImidazoliumHalide Imidazolium Halide AlkylHalide->ImidazoliumHalide IonicLiquid Phenyl-Substituted Ionic Liquid ImidazoliumHalide->IonicLiquid Anion Metathesis AnionSource Anion Source (e.g., LiNTf2) AnionSource->IonicLiquid

Caption: General synthesis workflow for C2-phenyl substituted imidazolium ionic liquids.

Experimental Protocols

The following are representative, detailed experimental protocols for the synthesis of a C2-phenyl substituted imidazolium ionic liquid.

Protocol 1: Synthesis of N-Arylbenzamidine (Amidine Synthesis)

This protocol describes the synthesis of the amidine intermediate from an aniline and a nitrile.

Materials:

  • Aniline derivative (1.0 eq)

  • Benzonitrile (1.0 eq)

  • Aluminum chloride (AlCl₃) (1.1 eq)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the aniline derivative and anhydrous toluene.

  • Slowly add aluminum chloride to the stirred solution at room temperature.

  • Add benzonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

  • Basify the aqueous layer with 1 M NaOH until a pH of >10 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude amidine.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Aryl-2-phenylimidazole (Imidazole Formation)

This protocol details the ring closure reaction to form the substituted imidazole.

Materials:

  • N-Arylbenzamidine (from Protocol 1) (1.0 eq)

  • Chloroacetaldehyde (50% solution in water) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-arylbenzamidine in ethanol in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate.

  • Add chloroacetaldehyde dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent to obtain the crude 1-aryl-2-phenylimidazole.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of 1-Alkyl-3-aryl-2-phenylimidazolium Ionic Liquid (Quaternization and Anion Exchange)

This protocol describes the final steps to produce the target ionic liquid.

Materials:

  • 1-Aryl-2-phenylimidazole (from Protocol 2) (1.0 eq)

  • Bromoalkane (e.g., 1-bromobutane) (1.2 eq)

  • Acetonitrile

  • Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) (1.1 eq)

  • Dichloromethane (DCM)

  • Deionized water

Procedure: Part A: Quaternization

  • In a pressure tube, dissolve the 1-aryl-2-phenylimidazole in acetonitrile.

  • Add the bromoalkane to the solution.

  • Seal the tube and heat the mixture at 80-100°C for 24-48 hours.

  • Cool the reaction mixture to room temperature. The imidazolium bromide salt may precipitate.

  • Collect the solid product by filtration or remove the solvent under reduced pressure. Wash the product with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

Part B: Anion Exchange

  • Dissolve the imidazolium bromide salt in deionized water.

  • In a separate flask, dissolve LiNTf₂ in deionized water.

  • Add the LiNTf₂ solution dropwise to the stirred imidazolium bromide solution. A precipitate or a separate liquid phase of the ionic liquid should form.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with deionized water several times to remove residual lithium bromide.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Dry the resulting ionic liquid under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual water and solvent.

Data Presentation

The properties of ionic liquids are highly dependent on the nature of their cation and anion. The following table summarizes representative data for a series of C2-phenyl substituted imidazolium ionic liquids with the bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) anion.

Cation Substituents (R¹, R², R³)Alkyl Chain (n)Yield (%)Melting Point (°C)Viscosity (mPa·s at 25°C)Conductivity (µS/cm at 25°C)
H, Phenyl, Butyl491[6]< 25~1500[4]~100[4]
2-Me-Ph, Phenyl, Butyl4-< 25~2000[4]~80[4]
4-OMe-Ph, Phenyl, Butyl4-< 25~2500[4]~60[4]
2,4-F₂-Ph, Phenyl, Butyl4-< 25~1800[4]~90[4]
H, Phenyl, Hexyl6-< 25~2200[4]~50[4]

Data extracted and compiled from multiple sources for illustrative purposes.[4][6]

Applications in Drug Development

The tunable nature of phenyl-substituted imidazolium ionic liquids makes them promising candidates for various applications in drug development:

  • Green Solvents for Synthesis: Their low volatility and high thermal stability make them suitable as environmentally benign reaction media for the synthesis of active pharmaceutical ingredients (APIs).[7]

  • Drug Solubilization: Ionic liquids can enhance the solubility of poorly water-soluble drugs, which is a significant challenge in drug formulation.

  • Drug Delivery Systems: They can be used as components of drug delivery systems, such as ionogels or as counterions for APIs to form ionic liquid drugs.

  • Catalysis: Functionalized imidazolium salts can act as catalysts or catalyst supports in organic transformations relevant to pharmaceutical synthesis.[7]

Conclusion

The synthesis of phenyl-substituted imidazolium ionic liquids offers a versatile platform for creating "designer solvents" with tailored properties. The detailed protocols and data presented herein provide a valuable resource for researchers in academia and the pharmaceutical industry who are interested in exploring the potential of these novel materials. The ability to systematically modify their structure allows for the optimization of their performance in a wide range of applications, from green chemistry to advanced drug delivery systems.

References

Application of 2,4-Diphenylimidazole Derivatives in the Preparation of Organic Light-emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document details the application of 2,4-diphenylimidazole derivatives, specifically in the context of 2,4,5-triphenylimidazole-based materials, for the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). It provides comprehensive experimental protocols for the synthesis of these materials and the subsequent fabrication of OLED devices. Performance data of the resulting OLEDs are summarized, and key experimental workflows are visualized to guide researchers and scientists in the field of organic electronics and drug development. While this compound itself is a foundational structure, its derivatives with extended conjugation, such as those incorporating carbazole and biphenyl moieties, have demonstrated significant potential as emitter materials in deep-blue OLEDs.[1]

Introduction

Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology due to their high contrast, low power consumption, and flexibility.[1] The performance of an OLED is critically dependent on the organic materials used in its various layers, including the emissive layer (EML), transport layers, and blocking layers. Imidazole derivatives are a prominent class of organic compounds explored for these applications due to their excellent photoluminescence, electrochemical properties, and good thermal stability.[2]

While the direct application of this compound is not extensively documented in OLED literature, its derivatives, such as 2,4,5-triphenylimidazole (lophine) and its substituted analogues, serve as crucial building blocks for advanced emitter materials.[1][3] This application note focuses on carbazole-π-imidazole derivatives where a twisted 4,5-diphenylimidazole acts as an acceptor moiety, contributing to the development of efficient deep-blue OLEDs.[1]

Application in OLEDs: Bipolar Blue-Emitting Materials

Derivatives of 2,4,5-triphenylimidazole are utilized as the core acceptor unit in bipolar molecules designed for the emissive layer of OLEDs. In the examples discussed, a carbazole donor group is linked to the 2,4,5-triphenylimidazole acceptor via a biphenyl π-bridge. This molecular design creates a bipolar material capable of transporting both holes and electrons. The twisted structure of the 4,5-diphenylimidazole moiety, in conjunction with the biphenyl bridge, helps to reduce molecular conjugation, which is advantageous for achieving deep-blue emission.[1]

These materials can be used as non-doped emitters in the emissive layer of an OLED, leading to devices with high efficiency and deep-blue electroluminescence.[1]

Quantitative Data Presentation

The performance of non-doped OLEDs fabricated using two different 2,4,5-triphenylimidazole derivatives, BCzB-PIM and MoCzB-PIM, is summarized in the table below.

CompoundMaximum Luminance (cd/m²)Maximum External Quantum Efficiency (EQE) (%)CIE Coordinates (x, y)
BCzB-PIM 11,3644.43(0.159, 0.080)
MoCzB-PIM Not specified2.51(0.159, 0.088)

Table 1: Performance metrics of non-doped OLEDs based on 2,4,5-triphenylimidazole derivatives.[1]

Experimental Protocols

The following protocols are based on the synthesis and fabrication methods described for carbazole-π-imidazole derivatives.[1]

4.1. Synthesis of 2,4,5-Triphenylimidazole Emitters

A representative synthetic route for 3,6-di-tert-butyl-9-(4'-(1,4,5-triphenyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole (BCzB-PIM) is provided.

Materials:

  • Benzil

  • 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde

  • Aniline

  • Ammonium acetate

  • Glacial acetic acid

  • 3,6-Di-tert-butyl-9-(4-bromophenyl)-9H-carbazole

  • Pd(PPh₃)₄

  • 2M K₂CO₃ solution

  • Toluene

  • Ethanol

Procedure:

  • Synthesis of 2-(4'-formyl-[1,1'-biphenyl]-4-yl)-1,4,5-triphenyl-1H-imidazole:

    • A mixture of benzil (1.05 g, 5 mmol), 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde (1.61 g, 5 mmol), aniline (0.47 g, 5 mmol), and ammonium acetate (3.85 g, 50 mmol) in glacial acetic acid (50 mL) is refluxed for 12 hours.

    • After cooling to room temperature, the reaction mixture is poured into water.

    • The resulting precipitate is collected by filtration, washed with water and ethanol, and then dried.

    • The crude product is purified by column chromatography on silica gel.

  • Synthesis of BCzB-PIM:

    • A mixture of the product from the previous step (1.0 g, 2.1 mmol), 3,6-di-tert-butyl-9-(4-bromophenyl)-9H-carbazole (1.0 g, 2.2 mmol), and Pd(PPh₃)₄ (0.12 g, 0.105 mmol) is placed in a flask.

    • A mixed solvent of toluene (20 mL), ethanol (5 mL), and 2M K₂CO₃ solution (10 mL) is added.

    • The mixture is refluxed under a nitrogen atmosphere for 24 hours.

    • After cooling, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous MgSO₄ and the solvent is evaporated.

    • The crude product is purified by column chromatography on silica gel to yield BCzB-PIM.

4.2. OLED Device Fabrication

Substrate Preparation:

  • Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • The cleaned substrates are then treated with UV-ozone for 15 minutes before being loaded into a vacuum deposition system.

Device Architecture and Deposition: The OLEDs are fabricated with the following structure: ITO / HATCN (10 nm) / TAPC (40 nm) / TCTA (10 nm) / Emitter (20 nm) / Bphen (40 nm) / LiF (1 nm) / Al (100 nm)

  • ITO: Anode

  • HATCN: Hole Injection Layer

  • TAPC: Hole Transport Layer

  • TCTA: Hole Transporting and Electron Blocking Layer

  • Emitter: BCzB-PIM or MoCzB-PIM (non-doped)

  • Bphen: Electron Transport and Hole Blocking Layer

  • LiF: Electron Injection Layer

  • Al: Cathode

All organic layers, LiF, and Al are deposited by thermal evaporation under a high vacuum (< 5 × 10⁻⁴ Pa). The deposition rates and layer thicknesses are monitored in situ using a quartz crystal oscillator.

Visualizations

5.1. Synthesis Workflow

Synthesis_Workflow benzil Benzil intermediate_synthesis Reflux in Acetic Acid benzil->intermediate_synthesis aldehyde Substituted Biphenyl Carbaldehyde aldehyde->intermediate_synthesis aniline Aniline aniline->intermediate_synthesis nh4oac NH4OAc nh4oac->intermediate_synthesis intermediate 2-(biphenyl)-1,4,5- triphenylimidazole intermediate_synthesis->intermediate intermediate_reac Intermediate Product intermediate->intermediate_reac final_synthesis Suzuki Coupling intermediate_reac->final_synthesis carbazole Brominated Carbazole Derivative carbazole->final_synthesis pd_catalyst Pd(PPh3)4 pd_catalyst->final_synthesis base K2CO3 base->final_synthesis final_product Carbazole-π-Imidazole Emitter (e.g., BCzB-PIM) final_synthesis->final_product

A representative workflow for the synthesis of carbazole-π-imidazole emitters.

5.2. OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Vacuum Thermal Evaporation ito ITO Glass Substrate cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, Isopropanol) ito->cleaning uv_ozone UV-Ozone Treatment cleaning->uv_ozone hatcn Hole Injection Layer (HATCN) uv_ozone->hatcn tapc Hole Transport Layer (TAPC) hatcn->tapc tcta Electron Blocking Layer (TCTA) tapc->tcta eml Emissive Layer (e.g., BCzB-PIM) tcta->eml bphen Hole Blocking Layer (Bphen) eml->bphen lif Electron Injection Layer (LiF) bphen->lif al Cathode (Al) lif->al

A sequential workflow for the fabrication of a multilayer OLED device.

5.3. OLED Energy Level Diagram

Energy_Level_Diagram cluster_levels Energy Levels (eV) axis l1 LUMO l2 l3 HOMO anode ITO anode_homo -4.7 anode_homo->anode tapc_homo -5.7 anode_homo->tapc_homo Holes tapc TAPC tapc_lumo -2.4 tapc_lumo->tapc eml_homo -5.8 tapc_homo->eml_homo eml Emitter eml_lumo -2.7 eml_lumo->eml bphen Bphen bphen_lumo -3.0 bphen_lumo->eml_lumo bphen_lumo->bphen bphen_homo -6.4 cathode LiF/Al cathode_lumo -2.9 cathode_lumo->bphen_lumo Electrons cathode_lumo->cathode

A simplified energy level diagram for the described OLED structure.

References

Troubleshooting & Optimization

troubleshooting low yield in 2,4-Diphenylimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-diphenylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the Debus-Radziszewski synthesis of this compound can be attributed to several factors. Below is a troubleshooting guide to help you enhance your product yield.

  • Suboptimal Reaction Conditions: The traditional synthesis may result in low yields due to side reactions.[1] The use of catalysts and optimized reaction conditions can significantly improve the outcome.

    • Solution: Consider employing a catalyst to improve reaction efficiency. Various catalysts have been shown to be effective in similar imidazole syntheses. Additionally, microwave-assisted synthesis can lead to better yields in shorter reaction times compared to conventional heating.[1]

  • Incorrect Stoichiometry: The molar ratio of the reactants—phenylglyoxal, benzaldehyde, and ammonium acetate—is critical for driving the reaction to completion.

    • Solution: Ensure an adequate excess of ammonium acetate is used, as it serves as the ammonia source. Some protocols suggest a molar ratio of the dicarbonyl compound to ammonium acetate of 1:4 or even higher to achieve good yields.[1]

  • Reaction Time and Temperature: An insufficient reaction time or a temperature that is too low may result in an incomplete reaction. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of side products.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Experiment with reaction times and temperatures to find the optimal balance for your specific setup. Refluxing in glacial acetic acid for 3-5 hours is a common starting point.[1]

  • Purity of Starting Materials: The purity of phenylglyoxal, benzaldehyde, and ammonium acetate is crucial. Impurities can lead to unwanted side reactions and complicate the purification process.

    • Solution: Use high-purity reagents. If the purity is questionable, consider purifying the starting materials before use.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: Byproduct formation is a known challenge in this synthesis. Two common side reactions are the reverse aldol condensation and the formation of oxazole derivatives.[1]

  • Reverse Aldol Condensation: This can lead to the decomposition of intermediates, which reduces the yield of the desired imidazole.

    • Avoidance Strategy: Employing milder reaction conditions and ensuring the gradual addition of reactants can sometimes minimize this side reaction.[1]

  • Oxazole Formation: The formation of oxazole derivatives is another potential side reaction.

    • Avoidance Strategy: Careful control of reaction temperature and stoichiometry can help to favor the formation of the imidazole product over the oxazole byproduct.

Q3: My reaction is not proceeding to completion. What should I check?

A3: A stalled reaction can be frustrating. Here are a few things to investigate:

  • Temperature: The Debus-Radziszewski reaction typically requires elevated temperatures to proceed efficiently. Ensure your reaction is being heated to the appropriate temperature, such as reflux in glacial acetic acid.

  • Ammonia Source: Ammonium acetate can decompose at high temperatures over long reaction times. If the reaction has been running for an extended period, the ammonia source may be depleted. Using a sufficient excess of ammonium acetate from the start is crucial.

  • Activation of Carbonyls: The carbonyl groups of both phenylglyoxal and benzaldehyde need to be activated for the reaction to proceed. An acidic medium, such as glacial acetic acid, is typically used for this purpose. Ensure the reaction medium is sufficiently acidic.

Q4: What is a reliable method for purifying the final this compound product?

A4: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.

  • Recrystallization Protocol: After the reaction is complete, the crude product is typically precipitated by pouring the reaction mixture into water and neutralizing it. The collected solid can then be recrystallized from a suitable solvent, such as ethanol, to yield a purified crystalline product.[2] Washing the crude solid with a non-polar solvent like toluene can also help remove some impurities before recrystallization.[3][4]

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of a 2,4-disubstituted imidazole derivative, which can be adapted for this compound. The primary synthetic route is the Debus-Radziszewski reaction.

Synthesis of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole (an analogue of this compound) [2]

  • Reactants:

    • Benzil (2.65 g)

    • Ammonium acetate (5 g)

    • 4-chlorobenzaldehyde (1.5 ml)

    • Glacial acetic acid (50 ml)

  • Procedure:

    • Dissolve equimolar quantities of benzil, ammonium acetate, and 4-chlorobenzaldehyde in 50 ml of glacial acetic acid in a 100 ml round-bottom flask equipped with a magnetic stirrer.

    • Heat the reaction mixture to reflux for 5 hours on an oil bath with continuous stirring.

    • After 5 hours, cool the reaction mixture to room temperature.

    • Pour the cooled reaction mixture into 300 ml of cold water, which will cause the product to precipitate.

    • Filter the precipitate and neutralize it with a 5% ammonium hydroxide solution.

    • Recrystallize the crude product from absolute ethanol to obtain colorless crystals of 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.

    • The reported yield for this specific analogue is 65%.[2]

Data Presentation

Table 1: Effect of Various Catalysts on the Synthesis of 2,4,5-Triphenylimidazole

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneGlacial Acetic AcidReflux5~65% (for chloro-analogue)[2]
ZnO nanoparticlesGlacial Acetic Acid60385%[5]
Syzygium cumini seed extractEthanol80-up to 96%

Visualizations

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Mix Reactants: - Phenylglyoxal - Benzaldehyde - Ammonium Acetate - Glacial Acetic Acid reflux 2. Reflux Reaction Mixture (e.g., 5 hours) prep_reactants->reflux cool 3. Cool to Room Temperature reflux->cool precipitate 4. Precipitate in Water cool->precipitate filter_neutralize 5. Filter and Neutralize precipitate->filter_neutralize recrystallize 6. Recrystallize from Ethanol filter_neutralize->recrystallize product Final Product: This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_solutions Potential Solutions start Low Yield Observed check_conditions Check Reaction Conditions start->check_conditions check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_purity Assess Purity of Starting Materials start->check_purity monitor_reaction Monitor Reaction with TLC start->monitor_reaction optimize_temp_time Optimize Temperature and Time check_conditions->optimize_temp_time use_catalyst Consider Using a Catalyst (e.g., ZnO, Microwave) check_conditions->use_catalyst increase_nh4oac Increase Excess of Ammonium Acetate check_stoichiometry->increase_nh4oac purify_reagents Purify Starting Materials check_purity->purify_reagents monitor_reaction->optimize_temp_time

References

Technical Support Center: Purification of Crude 2,4-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2,4-diphenylimidazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.

Recrystallization Issues

Problem Possible Cause(s) Solution(s)
"Oiling out" instead of forming crystals The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Cooling is too rapid.- Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. - Ensure the solution cools slowly. Insulate the flask to encourage gradual crystal formation. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound.
Low or no crystal formation upon cooling Too much solvent was used. The difference in solubility between the hot and cold solvent is not significant enough.- Boil off some of the solvent to increase the concentration of the compound. - If using a mixed solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble). - Cool the solution in an ice bath to further decrease solubility.
Colored impurities remain in the crystals The impurity has similar solubility to this compound in the chosen solvent.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Low final yield Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

Column Chromatography Issues

Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC The polarity of the mobile phase is too high or too low.- Adjust the solvent ratio. For non-polar impurities, decrease the polarity of the mobile phase (e.g., increase the hexane content in a hexane/ethyl acetate system). For more polar impurities, increase the polarity.
Streaking of spots on TLC The compound is too polar for the solvent system. The sample is acidic or basic. The sample is overloaded.- Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase. - Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase to improve the spot shape. - Apply a smaller, more dilute spot to the TLC plate.
Co-elution of the product with impurities The chosen mobile phase does not provide adequate separation.- Switch to a different solvent system with different selectivity. - Use a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.
Product is not eluting from the column The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. A common technique is to start with a low polarity eluent and slowly introduce a more polar solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Radziszewski reaction?

A1: The most common impurities are typically unreacted starting materials, which include benzil and benzaldehyde. Side-products can also form depending on the specific reaction conditions, but these are the primary contaminants to consider.

Q2: Which solvent system is best for the recrystallization of this compound?

A2: A mixed solvent system of ethanol and water is often effective. The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Slow cooling should then yield purified crystals. Acetone/water is another viable option.

Q3: What is a good starting mobile phase for the column chromatography of this compound?

A3: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the impurities present, but a typical starting point could be in the range of 4:1 to 2:1 (hexane:ethyl acetate). It is crucial to first determine the ideal solvent system using thin-layer chromatography (TLC).

Q4: How can I visualize this compound on a TLC plate?

A4: this compound is a UV-active compound due to its aromatic rings. Therefore, it can be easily visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.

Q5: My purified this compound still shows a broad melting point range. What should I do?

A5: A broad melting point range indicates the presence of impurities. A second purification step is recommended. If you initially performed recrystallization, follow up with column chromatography, or vice versa. Repeating the same purification technique can also improve purity.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for the purification of this compound. These values are approximate and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization Data

Solvent System Initial Purity (Crude) Final Purity (After 1x Recrystallization) Approximate Yield
Ethanol/Water80-90%>98%70-85%
Acetone/Water80-90%>97%65-80%

Table 2: Column Chromatography Data

Stationary Phase Mobile Phase (Isocratic) Typical Rf of this compound Expected Purity
Silica Gel (230-400 mesh)Hexane:Ethyl Acetate (3:1)0.3 - 0.4>99%
Silica Gel (230-400 mesh)Dichloromethane:Methanol (98:2)0.4 - 0.5>99%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Stir continuously with a magnetic stirrer and maintain the temperature near the boiling point of ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a funnel and a new receiving flask with hot ethanol to prevent premature crystallization. Quickly filter the hot solution.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with continuous stirring until the solution becomes faintly and persistently cloudy.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (m.p. 164-166 °C).

Protocol 2: Column Chromatography

  • TLC Analysis: First, determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems (e.g., different ratios of hexane/ethyl acetate). The ideal system should give the this compound an Rf value between 0.3 and 0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles. Add a layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter add_water Add hot water until turbidity hot_filter->add_water cool Slow Cooling & Ice Bath add_water->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry under vacuum wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude this compound tlc TLC Analysis to find mobile phase start->tlc pack_column Pack silica gel column tlc->pack_column load_sample Load sample pack_column->load_sample elute Elute with mobile phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic start Purification Issue Encountered is_recrystallization Is the issue with recrystallization? start->is_recrystallization is_chromatography Is the issue with column chromatography? is_recrystallization->is_chromatography No oiling_out Oiling Out is_recrystallization->oiling_out Yes low_yield Low Yield is_recrystallization->low_yield Yes poor_separation Poor Separation is_chromatography->poor_separation Yes streaking Streaking is_chromatography->streaking Yes solution_oiling Adjust solvent Slow cooling Seed crystal oiling_out->solution_oiling solution_yield Use less solvent Preheat funnel Wash with cold solvent low_yield->solution_yield solution_separation Adjust mobile phase polarity Use gradient elution poor_separation->solution_separation solution_streaking Add polar modifier (MeOH, acid/base) Dilute sample streaking->solution_streaking

Technical Support Center: Optimizing Reaction Conditions for 2,4-Diphenylimidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-diphenylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a clear question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the potential causes, and how can I improve it?

A1: Low yields are a common challenge in the Debus-Radziszewski synthesis of imidazoles.[1][2] Several factors can contribute to this issue. Below is a troubleshooting guide to help you enhance your product yield.

  • Suboptimal Reaction Conditions: The traditional synthesis often involves refluxing in acetic acid for several hours, which can lead to low yields and side reactions.[2][3] The use of catalysts and optimized reaction conditions can significantly improve the outcome.[1]

    • Solution: Consider employing a catalyst to improve reaction efficiency. A variety of catalysts have been reported to increase yields.[1] Microwave-assisted synthesis has also been demonstrated to provide better yields in shorter reaction times compared to conventional heating.[2]

  • Incorrect Stoichiometry: The molar ratio of the reactants—benzil, benzaldehyde, and ammonium acetate—is crucial for driving the reaction to completion.[1]

    • Solution: Ensure you are using a sufficient excess of ammonium acetate, which serves as the ammonia source. Some protocols suggest a molar ratio of benzil to benzaldehyde to ammonium acetate of 1:1:7 to achieve high yields.[3]

  • Purity of Reactants: The purity of your starting materials, particularly benzil and benzaldehyde, is critical. Impurities can lead to undesirable side reactions that consume reactants and complicate purification.

    • Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the reactants before use. For instance, benzaldehyde is prone to oxidation to benzoic acid, which can interfere with the reaction.

  • Reaction Time and Temperature: The reaction may not have proceeded to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time. While some traditional methods require long reflux times, catalyzed reactions or those under microwave irradiation can be significantly faster.[2][3]

Q2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are the likely side products and how can I minimize them?

A2: The formation of multiple products is a known issue, often stemming from side reactions.

  • Potential Side Reactions: The Debus-Radziszewski reaction can have competing pathways that lead to various byproducts.

    • Solution: Optimizing the reaction conditions as mentioned in Q1 can help favor the formation of the desired this compound. Using a catalyst can often increase the selectivity of the reaction.

  • Purification Strategy: A robust purification method is essential to isolate the desired product.

    • Solution: Recrystallization is a highly effective method for purifying this compound.[4] Ethanol is a commonly used and effective solvent for this purpose.[5][6] Column chromatography can also be employed for more challenging separations.

Q3: My reaction has stalled and is not proceeding to completion. What should I do?

A3: A stalled reaction can be due to several factors related to the reaction conditions and reagents.

  • Insufficient Heating: The reaction typically requires elevated temperatures to proceed efficiently.

    • Solution: Ensure your reaction mixture is being heated to the appropriate temperature, which is often the reflux temperature of the chosen solvent.[7]

  • Decomposition of Ammonium Acetate: Prolonged heating can lead to the decomposition of ammonium acetate, reducing the availability of the ammonia source.

    • Solution: Using a significant excess of ammonium acetate can help ensure that a sufficient amount is present throughout the reaction.[7]

  • Catalyst Inactivity: If you are using a catalyst, it may have lost its activity.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. In some cases, the catalyst may need to be activated before use.

Q4: I am having difficulty with the final purification of this compound. What are the best practices for recrystallization?

A4: Proper recrystallization technique is key to obtaining a high-purity product.

  • Choosing the Right Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Ethanol has been shown to be an effective solvent for the recrystallization of this compound.[5][6]

  • Recrystallization Procedure: The process of dissolution, filtration, crystallization, and isolation needs to be performed carefully.

    • Solution: Dissolve the crude product in a minimal amount of hot solvent to form a saturated solution. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any remaining soluble impurities.[8][9]

Data Presentation

Table 1: Optimization of Reaction Conditions for 2,4,5-Triphenylimidazole Synthesis
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1-Acetic AcidReflux>5Low[3]
2Y(TFA)₃ (3)Solvent-free100397[3]
3Nanocopper (10)-Room Temp24-[6]
4-Ethanol/Water (1:1)Reflux--[10]
5Syzygium cumini seed extract (15)-80-96[11]

Note: 2,4,5-triphenylimidazole is a closely related derivative, and the optimization data is highly relevant for the synthesis of this compound.

Experimental Protocols

General Procedure for the Synthesis of 2,4,5-Triarylimidazoles

This protocol is a general representation and may require optimization based on the specific aldehyde used.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (7 mmol), and the chosen catalyst (e.g., Y(TFA)₃, 0.03 mmol).[3]

  • Reaction Conditions: Stir the mixture at 100°C for 3 hours in a water bath for solvent-free conditions.[3] Alternatively, if using a solvent like glacial acetic acid, reflux the mixture for the required time (can be several hours).[12]

  • Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Add cold water to the reaction mixture to precipitate the crude product.[4]

  • Isolation: Filter the solid product using suction filtration and wash with cold water.[4]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.[5][6]

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification reactants Combine Reactants: - Benzil - Benzaldehyde - Ammonium Acetate - Catalyst (optional) solvent Add Solvent (e.g., Acetic Acid or Solvent-free) reactants->solvent heating Heat and Stir (e.g., 100°C or Reflux) solvent->heating cool Cool to Room Temperature heating->cool precipitate Precipitate with Cold Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize (e.g., from Ethanol) filter->recrystallize dry Dry the Pure Product recrystallize->dry end End Product: This compound dry->end start Start start->reactants

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_low_yield decision decision solution solution issue Low Yield check_conditions Are reaction conditions (time, temp) optimal? issue->check_conditions check_stoichiometry Is the stoichiometry of reactants correct? check_conditions->check_stoichiometry Yes optimize_conditions Optimize time and temperature. Monitor with TLC. check_conditions->optimize_conditions No check_purity Are the starting materials pure? check_stoichiometry->check_purity Yes adjust_stoichiometry Use excess ammonium acetate. check_stoichiometry->adjust_stoichiometry No consider_catalyst Is a catalyst being used? check_purity->consider_catalyst Yes purify_reactants Purify starting materials before reaction. check_purity->purify_reactants No add_catalyst Consider adding a suitable catalyst. consider_catalyst->add_catalyst No high_yield Improved Yield consider_catalyst->high_yield Yes optimize_conditions->high_yield adjust_stoichiometry->high_yield purify_reactants->high_yield add_catalyst->high_yield

Caption: A troubleshooting decision tree for addressing low product yield.

References

common side reactions in the synthesis of 2,4-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2,4-diphenylimidazole. The following guides and frequently asked questions (FAQs) address common issues, particularly the formation of side products, to help ensure a successful and high-yield synthesis.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields are a common problem in the synthesis of substituted imidazoles via the Debus-Radziszewski reaction. This is often due to suboptimal reaction conditions or the prevalence of side reactions.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The traditional Debus-Radziszewski reaction can be inefficient. The use of catalysts and optimized conditions can significantly improve yields.

    • Solution: Consider employing a catalyst to improve reaction efficiency. A variety of catalysts, including inorganic, organic, and biocatalysts, have been reported to enhance yields. Microwave-assisted synthesis can also lead to better yields in shorter reaction times compared to conventional heating methods.[1]

  • Incorrect Stoichiometry: The molar ratio of the reactants—benzil, benzaldehyde, and the ammonia source (typically ammonium acetate)—is critical for driving the reaction towards the desired product.

    • Solution: Ensure an adequate excess of ammonium acetate is used. Some protocols suggest a molar ratio of benzil to ammonium acetate of 1:4 or even higher to ensure a sufficient supply of ammonia for the reaction.[2]

  • Incomplete Reaction: Insufficient reaction time or temperature can lead to a low conversion of starting materials.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to an appropriate temperature (e.g., reflux in a suitable solvent) and allowed to proceed until the starting materials are consumed.

Issue 2: Presence of Significant Impurities or Byproducts

The formation of byproducts is a known challenge in the synthesis of this compound, leading to difficulties in purification and reduced yields. The two most common side reactions are the formation of oxazole derivatives and the reverse aldol condensation.

Troubleshooting Strategies:

  • Oxazole Formation: An alternative cyclization pathway can lead to the formation of 2,4,5-triphenyloxazole as a major byproduct.

    • Avoidance Strategy: The choice of solvent and an excess of the ammonia source can influence the selectivity of the cyclization. Using a sufficient excess of ammonium acetate helps to favor the formation of the imidazole ring over the oxazole ring.

  • Reverse Aldol Condensation: This side reaction can cause the decomposition of intermediates, which in turn lowers the yield of the desired this compound.

    • Avoidance Strategy: Employing milder reaction conditions, such as lower temperatures and the use of an effective catalyst, can help to minimize the occurrence of the reverse aldol condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method for synthesizing this compound is the Debus-Radziszewski reaction . This is a multi-component reaction that involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and ammonia (typically from ammonium acetate).[3]

Q2: I have a significant amount of a byproduct that I suspect is an oxazole. How can I confirm this and prevent its formation in the future?

A2: The formation of a triphenyloxazole is a known competitive side reaction. To confirm its identity, you would typically use analytical techniques such as NMR spectroscopy and mass spectrometry to characterize the byproduct and compare the data to known spectra for 2,4,5-triphenyloxazole. To prevent its formation, ensure you are using a sufficient excess of ammonium acetate, as this will favor the imidazole synthesis pathway.

Q3: My reaction seems to stall, and I'm not getting a good conversion to the product. What should I check?

A3: If your reaction is stalling, consider the following:

  • Temperature: Ensure the reaction is being heated to the appropriate temperature, as the reaction often requires elevated temperatures to proceed efficiently.

  • Ammonia Source: Ammonium acetate can decompose at high temperatures over long reaction times. Using a sufficient excess helps to maintain the concentration of ammonia needed for the reaction to go to completion.

  • Purity of Reagents: Impurities in your starting materials (benzil and benzaldehyde) can interfere with the reaction and lead to the formation of side products. Ensure you are using high-purity reagents.

Quantitative Data on Side Product Formation

While specific quantitative data for the side reactions in this compound synthesis is not extensively published, a relevant patent for a similar synthesis provides insight into the competitive nature of oxazole formation.

ProductReactantsCatalyst/SolventTemperatureTimeYield (%)
2-methyl-4,5-diphenylimidazoleDiphenyl ketone, diacetyl, ammonium acetateAbsolute ethanol70-78°C2h41%
2,4,5-triphenyloxazoleDiphenyl ketone, diacetyl, ammonium acetateAbsolute ethanol70-78°C2h44%

Data from patent CN104529903A, which describes the simultaneous synthesis of an imidazole and an oxazole derivative, highlighting the competitive nature of the two pathways.[4]

Experimental Protocols

General Protocol for the Synthesis of 2,4,5-Triphenylimidazole (A model for this compound synthesis)

This protocol is adapted from a standard procedure for a closely related compound and can be modified for the synthesis of this compound by using the appropriate aldehyde.

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and a significant excess of ammonium acetate (e.g., 4-7 equivalents).

  • Add a minimal amount of a suitable solvent, such as glacial acetic acid or ethanol.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2,4,5-triphenylimidazole.

Visualizations

Reaction Pathway and Side Reactions

Synthesis_Pathway Reactants Benzil + Benzaldehyde + Ammonium Acetate Intermediates Reaction Intermediates Reactants->Intermediates Debus-Radziszewski Reaction Product This compound Intermediates->Product Desired Cyclization Oxazole 2,4,5-Triphenyloxazole (Oxazole Formation) Intermediates->Oxazole Alternative Cyclization Decomposition Decomposition Products (Reverse Aldol Condensation) Intermediates->Decomposition Decomposition

Caption: Main synthesis pathway and common side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impurities in Synthesis Check_Yield Is the yield low? Start->Check_Yield Check_Purity Are there significant impurities? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Use a catalyst - Adjust stoichiometry - Increase reaction time/temp Check_Yield->Optimize_Conditions Yes Identify_Byproducts Identify Byproducts (e.g., via NMR, MS) Check_Purity->Identify_Byproducts Yes End Improved Synthesis Check_Purity->End No Optimize_Conditions->Check_Purity Address_Oxazole To Reduce Oxazole: - Increase excess of  ammonium acetate Identify_Byproducts->Address_Oxazole Address_Retro_Aldol To Reduce Retro-Aldol: - Use milder conditions - Employ a catalyst Identify_Byproducts->Address_Retro_Aldol Address_Oxazole->End Address_Retro_Aldol->End

References

Technical Support Center: Improving the Efficiency of 2,4-Diphenylimidazole as a UV Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2,4-diphenylimidazole as a UV stabilizer. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound as a UV stabilizer in your experiments.

Issue 1: Premature Yellowing or Discoloration of the Polymer Matrix Despite the Presence of this compound.

  • Possible Cause 1: Insufficient Concentration. The concentration of the UV stabilizer may be too low to provide adequate protection against the intensity of the UV radiation it is being exposed to.

  • Troubleshooting Steps:

    • Verify Concentration: Double-check the calculations and measurements used to determine the concentration of this compound in the polymer matrix.

    • Increase Concentration: Prepare a series of samples with incrementally higher concentrations of the stabilizer to determine the optimal loading for your specific application and exposure conditions.

    • Synergistic Formulations: Consider the addition of a Hindered Amine Light Stabilizer (HALS). HALS work by scavenging free radicals, complementing the UV-absorbing mechanism of this compound and often resulting in a synergistic protective effect.[1]

  • Possible Cause 2: Incompatibility with the Polymer Matrix. Poor compatibility can lead to the stabilizer leaching out or forming aggregates, reducing its effective concentration and creating points of weakness.

  • Troubleshooting Steps:

    • Assess Compatibility: Examine the polymer for signs of blooming (a fine white powder on the surface) or exudation (oily or waxy surface residue). These are indicators of poor compatibility.

    • Solubility Testing: Before incorporation, test the solubility of this compound in a solvent that is a good model for the polarity of your polymer.

    • Surface Modification: In advanced applications, consider chemical modification of the this compound to include functional groups that improve its interaction with the polymer matrix.

  • Possible Cause 3: Photodegradation of the Stabilizer. Although a UV stabilizer, this compound itself can undergo photodegradation over time, leading to a loss of efficacy.

  • Troubleshooting Steps:

    • Monitor UV Absorbance: Periodically measure the UV-Vis spectrum of the polymer film. A decrease in the absorbance peak corresponding to this compound indicates its degradation.

    • Consider Co-stabilizers: As mentioned, HALS can help protect the primary UV absorber from degradation.

Issue 2: Haze or Lack of Clarity in the Final Polymer Film.

  • Possible Cause 1: Aggregation of this compound. The stabilizer may not be fully dissolved or dispersed in the polymer matrix, leading to the formation of small particles that scatter light.

  • Troubleshooting Steps:

    • Improve Dispersion: Ensure thorough mixing of the this compound in the polymer solution or melt. For solvent-based preparations, ensure the stabilizer is fully dissolved before casting the film.

    • Check for Recrystallization: During solvent evaporation or cooling of a melt, the stabilizer may recrystallize if its concentration exceeds its solubility at a given temperature. Slower cooling or evaporation rates can sometimes mitigate this.

    • Filtration: For solvent-cast films, filtering the polymer solution before casting can remove any undissolved particles.

  • Possible Cause 2: Solvent Incompatibility. In solvent casting, if the chosen solvent is a poor solvent for the polymer, it can lead to phase separation and haze.

  • Troubleshooting Steps:

    • Solvent Selection: Choose a solvent that is a good solvent for both the polymer and the this compound.

    • Co-solvent System: The use of a co-solvent system can sometimes improve the solubility of all components and lead to a clearer film.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound protects polymers from UV degradation?

A1: this compound primarily acts as a UV absorber. Its chemical structure allows it to absorb harmful UV radiation and dissipate the energy as heat, thereby preventing the UV rays from reaching and breaking the chemical bonds within the polymer matrix.[2][3][4]

Q2: How can I improve the UV-stabilizing efficiency of this compound?

A2: Improving the efficiency can be approached in several ways:

  • Chemical Modification: Introducing electron-donating or electron-withdrawing groups to the phenyl rings can potentially shift the absorption spectrum to better cover the desired UV range and increase the molar absorptivity. While specific studies on this compound are limited, this is a general strategy for enhancing UV absorbers.

  • Synergistic Combinations: Combining this compound with other types of stabilizers, such as HALS, can provide a more robust and longer-lasting protection.[1]

  • Improved Dispersion: Ensuring uniform dispersion at the molecular level within the polymer matrix maximizes the effectiveness of the stabilizer.

Q3: What are the typical loading concentrations for this compound in polymer formulations?

A3: The optimal concentration depends on the polymer type, the thickness of the material, and the expected intensity of UV exposure. A typical starting range for UV absorbers is 0.1% to 2.0% by weight. Experimental validation is crucial to determine the most effective concentration for your specific application.

Q4: Is this compound suitable for all types of polymers?

A4: The effectiveness of this compound is dependent on its compatibility with the host polymer. It is generally more compatible with polymers of similar polarity. For highly nonpolar polymers like polyethylene, compatibility might be a concern, potentially leading to issues like blooming. It is always recommended to perform compatibility tests.

Q5: How can I monitor the performance of this compound in my polymer samples?

A5: Performance can be monitored through accelerated weathering tests (e.g., using ASTM G154 or D4329 standards) and evaluating changes in:

  • Color: Measure color change using a spectrophotometer (Delta E).

  • Gloss: Assess changes in surface gloss.

  • Mechanical Properties: Test for changes in tensile strength, elongation at break, and impact resistance.

  • Chemical Changes: Use FTIR spectroscopy to monitor the formation of carbonyl groups, which are indicative of polymer degradation.

Data Presentation

Table 1: UV Absorption Properties of Phenylimidazole Derivatives

Compoundλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)SolventReference
2-Phenylimidazole~280Not specifiedDichloromethane[5]
4-Phenylimidazole~260Not specifiedDichloromethane[5]
4,5-Diphenylimidazole~270Not specifiedDichloromethane[5]
2,4,5-Triphenylimidazole~310Not specifiedDichloromethane[5]
4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol340, 406Not specifiedDMF[6]

Experimental Protocols

Protocol 1: Preparation of Polyethylene Films with this compound via Solvent Casting

This protocol describes a general method for preparing polyethylene films containing this compound for UV stability testing.

Materials:

  • Low-density polyethylene (LDPE)

  • This compound

  • Xylene (or other suitable high-boiling point solvent for polyethylene)

  • Glass petri dishes

  • Hot plate with magnetic stirring

  • Vacuum oven

Procedure:

  • Dissolution of Polymer:

    • In a fume hood, add a known amount of LDPE pellets to a beaker with a magnetic stir bar.

    • Add a sufficient volume of xylene to create a 2-5% (w/v) solution.

    • Heat the mixture to 110-120°C with continuous stirring until the LDPE is completely dissolved. This may take several hours.

  • Incorporation of UV Stabilizer:

    • Weigh the desired amount of this compound to achieve the target concentration (e.g., 0.5% w/w relative to the polymer).

    • Once the polymer is fully dissolved, add the this compound to the hot polymer solution.

    • Continue stirring for at least 30 minutes to ensure complete dissolution and uniform dispersion of the stabilizer.

  • Film Casting:

    • Preheat the glass petri dishes in an oven to the casting temperature (e.g., 80°C) to prevent premature precipitation of the polymer.

    • Carefully pour the hot polymer solution into the preheated petri dishes to a uniform depth.

  • Solvent Evaporation:

    • Place the petri dishes in a ventilated oven at 80-90°C to slowly evaporate the solvent. Ensure the oven is in a fume hood.

    • Once a solid film has formed, transfer the dishes to a vacuum oven.

    • Dry the films under vacuum at 60°C for 24-48 hours to remove any residual solvent.

  • Film Removal and Storage:

    • Carefully peel the polymer films from the petri dishes.

    • Store the films in a desiccator away from light before testing.

Protocol 2: Accelerated Weathering Test for Polymer Films

This protocol is based on ASTM G154 and ASTM D4329 standards for evaluating the UV stability of the prepared polymer films.[7][8][9][10]

Apparatus:

  • Fluorescent UV accelerated weathering tester (e.g., QUV) equipped with UVA-340 lamps.

Procedure:

  • Sample Preparation:

    • Cut the polymer films into appropriate dimensions for the sample holders of the weathering tester.

    • Prepare at least three replicate samples for each formulation (including a control film without the UV stabilizer).

  • Test Cycle:

    • Use a cycle that alternates between UV exposure and condensation. A common cycle is:

      • 8 hours of UV exposure at a black panel temperature of 60°C.[8]

      • 4 hours of condensation at a black panel temperature of 50°C.

  • Exposure:

    • Mount the samples in the weathering chamber.

    • Run the test for a predetermined duration (e.g., 100, 250, 500, or 1000 hours), removing samples at specific intervals for evaluation.

  • Evaluation:

    • At each interval, evaluate the samples for:

      • Color Change: Measure the color coordinates (L, a, b) using a spectrophotometer and calculate the total color difference (ΔE).

      • Gloss: Measure the gloss at a specified angle (e.g., 60°).

      • Mechanical Properties: Perform tensile testing to determine changes in tensile strength and elongation at break.

      • Chemical Degradation: Use FTIR spectroscopy to monitor the growth of the carbonyl peak (around 1720 cm⁻¹), which indicates oxidative degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Film Preparation cluster_test UV Stability Testing cluster_eval Evaluation Metrics dissolve Dissolve Polymer in Solvent add_uv Add this compound dissolve->add_uv cast Cast Hot Solution into Mold add_uv->cast dry Solvent Evaporation & Vacuum Drying cast->dry weathering Accelerated Weathering (ASTM G154/D4329) dry->weathering eval Periodic Evaluation weathering->eval At intervals color_gloss Color & Gloss Measurement eval->color_gloss mech_prop Mechanical Property Testing eval->mech_prop ftir FTIR Spectroscopy eval->ftir

Caption: Experimental workflow for preparing and testing polymer films with this compound.

troubleshooting_logic start Problem: Premature Polymer Degradation cause1 Insufficient Stabilizer Concentration? start->cause1 cause2 Poor Compatibility? start->cause2 cause3 Stabilizer Photodegradation? start->cause3 solution1a Increase Concentration cause1->solution1a Yes solution1b Add Synergistic HALS cause1->solution1b Yes solution2a Check for Blooming/Exudation cause2->solution2a Yes solution2b Modify Stabilizer for Compatibility cause2->solution2b Yes solution3a Monitor UV Absorbance Over Time cause3->solution3a Yes solution3b Incorporate Co-stabilizers (HALS) cause3->solution3b Yes

Caption: Troubleshooting logic for premature polymer degradation issues.

uv_stabilization_pathway UV UV Radiation Polymer Polymer Matrix UV->Polymer Causes Stabilizer This compound (UV Absorber) UV->Stabilizer Absorbed by Degradation Polymer Degradation (Chain Scission, Crosslinking) Polymer->Degradation Stabilizer->Polymer Protects Heat Heat Dissipation Stabilizer->Heat Dissipates as

Caption: Simplified signaling pathway of UV stabilization by this compound.

References

challenges in the purification of 2,4-Diphenylimidazole by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2,4-Diphenylimidazole

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of this compound by recrystallization. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: I've added the hot solvent to my crude this compound, but it's not dissolving completely. What should I do?

A1: This issue can arise from two main causes: insufficient solvent or the presence of insoluble impurities.

  • Insufficient Solvent: Phenylimidazoles generally exhibit lower solubility in common organic solvents compared to simpler imidazoles. You may need to add more solvent than initially anticipated. Add small increments of the hot solvent to your mixture until the solid dissolves. Be cautious not to add an excessive amount, as this will reduce your final yield.[1]

  • Insoluble Impurities: If adding more solvent dissolves some of the material but a portion remains stubbornly solid, you are likely dealing with insoluble impurities. In this case, you should perform a hot filtration to remove these solids before allowing the solution to cool.

Q2: My this compound "oiled out" during cooling instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is a common problem, especially when the compound is impure or the cooling is too rapid.[2]

  • Reheat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level slightly.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. You can insulate the flask to encourage gradual cooling. Once at room temperature, proceed with cooling in an ice bath.

  • Lower the Solution Polarity: If you are using a polar solvent like ethanol, the presence of water as an impurity can sometimes promote oiling out. Ensure you are using anhydrous solvents.

  • Change Solvents: If the problem persists, you may need to choose a different solvent system.

Q3: The solution has cooled, but no crystals have formed. What is the problem?

A3: This is likely due to supersaturation, a state where the concentration of the dissolved solid is higher than its normal saturation point.[1]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will provide a template for other crystals to grow upon.

    • Cooling: Ensure the solution is thoroughly chilled in an ice bath. Sometimes, further cooling is all that is needed.[3]

Q4: My final yield of purified this compound is very low. Why did this happen?

A4: A low yield is a frequent issue in recrystallization and can be attributed to several factors:

  • Using Too Much Solvent: This is the most common reason for low yield.[2] The more solvent you use, the more of your compound will remain dissolved in the mother liquor even after cooling. Use only the minimum amount of hot solvent required to fully dissolve your compound.

  • Premature Crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.[1]

  • Inherent Solubility: Every compound has some degree of solubility even in a cold solvent. Some product loss is unavoidable.

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of this compound?

A: Based on literature and general principles, ethanol is a good starting point.[4] Phenyl-substituted imidazoles have been noted to have limited solubility in solvents like dichloromethane and toluene, which could also be explored, potentially in a two-solvent system (e.g., dissolving in hot toluene and adding hexane as an anti-solvent).[5] A solvent screening is always recommended for a new batch of crude material.

Q: How do I select the best solvent for recrystallization?

A: An ideal recrystallization solvent should:

  • Completely dissolve the this compound at its boiling point.

  • Dissolve very little of the this compound when cold.

  • Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert to this compound.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

Q: What are the likely impurities in my crude this compound?

A: The impurities will depend on the synthetic route. A common synthesis involves the reaction of benzil, benzaldehyde, and ammonium acetate.[6] Potential impurities could include:

  • Unreacted starting materials (benzil, benzaldehyde).

  • By-products from side reactions.

  • Polymeric materials. If the crude product is highly impure, purification by column chromatography may be necessary before attempting recrystallization.[7]

Q: How can I assess the purity of my recrystallized this compound?

A: The purity of the final product can be assessed by:

  • Melting Point Analysis: A pure compound should have a sharp and narrow melting point range. Impurities typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a standard method for determining the purity of pharmaceutical intermediates like this compound, with purity often needing to exceed 98%.[8]

Data Presentation

Solvent Suitability Summary
SolventSolubility of PhenylimidazolesSuitability for RecrystallizationReference(s)
Ethanol Mentioned as a recrystallization solvent.Good starting choice. [4]
Dichloromethane Low solubility.May work, potentially in a two-solvent system.[5]
Toluene Low solubility.May work, potentially in a two-solvent system.[5]
1-Chlorobutane Very low solubility.Likely a poor choice as a primary solvent.[5]
Water Expected to be very low due to aromatic nature.Can be used as an anti-solvent with a miscible solvent like ethanol.[6]
Hexane/Heptane Expected to be very low.Suitable as an anti-solvent.[9]

Experimental Protocols

General Protocol for Recrystallization of this compound

This is a general guideline. The optimal solvent and volumes should be determined experimentally.

  • Solvent Selection: Begin by testing the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, toluene) to find a suitable one.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a vacuum oven at a moderate temperature.

Visualizations

Logical Relationships and Workflows

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve observe Observe Solution dissolve->observe cool Cool Solution Slowly observe->cool Completely Dissolved insoluble Insoluble Impurities Present observe->insoluble Solid Remains crystals_form Crystals Form? cool->crystals_form oiling_out Product 'Oils Out' cool->oiling_out collect Collect Crystals by Vacuum Filtration crystals_form->collect Yes supersaturated Supersaturated Solution crystals_form->supersaturated No end Pure Product collect->end hot_filter Perform Hot Filtration insoluble->hot_filter hot_filter->cool reheat Reheat, Add More Solvent, Cool Slower oiling_out->reheat reheat->cool induce Induce Crystallization (Scratch/Seed) supersaturated->induce induce->crystals_form

Caption: Troubleshooting workflow for the recrystallization of this compound.

Solubility_Principle hot_sol High Solubility: Product & Soluble Impurities Dissolve cool_sol Low Solubility: Product Crystallizes hot_sol->cool_sol Cooling Process impurities_dissolved Soluble Impurities Remain in Solution hot_sol->impurities_dissolved Cooling Process

Caption: Relationship between temperature, solubility, and purification in recrystallization.

References

Catalyst Selection for Enhanced Yield and Purity of 2,4-Diphenylimidazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the synthesis of 2,4-diphenylimidazole. Our aim is to help you optimize your experimental setup for improved yield and purity through informed catalyst selection and refined protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound and related trisubstituted imidazoles?

A1: A wide range of catalysts have been successfully employed for the synthesis of this compound, which is typically a three-component reaction involving benzil, benzaldehyde, and an ammonia source like ammonium acetate. These catalysts can be broadly categorized as:

  • Lewis Acids: Yttrium(III) trifluoroacetate (Y(TFA)₃) is an efficient and reusable catalyst for this synthesis under solvent-free conditions.[1] Other Lewis acids like nano-TiCl₄·SiO₂ have also been reported to give good to excellent yields.

  • Copper Catalysts: Copper(I) iodide (CuI) has been shown to be an effective catalyst, particularly in solvents like butanol.[2]

  • Solid-Supported Catalysts: Sulfuric acid immobilized on silica gel (H₂SO₄·SiO₂) is a solid-supported catalyst that can be easily recovered and reused.[3]

  • Green and Reusable Catalysts: PEG-SOCl is presented as an environmentally friendly and recyclable catalyst. Ionic liquids have also been explored as green catalytic media.[4]

  • Other Catalysts: A variety of other catalysts have been reported, including nickel complexes, zinc chloride, and even microwave-assisted synthesis without a traditional catalyst.[5][6][7]

Q2: How does the choice of catalyst impact the reaction yield and time?

A2: The catalyst choice significantly influences both the reaction yield and the time required for the synthesis of this compound. For instance, microwave-assisted synthesis using glyoxylic acid as a catalyst can lead to high yields in as little as 1-3 minutes.[7] In contrast, other methods may require several hours. The efficiency of the catalyst in activating the reactants and promoting the cyclization and dehydration steps is key to achieving high yields in shorter timeframes.

Q3: What are common side products that can affect the purity of this compound?

A3: While specific side-product analysis for this compound synthesis is not extensively detailed in the provided literature, potential impurities can be inferred from the reaction mechanism. These may include:

  • Incompletely cyclized intermediates: The multi-step nature of the reaction can lead to the presence of unreacted starting materials or partially formed intermediates if the reaction does not go to completion.

  • 2-Aroyl-4(5)-arylimidazoles: In similar imidazole syntheses, the formation of these types of side products has been observed and is dependent on the reaction conditions.[8]

  • Products from side reactions of the starting materials: For example, self-condensation of benzaldehyde or benzil under certain catalytic conditions could lead to impurities.

Q4: Are there any known issues with catalyst deactivation?

A4: The imidazole product itself, being a nitrogen-containing heterocycle, can potentially act as a ligand and coordinate to metal-based catalysts, leading to deactivation.[5] For solid-supported catalysts, leaching of the active species into the reaction medium can reduce its reusability and efficiency in subsequent runs. The choice of a robust catalyst that is resistant to product inhibition is therefore crucial for efficient and repeatable synthesis. Some heterogeneous catalysts, like sulphonated Fe₃O₄@PVA, have been shown to be recyclable up to ten times without a significant loss of reactivity.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Suboptimal Catalyst: The chosen catalyst may not be efficient enough under the current reaction conditions.Catalyst Screening: Experiment with different categories of catalysts (e.g., Lewis acids, copper-based, solid-supported) to find the most effective one for your specific setup. Catalyst Loading: Optimize the molar percentage of the catalyst. Too little may result in incomplete conversion, while too much can sometimes lead to side reactions.
Inefficient Reaction Conditions: Temperature, solvent, and reaction time play a crucial role in the reaction outcome.Solvent Optimization: The polarity of the solvent can affect reaction rates. An ethanol-water mixture has been shown to provide high yields in some cases.[4] Temperature Adjustment: Ensure the reaction temperature is optimal for the chosen catalyst. Some reactions proceed well at room temperature, while others require heating.[1] Reaction Time: Monitor the reaction progress using TLC to determine the optimal reaction time and avoid product degradation from prolonged heating.
Low Purity Formation of Side Products: Incomplete reaction or competing side reactions can lead to a mixture of products.Reaction Condition Tuning: Adjusting the temperature and reaction time can help minimize the formation of side products. Stoichiometry Control: Ensure the correct molar ratios of the reactants are used.
Ineffective Purification: The chosen purification method may not be suitable for removing specific impurities.Recrystallization: This is a common and effective method for purifying solid products like this compound. Experiment with different solvent systems to find the one that gives the best crystal quality and yield. Sublimation: For enhanced purity, sublimation under reduced pressure can be an effective technique.[9][10]
Catalyst Inactivity or Poor Reusability Catalyst Poisoning: The product or impurities in the starting materials may be deactivating the catalyst.Use High-Purity Reagents: Ensure that the starting materials (benzil and benzaldehyde) are of high purity to avoid introducing catalyst poisons. Choose a Robust Catalyst: Opt for catalysts that are known for their stability and resistance to product inhibition.
Leaching of Active Species: For solid-supported catalysts, the active component may be leaching into the reaction mixture.Select a Well-Immobilized Catalyst: Choose a solid support and a catalyst that are known to have strong interactions, minimizing leaching. Perform post-reaction analysis of the catalyst to check for changes in its structure or composition.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of Trisubstituted Imidazoles

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Y(TFA)₃ (3 mol%)Benzaldehyde, Benzil, Ammonium AcetateSolvent-free1003 h97[1]
CuI (15 mol%)4-chlorobenzaldehyde, Benzoin, Ammonium AcetateButanolReflux70 min76[2]
H₂SO₄·SiO₂Benzaldehyde, Benzil, Ammonium Acetate-1101 h-[3]
Glyoxylic acid (5 mol%)4-chlorobenzaldehyde, Benzil, Ammonium AcetateSolvent-free (Microwave)-1.5 min98[7]
TaurineBenzaldehyde, Benzil, Ammonium AcetateEthanol-WaterReflux-90[4]

Note: The table presents a selection of data from the literature for the synthesis of 2,4,5-trisubstituted imidazoles, which is a general class that includes this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,4,5-Triarylimidazoles using Y(TFA)₃ Catalyst [1]

  • Reactant Mixture: In a 100 mL conical flask, mix the aldehyde (1 mmol), benzil (1 mmol), ammonium acetate (7 mmol), and Y(TFA)₃ (0.03 mmol).

  • Reaction: Stir the mixture in a water bath at 100°C for 3 hours.

  • Work-up: Monitor the reaction completion using Thin Layer Chromatography (TLC). Once complete, add ethanol (10 mL) and de-ionized water (15 mL) to the flask and stir for 10 minutes.

  • Isolation: Filter the solid product under suction, wash with ice-cold water, and dry to obtain the pure 2,4,5-triarylimidazole.

Protocol 2: Synthesis of 2,4,5-Triphenyl-1H-imidazole using H₂SO₄·SiO₂ Catalyst [3]

  • Catalyst Preparation: Add concentrated H₂SO₄ (3 mL) to a slurry of silica gel (10 g) in dry diethyl ether (50 mL). Shake the mixture for 5 minutes and then evaporate the solvent under reduced pressure. Heat the resulting solid at 120°C for 3 hours to obtain the dry H₂SO₄·SiO₂ catalyst.

  • Reactant Mixture: In a round-bottomed flask, place benzaldehyde (1 mol), benzil (1 mol), ammonium acetate (5 mol), and the prepared H₂SO₄·SiO₂ catalyst (0.1 g).

  • Reaction: Stir the mixture at 110°C for 1 hour.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Wash the final product with water and separate it by filtration.

  • Purification: Recrystallize the crude product from 96% ethanol to afford the pure product. Dry the purified product at 60°C under vacuum for 24 hours.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_analysis Analysis reactants Benzil, Benzaldehyde, Ammonium Acetate mixing Mix Reactants & Catalyst reactants->mixing catalyst Select Catalyst (e.g., Y(TFA)3, CuI) catalyst->mixing heating Heat & Stir (Optimized Temp. & Time) mixing->heating monitoring Monitor with TLC heating->monitoring quenching Quench Reaction monitoring->quenching Reaction Complete extraction Filter & Wash quenching->extraction purification Recrystallize / Sublimate extraction->purification product Pure this compound purification->product analysis Characterization (NMR, IR, MP) product->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Low Yield or Purity Issue check_catalyst Is the catalyst optimal? start->check_catalyst screen_catalysts Screen different catalysts check_catalyst->screen_catalysts No optimize_loading Optimize catalyst loading check_catalyst->optimize_loading Yes check_conditions Are reaction conditions optimal? screen_catalysts->check_conditions optimize_loading->check_conditions optimize_temp Optimize temperature check_conditions->optimize_temp No check_purification Is the purification method effective? check_conditions->check_purification Yes optimize_solvent Optimize solvent optimize_temp->optimize_solvent optimize_time Optimize reaction time optimize_solvent->optimize_time optimize_time->check_purification recrystallize Recrystallize with different solvents check_purification->recrystallize No sublimation Consider sublimation recrystallize->sublimation

Caption: Logical troubleshooting flow for addressing low yield and purity issues.

References

Technical Support Center: Solvent Effects on 2,4-Diphenylimidazole Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction rate of 2,4-diphenylimidazole formation. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the formation of this compound?

A1: this compound is typically synthesized via the Debus-Radziszewski reaction. This is a multi-component reaction involving the condensation of benzil, benzaldehyde, and a source of ammonia, most commonly ammonium acetate. The reaction proceeds by forming the imidazole ring from these three components.

Q2: How does the choice of solvent impact the reaction rate of this compound formation?

A2: The solvent plays a crucial role in the reaction rate by influencing the solubility of reactants and, more importantly, by stabilizing the transition states of the reaction. The reaction involves the formation of charged intermediates. Polar aprotic solvents are generally more effective at accelerating the reaction compared to polar protic or nonpolar solvents. This is because they can stabilize the charged transition state without strongly solvating the nucleophilic ammonia source, thus enhancing its reactivity.

Q3: Why do polar aprotic solvents like DMSO and acetonitrile often give better results than polar protic solvents like ethanol or methanol?

A3: Polar aprotic solvents, such as DMSO and acetonitrile, possess large dipole moments that can effectively stabilize the charged transition state of the imidazole ring formation. Unlike polar protic solvents (e.g., ethanol, methanol), they do not have acidic protons that can form hydrogen bonds with the ammonium acetate. Hydrogen bonding by protic solvents can "cage" the ammonia source, reducing its nucleophilicity and thus slowing down the reaction rate.[1]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, the synthesis of 2,4,5-trisubstituted imidazoles, including derivatives similar to this compound, has been successfully carried out under solvent-free conditions, often with microwave irradiation.[2][3] This "green chemistry" approach can lead to shorter reaction times, higher yields, and simpler work-up procedures.[3]

Troubleshooting Guides

Q1: My reaction yield is consistently low. What are the potential causes related to the solvent?

A1: Low yields can be attributed to several solvent-related factors:

  • Poor Solubility of Reactants: If your reactants (benzil, benzaldehyde, ammonium acetate) are not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all reactants have good solubility. Polar solvents like DMF, DMSO, or even glacial acetic acid are often good choices. Gentle heating can also improve solubility.

  • Suboptimal Solvent Polarity: As discussed in the FAQs, the polarity of the solvent is critical. A nonpolar solvent will not effectively stabilize the charged intermediates, leading to a slow reaction and low yield.

    • Solution: Switch to a polar aprotic solvent like DMSO or acetonitrile to better stabilize the transition state and accelerate the reaction.

  • Side Reactions Promoted by the Solvent: In some cases, the solvent itself can participate in or promote side reactions. For instance, highly reactive solvents or those that are not inert under the reaction conditions can lead to byproduct formation.

    • Solution: Ensure the solvent is inert under the reaction conditions. If side reactions are suspected, try switching to a different solvent system. Monitoring the reaction by TLC can help identify the formation of byproducts.

Q2: The reaction is proceeding very slowly, requiring excessively long reaction times. How can I increase the reaction rate?

A2: Slow reaction rates are a common issue and can often be addressed by considering the following:

  • Inadequate Stabilization of the Transition State: As mentioned, the choice of solvent directly impacts the stability of the reaction's transition state.

    • Solution: Employing a polar aprotic solvent is highly recommended. Based on analogous reactions like the synthesis of imidazolium ionic liquids, a switch from a polar protic solvent like methanol to a polar aprotic solvent like DMSO can increase the reaction rate by over an order of magnitude.[1][4][5]

  • Low Reaction Temperature: The rate of most chemical reactions is highly dependent on temperature.

    • Solution: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of the solvent's boiling point and the potential for increased side product formation at higher temperatures. Refluxing the reaction mixture is a common practice.

  • Catalyst Inefficiency in the Chosen Solvent: If a catalyst is being used, its effectiveness can be solvent-dependent.

    • Solution: Ensure that the catalyst is soluble and active in the chosen solvent. Some reactions benefit from acidic catalysts, and the solvent can influence the acidity of the medium.

Q3: I am observing the formation of significant amounts of byproducts. How can the solvent choice help in minimizing these?

A3: The formation of byproducts can sometimes be controlled by the judicious choice of solvent:

  • Solvent Influencing Reaction Pathway: The solvent can influence the selectivity of the reaction, favoring one pathway over another.

    • Solution: Experiment with a range of solvents with varying polarities and proticities. For example, a less polar solvent might suppress a side reaction that proceeds through a highly charged intermediate.

  • Solvent-Free or High-Concentration Conditions: Running the reaction under solvent-free conditions or at a higher concentration can sometimes minimize side reactions by favoring the desired intermolecular reaction.

    • Solution: Consider a solvent-free approach, possibly with microwave assistance, which has been shown to be effective for similar imidazole syntheses.[2][3]

Data Presentation

The formation of this compound via the Debus-Radziszewski reaction is mechanistically similar to the SN2 reaction used in the synthesis of imidazolium ionic liquids. Both reactions proceed through a charged transition state that is sensitive to solvent effects. The following table summarizes the effect of different solvents on the reaction rate constant for the synthesis of 1-hexyl-3-methylimidazolium bromide, which serves as a valuable model for understanding solvent effects on this compound formation.[1]

SolventSolvent TypeRelative Rate Constant (k/kmethanol)Key Solvent Parameters
MethanolPolar Protic1.0High polarity, hydrogen bond donor
AcetonePolar Aprotic7.6Moderate polarity
AcetonitrilePolar Aprotic10.5High polarity
DMSOPolar Aprotic14.2High polarity, high dielectric constant
DichloromethanePolar Aprotic4.3Moderate polarity
ChlorobenzeneNonpolar1.9Low polarity

Data is based on the synthesis of 1-hexyl-3-methylimidazolium bromide and is intended to illustrate the relative effects of different solvent types.[1]

Experimental Protocols

General Protocol for Studying Solvent Effects on this compound Formation:

  • Reactant Preparation: In a series of round-bottom flasks, place equimolar amounts of benzil and benzaldehyde. Add a 3 to 5 molar excess of ammonium acetate.

  • Solvent Addition: To each flask, add a different solvent from the series to be tested (e.g., methanol, ethanol, acetonitrile, DMSO, DMF, toluene). The volume of the solvent should be sufficient to dissolve the reactants upon heating.

  • Reaction Setup: Equip each flask with a reflux condenser and a magnetic stirrer.

  • Reaction Execution: Heat the reaction mixtures to a consistent temperature (e.g., reflux temperature of the respective solvent).

  • Monitoring the Reaction: At regular time intervals, withdraw a small aliquot from each reaction mixture. Analyze the aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of reactants and the formation of the this compound product.

  • Data Analysis: Plot the concentration of the product (or the conversion of the limiting reactant) as a function of time for each solvent. From these plots, determine the initial reaction rate. For a more detailed analysis, determine the reaction order and calculate the rate constant (k) for each solvent.

  • Product Isolation and Characterization: Once the reaction is complete, cool the reaction mixture, and isolate the product. This can often be achieved by pouring the mixture into cold water to precipitate the product. The crude product can then be filtered, dried, and recrystallized. Confirm the identity and purity of the this compound using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion reactants 1. Weigh Reactants (Benzil, Benzaldehyde, Ammonium Acetate) solvents 2. Prepare Solvent Series (e.g., Methanol, DMSO, Acetonitrile) setup 3. Set up Parallel Reactions (One for each solvent) solvents->setup heating 4. Heat to a Constant Temperature setup->heating monitoring 5. Monitor Reaction Progress (TLC/HPLC at time intervals) heating->monitoring kinetics 6. Determine Reaction Rates/Constants monitoring->kinetics comparison 7. Compare Solvent Effects on Rate kinetics->comparison optimization 8. Identify Optimal Solvent comparison->optimization

Caption: Workflow for studying solvent effects on reaction rate.

Solvent_Effect_Logic cluster_solvent_type Solvent Type cluster_interaction Interaction with Reactants cluster_effect Effect on Reaction cluster_outcome Outcome protic Polar Protic (e.g., Methanol, Ethanol) h_bond Hydrogen Bonds with Ammonium Acetate protic->h_bond stabilization Stabilizes Charged Transition State protic->stabilization aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) no_h_bond No Hydrogen Bonding with Ammonium Acetate aprotic->no_h_bond aprotic->stabilization nucleophilicity Nucleophilicity of Ammonia h_bond->nucleophilicity Reduces no_h_bond->nucleophilicity Maintains rate Reaction Rate stabilization->rate Increases nucleophilicity->rate

Caption: Logic of solvent effects on the reaction rate.

References

preventing byproduct formation in multi-component reactions for imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the multi-component synthesis of imidazoles.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering targeted solutions to minimize byproduct formation and improve reaction outcomes.

Issue 1: Low Yield of the Desired Imidazole Product

Question: My multi-component reaction is resulting in a low yield of the target imidazole. What are the likely causes and how can I improve it?

Answer: Low yields are a common challenge in multi-component imidazole syntheses, such as the Debus-Radziszewski reaction.[1] Several factors can contribute to this issue. Here are some troubleshooting steps to enhance your yield:

  • Catalyst Selection and Optimization: The choice of catalyst is critical. While some reactions proceed without a catalyst, many benefit significantly from the addition of one.[1][2]

    • Acid Catalysts: Brønsted acids or Lewis acids can effectively catalyze the reaction. For instance, solid-supported catalysts like silica-supported sulfonic acid (HBF4–SiO2) have demonstrated high efficacy.[3][4]

    • Metal Catalysts: Salts like Zinc(II) tetrafluoroborate (Zn(BF4)2) and Copper(I) iodide (CuI) have been used to drive the reaction towards higher yields.[3][5]

    • Catalyst Loading: The amount of catalyst used is crucial. An optimal loading should be determined experimentally, as too little may result in incomplete conversion, while too much may not improve the yield and could complicate purification.[1]

  • Reaction Temperature and Time: These parameters are interdependent and require careful optimization.

    • Conventional Heating: Refluxing in a suitable solvent is a common method. The optimal temperature will depend on the specific substrates and solvent used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the ideal reaction time.

    • Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[6][7]

  • Solvent Choice: The solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and yield. Protic solvents like ethanol and butanol are frequently used.[5] In some cases, solvent-free conditions, particularly with microwave irradiation, can be highly effective.[6]

Issue 2: Formation of Trisubstituted Imidazole Byproduct in a Tetrasubstituted Imidazole Synthesis

Question: I am trying to synthesize a 1,2,4,5-tetrasubstituted imidazole, but I am observing a significant amount of the corresponding 2,4,5-trisubstituted imidazole as a byproduct. How can I improve the selectivity?

Answer: The competitive formation of trisubstituted imidazoles is a known issue in four-component reactions for tetrasubstituted imidazoles.[3] This occurs when ammonia (from ammonium acetate) competes with the primary amine in the reaction. Here’s how you can enhance the selectivity for the desired tetrasubstituted product:

  • Catalyst Selection: The nature of the catalyst plays a pivotal role in directing the reaction towards the desired product.

    • Lewis Acidic Catalysts: Catalysts like HBF4–SiO2 and Zn(BF4)2 have been shown to exhibit high selectivity for the formation of tetrasubstituted imidazoles.[3][4] Metal salts of weak protic acids, such as tetrafluoroborates, are particularly effective.[3]

  • Control of Reactant Stoichiometry: Carefully controlling the molar ratios of your reactants is essential. While ammonium acetate is necessary as a source of ammonia for the imidazole ring formation, an excess can favor the formation of the trisubstituted byproduct. Experiment with varying the equivalents of the primary amine and ammonium acetate to find the optimal balance.

  • Sequential Reaction Steps: Instead of a one-pot reaction, consider a two-step approach. First, synthesize the trisubstituted imidazole, and then perform a separate N-alkylation or N-arylation step to obtain the desired tetrasubstituted product. This can provide greater control and higher purity of the final product.

Issue 3: Poor Regioselectivity with Unsymmetrical 1,2-Dicarbonyls

Question: My reaction using an unsymmetrical 1,2-dicarbonyl compound is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer: Achieving high regioselectivity with unsymmetrical dicarbonyls in the Debus-Radziszewski synthesis is a significant challenge.[2] The outcome is often governed by a combination of steric and electronic effects of the substituents on the dicarbonyl compound. Here are some strategies to improve regioselectivity:

  • Stepwise Synthesis: A stepwise approach can offer better control over the formation of a specific regioisomer. This involves forming an intermediate in a controlled manner before the final cyclization to the imidazole ring.[4]

  • Use of Directing Groups: A substituent on one of the starting materials can sterically or electronically favor the formation of one regioisomer over the other.[4]

  • Protecting Groups: Temporarily protecting one of the carbonyl groups in the unsymmetrical dicarbonyl can prevent it from reacting, thus directing the cyclization to a specific position. The protecting group can be removed in a subsequent step.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in multi-component imidazole synthesis?

A1: Besides the formation of trisubstituted instead of tetrasubstituted imidazoles and regioisomers from unsymmetrical dicarbonyls, other potential side products can include incompletely cyclized intermediates or products from side reactions of the starting materials, such as the self-condensation of aldehydes. The specific byproducts will depend on the reactants and reaction conditions used.

Q2: How can I confirm the structure of my desired product and identify any byproducts?

A2: A combination of analytical techniques is recommended for structural confirmation and byproduct identification:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the structure of your imidazole derivatives. The chemical shifts and coupling constants of the protons and carbons on the imidazole ring and its substituents will be unique for each isomer and byproduct.[8][9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight and elemental composition of your product and any isolated byproducts.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify the functional groups present in your molecules.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of your reaction and identify the presence of multiple components in your reaction mixture.

Q3: Are there any "green" or more environmentally friendly approaches to minimize byproducts and improve reaction efficiency?

A3: Yes, several green chemistry approaches have been successfully applied to imidazole synthesis:

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times and energy consumption, often leading to cleaner reactions with fewer byproducts.[6][7]

  • Ultrasound-Assisted Synthesis: Sonochemistry has also been shown to enhance reaction rates and yields in imidazole synthesis.[10]

  • Use of Recyclable Catalysts: Employing solid-supported or magnetic nanoparticle-based catalysts allows for easy recovery and reuse of the catalyst, reducing waste.[3][11]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often in conjunction with microwave or grinding techniques, minimizes the use of volatile organic compounds.[6]

Data Presentation

Table 1: Influence of Catalyst on the Synthesis of Tetrasubstituted Imidazoles

CatalystCatalyst Loading (mol%)Reaction TimeYield of Tetrasubstituted Imidazole (%)SelectivityReference
HBF4–SiO21030 min95High[4]
Zn(BF4)21045 min92High[4]
LiBF41060 min88Moderate[4]
AgBF41060 min85Moderate[4]
Cu(BF4)21090 min80Low[4]

Selectivity refers to the preferential formation of the tetrasubstituted imidazole over the trisubstituted byproduct.

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of 2,4,5-Trisubstituted Imidazoles

AldehydeMethodReaction TimeYield (%)Reference
BenzaldehydeConventional Heating8-24 hLower yields[6]
BenzaldehydeMicrowave Irradiation5 min99[6]
4-ChlorobenzaldehydeConventional Heating1-2 hNot specified[7]
4-ChlorobenzaldehydeMicrowave Irradiation7 min>70[7]

Experimental Protocols

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

  • Reaction Setup: In a round-bottom flask, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), an aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol or butanol (5-10 mL).

  • Catalyst Addition (Optional): If using a catalyst, add it to the reaction mixture at the optimized loading.

  • Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the cooled mixture into ice water.

  • Isolation: Stir the resulting precipitate at room temperature. Filter the solid product and wash it with water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure trisubstituted imidazole.[2]

Protocol 2: Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol), an aldehyde (1.0 mmol), and ammonium acetate (excess, e.g., 5.0 mmol). For solvent-free conditions, no solvent is added.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a predetermined power and for a short duration (e.g., 180-720 watts for 5-10 minutes).[6][7]

  • Work-up and Isolation: After the reaction is complete and the vessel has cooled, add water to the reaction mixture and collect the precipitated product by filtration.

  • Purification: Wash the solid product with water and then recrystallize from an appropriate solvent if necessary.

Visualizations

Troubleshooting_Workflow cluster_problem_identification Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Implementation cluster_analysis Outcome Analysis Problem Low Yield or Byproduct Formation Check_Catalyst Review Catalyst Choice and Loading Problem->Check_Catalyst Check_Conditions Optimize Temperature and Reaction Time Problem->Check_Conditions Check_Solvent Evaluate Solvent Effects Problem->Check_Solvent Check_Stoichiometry Verify Reactant Ratios Problem->Check_Stoichiometry Implement_Changes Modify Experimental Protocol Check_Catalyst->Implement_Changes Check_Conditions->Implement_Changes Check_Solvent->Implement_Changes Check_Stoichiometry->Implement_Changes Analyze_Results Analyze Product and Byproducts (TLC, NMR, MS) Implement_Changes->Analyze_Results Analyze_Results->Problem Iterate if Necessary Outcome Improved Yield and Purity Analyze_Results->Outcome Byproduct_Formation_Pathway cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products Dicarbonyl 1,2-Dicarbonyl Desired_Pathway Desired Pathway Dicarbonyl->Desired_Pathway Side_Pathway Side Pathway Dicarbonyl->Side_Pathway Aldehyde Aldehyde Aldehyde->Desired_Pathway Aldehyde->Side_Pathway Amine Primary Amine Amine->Desired_Pathway Amine->Side_Pathway Competition Ammonia Ammonium Acetate (Source of NH3) Ammonia->Desired_Pathway Ammonia->Side_Pathway Tetrasubstituted 1,2,4,5-Tetrasubstituted Imidazole Desired_Pathway->Tetrasubstituted Trisubstituted 2,4,5-Trisubstituted Imidazole (Byproduct) Side_Pathway->Trisubstituted

References

troubleshooting guide for using 2,4-Diphenylimidazole in fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Diphenylimidazole in fluorescence assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in fluorescence assays?

This compound and its derivatives are versatile compounds with inherent fluorescence properties, making them valuable in various applications.[1] They serve as intermediates in the synthesis of pharmaceuticals and can act as fluorescent labeling agents in biochemical assays.[2] Their conjugated structure allows for their use in developing novel fluorescent dyes and sensors.[1] Specifically, derivatives of 2-(4-hydroxyphenyl)-4,5-diphenylimidazole have been developed as fluorescent substrates for measuring lipase activity.[3]

Q2: What are the key spectral properties of this compound?

The phenyl groups at the C2 and C4 positions of the imidazole ring extend the compound's conjugation, which enhances its UV absorption and fluorescence properties.[2] The exact excitation and emission maxima are highly dependent on the solvent, pH, and specific substitutions on the imidazole core. For instance, a triphenylimidazole derivative exhibited an emission maximum at 563 nm in powder form and 540 nm as a thin film.[4] Another study on a 2-(4-hydroxyphenyl)-4,5-diphenylimidazole derivative reported an emission wavelength of 440 nm with an excitation at 360 nm.[3]

Q3: How does pH affect the fluorescence of this compound derivatives?

The fluorescence of imidazole derivatives can be highly sensitive to pH.[5] Changes in pH can lead to protonation or deprotonation of the imidazole ring, altering the electronic structure and, consequently, the fluorescence emission. For example, one study showed that at a pH of 2, the maximum emission was at 541 nm, while at a pH of 14, two emission peaks were observed at 561 nm and 671 nm.[4] This pH-dependent fluorescence allows for their potential use as fluorescent pH sensors.[4][5]

Q4: What is the importance of purity for this compound used in fluorescence assays?

High purity of this compound, often exceeding 98% by HPLC, is crucial for reliable and consistent results in fluorescence assays.[1] Impurities can act as quenchers or fluorescent contaminants, leading to inaccurate measurements and assay artifacts.[6]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in fluorescence assays.

Problem 1: No or Weak Fluorescence Signal

Possible Causes & Solutions

CauseSuggested Solution
Incorrect Instrument Settings Verify that the excitation and emission wavelengths on the fluorometer are set appropriately for your specific this compound derivative and solvent system. Consult the literature or perform a preliminary scan to determine the optimal wavelengths.
Low Concentration The concentration of the fluorophore may be below the instrument's detection limit. Prepare a fresh, more concentrated stock solution (e.g., 1-10 µM) to establish a signal.[6]
Solvent Effects The fluorescence of this compound derivatives can be highly sensitive to solvent polarity. In polar or protic solvents, fluorescence may be significantly quenched.[6] Test the fluorescence in a range of solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol, water) to find the optimal medium.
pH-induced Quenching The fluorescence of imidazole compounds is often pH-dependent.[4][5] Ensure the buffer pH is optimal for your specific derivative. Prepare a series of buffers across a relevant pH range to determine the pH at which fluorescence is maximal.
Photobleaching Prolonged exposure to the excitation light can cause irreversible photochemical destruction of the fluorophore.[6] Minimize exposure time and use the lowest necessary excitation intensity. Consider using photostability-enhancing agents if photobleaching is severe.[7][8]
Quenching by Contaminants Impurities in the sample, solvent, or from glassware can quench fluorescence.[6] Use high-purity solvents and reagents. Ensure glassware is scrupulously clean. Dissolved oxygen is a common quencher and can be removed by purging the solution with an inert gas like nitrogen or argon.[6]
Problem 2: Unstable or Decreasing Fluorescence Intensity Over Time

Possible Causes & Solutions

CauseSuggested Solution
Photobleaching As mentioned above, this is a primary cause of signal decay. Reduce excitation intensity, limit exposure time, and use fresh samples for each measurement.[6] Consider using an anti-fade mounting medium for microscopy applications.
Compound Instability The this compound derivative may be degrading in the assay buffer over time. Assess the stability of your compound in the assay buffer by incubating it for various durations and measuring the fluorescence at each time point. If instability is observed, consider modifying the buffer composition or reducing the experiment time.
Reaction with Assay Components The fluorophore may be reacting with other components in your assay, leading to a non-fluorescent product. Run control experiments by incubating the fluorophore with individual assay components to identify any potential reactions.
Problem 3: High Background Fluorescence

Possible Causes & Solutions

CauseSuggested Solution
Autofluorescence of Assay Components The sample matrix, buffer components, or microplate material may be inherently fluorescent at the excitation/emission wavelengths used.[9] Measure the fluorescence of a blank sample (containing all components except the this compound derivative) to determine the background level. If the background is high, consider using a different microplate material (e.g., black plates for fluorescence assays) or purifying the sample to remove autofluorescent components.[10]
Light Scatter Raman or Rayleigh scattering from the solvent can contribute to background signal, especially if the Stokes shift is small. Use high-quality, freshly prepared solvents. Consider using filters to minimize scatter detection.
Contamination Fluorescent impurities in reagents or on labware can lead to high background.[6] Use fluorescence-grade solvents and ensure all equipment is thoroughly cleaned.
Problem 4: Non-linear Relationship Between Concentration and Fluorescence Intensity

Possible Causes & Solutions

CauseSuggested Solution
Inner Filter Effect At high concentrations, the sample can absorb a significant portion of the excitation light before it reaches the center of the cuvette, or it can reabsorb the emitted light.[6][10] To minimize this, keep the absorbance of the sample at the excitation wavelength below 0.1. Dilute the sample if necessary.
Aggregation-Caused Quenching (ACQ) At high concentrations, fluorophores can form non-fluorescent aggregates (dimers or excimers), leading to a decrease in fluorescence intensity.[6][11] This is common for planar aromatic molecules. To check for aggregation, measure the fluorescence over a wide range of concentrations. If ACQ is suspected, work at lower concentrations or modify the solvent to improve solubility and reduce aggregation. Dynamic light scattering (DLS) can be used to detect the formation of aggregates.[11]

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths
  • Prepare a dilute solution of the this compound derivative (e.g., 1-10 µM) in the desired assay buffer or solvent.

  • Set the spectrofluorometer to scan a broad range of excitation wavelengths while monitoring emission at a single, estimated emission wavelength. The resulting spectrum will show the excitation maximum.

  • Set the excitation wavelength to the determined maximum.

  • Scan a broad range of emission wavelengths . The resulting spectrum will show the emission maximum.

  • Repeat steps 2-4 to fine-tune the optimal excitation and emission pair.

Protocol 2: Assessing pH-Dependence of Fluorescence
  • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Prepare identical concentrations of the this compound derivative in each buffer.

  • Measure the fluorescence intensity of each sample using the predetermined optimal excitation and emission wavelengths.

  • Plot fluorescence intensity versus pH to determine the optimal pH range for the assay.

Protocol 3: Investigating Potential Quenching by Assay Components
  • Prepare a solution of the this compound derivative in the assay buffer.

  • Measure the initial fluorescence intensity (F₀) .

  • Systematically add each individual component of the assay to separate samples of the fluorophore solution at their final assay concentrations.

  • Measure the fluorescence intensity (F) after the addition of each component.

  • Calculate the F/F₀ ratio . A significant decrease in this ratio indicates quenching by that specific component.

Visualizations

TroubleshootingWorkflow start Start: Fluorescence Assay Issue issue Identify the Primary Issue start->issue no_signal No or Weak Signal issue->no_signal e.g., Signal-to-noise < 3 unstable_signal Unstable/Decreasing Signal issue->unstable_signal e.g., Signal decays over time high_bg High Background issue->high_bg e.g., Blank is high non_linear Non-linear Response issue->non_linear e.g., R² < 0.98 check_instrument Check Instrument Settings (λex, λem, gain) no_signal->check_instrument check_photobleaching Investigate Photobleaching unstable_signal->check_photobleaching check_blank Measure Blank Sample (Autofluorescence) high_bg->check_blank check_inner_filter Test for Inner Filter Effect (Absorbance < 0.1) non_linear->check_inner_filter check_conc Verify Concentration check_instrument->check_conc Settings OK check_solvent Evaluate Solvent/Buffer check_conc->check_solvent Concentration OK check_ph Assess pH Effects check_solvent->check_ph Solvent OK check_purity Check for Contaminants/ Quenchers check_ph->check_purity pH OK solution Problem Resolved check_purity->solution Purity OK check_stability Assess Compound Stability check_photobleaching->check_stability Not photobleaching check_stability->solution Compound is stable check_scatter Evaluate Light Scatter check_blank->check_scatter Blank is low check_scatter->solution Scatter is minimal check_aggregation Investigate Aggregation (Concentration Titration) check_inner_filter->check_aggregation Absorbance OK check_aggregation->solution No aggregation

Caption: Troubleshooting workflow for common fluorescence assay issues.

QuenchingInvestigation start Suspected Fluorescence Quenching lifetime Measure Fluorescence Lifetime start->lifetime absorption Measure Absorption Spectrum start->absorption concentration Vary Concentration start->concentration dynamic Dynamic (Collisional) Quenching static Static Quenching (Ground-state complex) acq Aggregation-Caused Quenching (ACQ) ife Inner Filter Effect lifetime_decreased Lifetime Decreases lifetime->lifetime_decreased Yes lifetime_unchanged Lifetime Unchanged lifetime->lifetime_unchanged No absorption_change Absorption Spectrum Changes absorption->absorption_change Yes absorption_nochange Absorption Spectrum Unchanged absorption->absorption_nochange No conc_dependent Non-linear at High Conc. concentration->conc_dependent Yes lifetime_decreased->dynamic lifetime_unchanged->static absorption_change->static absorption_nochange->dynamic conc_dependent->acq conc_dependent->ife

Caption: Logical relationships for identifying quenching mechanisms.

References

Validation & Comparative

A Comparative Analysis of the UV Absorption Properties of 2,4-Diphenylimidazole and Benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the ultraviolet (UV) absorption characteristics of 2,4-diphenylimidazole and benzophenone, two compounds of significant interest in materials science and photochemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct spectral properties of these molecules. The comparison is supported by experimental data and detailed methodologies to ensure clarity and reproducibility.

Executive Summary

This compound is recognized for its role as a UV stabilizer, effectively protecting polymeric materials from photodegradation by absorbing harmful UV radiation[1]. Benzophenone is a widely used photoinitiator and UV blocker, with well-characterized absorption bands corresponding to π-π* and n-π* electronic transitions. This guide presents a side-by-side comparison of their UV absorption maxima (λmax) and molar absorptivity (ε), offering insights into their relative efficiencies in absorbing UV light. Due to the limited direct experimental data for this compound in the public domain, data for the structurally similar 4,5-diphenylimidazole is utilized as a proxy for comparative purposes.

Data Presentation: UV Absorption Properties

The following table summarizes the key UV absorption data for benzophenone and 4,5-diphenylimidazole (as a proxy for this compound) in different solvents.

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹·cm⁻¹)Transition Type
Benzophenone n-Heptane248.2-π → π
346.6~100n → π
Ethanol252.2-π → π
334.0-n → π
Cyclohexane~250-π → π
330-360-n → π
4,5-Diphenylimidazole Isopropanol20517,566-
(proxy for this compound)26053,401-
Ethanol26151,398-

Experimental Protocols

The determination of UV absorption spectra for organic compounds like this compound and benzophenone is typically performed using a UV-Vis spectrophotometer. The following is a generalized experimental protocol.

Objective:

To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a given compound in a specific solvent.

Materials:
  • UV-Vis Spectrophotometer (single or double beam)

  • Quartz cuvettes (typically 1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • The compound of interest (e.g., this compound or benzophenone)

  • Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or n-heptane)

Procedure:
  • Solvent Selection: Choose a solvent that dissolves the compound and is transparent in the UV-Vis region of interest.

  • Solution Preparation:

    • Accurately weigh a small amount of the compound.

    • Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create solutions of varying, known concentrations.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for UV analysis).

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette from subsequent measurements.

  • Sample Measurement:

    • Rinse a clean cuvette with a small amount of the sample solution and then fill it with the solution.

    • Place the sample cuvette in the spectrophotometer.

    • Initiate the scan to record the absorbance spectrum of the sample.

  • Data Analysis:

    • From the obtained spectrum, identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • To determine the molar absorptivity (ε), measure the absorbance of several solutions of known concentration at the λmax.

    • Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), the slope of the linear fit of this plot will be equal to the molar absorptivity (assuming a 1 cm path length).

Visualization of the Comparison

The following diagram illustrates the logical flow of comparing the UV absorption properties of this compound and benzophenone.

UV_Absorption_Comparison cluster_compounds Compounds for Comparison cluster_properties UV Absorption Properties cluster_experiment Experimental Determination Compound1 This compound LambdaMax λmax (Wavelength of Maximum Absorption) Compound1->LambdaMax MolarAbsorptivity ε (Molar Absorptivity) Compound1->MolarAbsorptivity Compound2 Benzophenone Compound2->LambdaMax Compound2->MolarAbsorptivity Spectroscopy UV-Vis Spectroscopy LambdaMax->Spectroscopy MolarAbsorptivity->Spectroscopy Comparison Comparison of UV Absorption Efficiency Spectroscopy->Comparison Comparative Analysis

Caption: Logical workflow for comparing the UV absorption properties of the two compounds.

References

Unveiling the Mechanism of 2,4-Diphenylimidazoles at Cannabinoid Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2,4-diphenylimidazole derivatives and their mechanism of action at cannabinoid receptors. By juxtaposing their performance with established cannabinoid receptor modulators, this document offers a clear perspective on their potential therapeutic applications, supported by experimental data and detailed protocols.

A novel class of compounds built on a 2,4-diphenyl-1H-imidazole scaffold has emerged as potent and selective agonists for the cannabinoid receptor 2 (CB2).[1] This selectivity for CB2 over the cannabinoid receptor 1 (CB1) is a significant advantage in drug development, as it may circumvent the psychoactive side effects associated with CB1 activation. This guide delves into the binding and functional characteristics of these imidazole derivatives and compares them with well-established cannabinoid receptor modulators to validate their mechanism of action.

Comparative Analysis of Cannabinoid Receptor Modulators

To understand the unique properties of this compound derivatives, it is essential to compare their binding affinities and functional potencies with other known cannabinoid receptor ligands. The following table summarizes key quantitative data for a representative this compound analog alongside a non-selective agonist (WIN-55,212-2), another potent non-selective agonist (CP-55,940), and a selective CB2 antagonist (SR144528).

Compound ClassExample CompoundTarget Receptor(s)Binding Affinity (Ki)Functional Activity (EC50/IC50)Mechanism of Action
This compound Analog from Yang et al.CB2 selectivePotent (specific values not publicly available)Potent agonist activity (specific values not publicly available)Selective CB2 Receptor Agonist
Aminoalkylindole WIN-55,212-2CB1 and CB2CB1: 62.3 nM, CB2: 3.3 nMCB1: ~0.374 µM, CB2: ~0.260 µM (GIRK activation)[2]Non-selective CB1/CB2 Receptor Agonist[3]
Classical Cannabinoid CP-55,940CB1 and CB2CB1: 0.6 - 5.0 nM, CB2: 0.7 - 2.6 nMCB1: 1.83 nM (IC50, cAMP), CB2: 2.89 nM (IC50, cAMP)[4]Non-selective CB1/CB2 Receptor Agonist[5]
Diarylpyrazole SR144528CB2 selectiveCB1: ~400 nM, CB2: 0.6 nM[6][7]CB2: 10 nM (EC50, cAMP antagonism)[6][7]Selective CB2 Receptor Antagonist/Inverse Agonist[6][7][8]

Experimental Protocols: A Closer Look at the Methodologies

The validation of the mechanism of action for these compounds relies on robust in vitro assays. The following are detailed protocols for the key experiments cited in the characterization of this compound derivatives and their counterparts.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound to the cannabinoid receptors. It measures the ability of a compound to displace a known radiolabeled ligand from the receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cells stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [3H]CP-55,940.

  • Test Compounds: this compound derivatives and comparator compounds.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, incubate the receptor-containing membranes with the radioligand and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

  • Equilibration: Allow the binding to reach equilibrium, typically for 60-90 minutes at 30°C.

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). CB1 and CB2 receptors are Gi/o-coupled, and their activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.

Materials:

  • Cell Line: A cell line stably expressing the cannabinoid receptor of interest (CB1 or CB2) and a reporter system for cAMP (e.g., using HTRF or BRET technology).

  • Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

  • Test Compounds: this compound derivatives and comparator compounds.

  • Lysis Buffer and Detection Reagents: Specific to the chosen cAMP detection technology.

  • Microplate Reader: Capable of detecting the signal from the chosen assay format.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol.

  • Measurement: Read the plate using a suitable microplate reader.

  • Data Analysis: For agonists, the data is plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the log of the compound concentration to determine the EC50 value. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the ability of the antagonist to reverse the agonist-induced inhibition of cAMP is measured to determine the IC50.

Functional Assay: [35S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins coupled to the receptor. Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable, radiolabeled analog of GTP, [35S]GTPγS, to quantify this activation.

Materials:

  • Receptor Source: Cell membranes expressing the cannabinoid receptor.

  • [35S]GTPγS: Radiolabeled guanine nucleotide analog.

  • GDP: Guanosine diphosphate.

  • Test Compounds: Agonists to be tested.

  • Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.

  • Filtration System and Scintillation Counter.

Procedure:

  • Incubation: Incubate the cell membranes with varying concentrations of the agonist in the presence of GDP and a fixed concentration of [35S]GTPγS.

  • Equilibration: Allow the reaction to proceed for 60-90 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing and Quantification: Wash the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: The specific binding of [35S]GTPγS is determined, and the data are analyzed to calculate the EC50 and Emax values for each agonist.

Visualizing the Molecular Mechanisms

To further elucidate the processes involved in cannabinoid receptor binding and signaling, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the canonical signaling pathway.

Experimental_Workflow cluster_ligand_prep Ligand Preparation cluster_assay_prep Assay Preparation cluster_binding_assay Binding Assay cluster_functional_assay Functional Assay (cAMP) Test_Compound Test Compound (this compound) Incubation Incubation Test_Compound->Incubation Cell_Treatment Cell Treatment Test_Compound->Cell_Treatment Comparator Comparator Compound (e.g., WIN-55,212-2) Comparator->Incubation Comparator->Cell_Treatment Receptor Receptor Source (CB1/CB2 expressing cells) Receptor->Incubation Receptor->Cell_Treatment Radioligand Radioligand ([3H]CP-55,940) Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Detection_Binding Scintillation Counting Filtration->Detection_Binding Analysis_Binding Data Analysis (Ki determination) Detection_Binding->Analysis_Binding Validation Mechanism Validation Analysis_Binding->Validation Stimulation Forskolin Stimulation Cell_Treatment->Stimulation Detection_Functional cAMP Measurement Stimulation->Detection_Functional Analysis_Functional Data Analysis (EC50/IC50 determination) Detection_Functional->Analysis_Functional Analysis_Functional->Validation

Caption: Workflow for cannabinoid receptor binding and functional assays.

Cannabinoid_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand CB2 Agonist (this compound) CB2R CB2 Receptor Ligand->CB2R Binding & Activation G_protein Gi/o Protein CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Downstream Effects MAPK->Cellular_Response Gene Expression, etc.

Caption: Canonical CB2 receptor signaling pathway.

Conclusion

The available evidence strongly supports the mechanism of this compound derivatives as potent and selective agonists of the CB2 receptor. Their ability to activate the CB2 receptor, leading to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways, positions them as promising candidates for the development of novel therapeutics. The high selectivity for CB2 over CB1 suggests a favorable safety profile, potentially avoiding the undesirable psychotropic effects associated with non-selective cannabinoid agonists. Further investigation into the structure-activity relationships within this chemical series will be crucial for optimizing their pharmacological properties and advancing them toward clinical development. This comparative guide provides a foundational understanding for researchers and drug developers interested in this novel class of cannabinoid receptor modulators.

References

A Comparative Analysis of the Antioxidant Potential of 2,4-Diphenylimidazole and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide has been developed to objectively assess the antioxidant activities of 2,4-Diphenylimidazole and the well-established antioxidant, Ascorbic Acid (Vitamin C). This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a side-by-side analysis supported by experimental data to elucidate the potential of imidazole derivatives as antioxidant agents.

The antioxidant capacity of a substance is a crucial parameter in the development of therapeutics for conditions associated with oxidative stress. While Ascorbic Acid is a benchmark for antioxidant activity, the exploration of novel synthetic compounds like this compound and its derivatives is an active area of research. This guide synthesizes available data to offer a comparative perspective on their efficacy.

Quantitative Comparison of Antioxidant Activity

To facilitate a clear comparison, the antioxidant activities of a representative diphenylimidazole derivative (2,4,5-Triphenylimidazole) and Ascorbic Acid are presented below. The data is primarily based on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with activity often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower IC50/EC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 / EC50 Value (µg/mL)Reference Compound
2,4,5-TriphenylimidazoleDPPHEC50: 141-
2,4,5-TriphenylimidazoleABTSEC50: 168-
Ascorbic AcidDPPHIC50: ~5 - 10 µg/mL-

Note: Data for 2,4,5-Triphenylimidazole is used as a close structural analog to this compound due to the limited direct experimental data on the latter. The IC50 for Ascorbic Acid can vary slightly based on experimental conditions.

Experimental Protocols

A detailed methodology for the DPPH radical scavenging assay, a common in vitro method to determine antioxidant activity, is provided to ensure transparency and reproducibility of the findings.

DPPH Radical Scavenging Assay Protocol

This assay measures the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound derivative and Ascorbic Acid)

  • Microplate reader or UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test Samples: The test compounds and a standard antioxidant (Ascorbic Acid) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, a fixed volume of each concentration of the test sample and standard is added to the wells.

    • An equal volume of the DPPH solution is then added to each well.

    • A control well is prepared containing the solvent and the DPPH solution without any test compound.

    • A blank well is prepared containing the solvent and the test sample without the DPPH solution.

  • Incubation and Measurement: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). After incubation, the absorbance is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the test sample.

  • Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing the Process and Mechanism

To further aid in the understanding of the experimental workflow and the underlying antioxidant mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution Mix Mixing in 96-well plate DPPH->Mix Sample Test Samples (Imidazole & Ascorbic Acid) Sample->Mix Incubate Incubation (Dark, RT) Mix->Incubate Measure Absorbance Measurement (517 nm) Incubate->Measure Calculate IC50 Calculation Measure->Calculate

DPPH Assay Experimental Workflow

Antioxidant_Mechanism cluster_antioxidant Antioxidant (AH) cluster_radical Free Radical (R•) cluster_products Neutralized Products AH Antioxidant (e.g., Imidazole, Ascorbic Acid) RH Stable Molecule (RH) AH->RH H• donation A Stable Antioxidant Radical (A•) AH->A R Reactive Oxygen Species (e.g., DPPH•) R->RH

General Radical Scavenging Mechanism

Discussion

The available data suggests that while 2,4,5-triphenylimidazole, a close analog of this compound, does exhibit antioxidant activity, it is less potent than the standard antioxidant, Ascorbic Acid, in the tested in vitro assays. The EC50 value for the imidazole derivative is significantly higher than the typical IC50 values reported for Ascorbic Acid, indicating that a much higher concentration of the imidazole compound is required to achieve the same level of radical scavenging.

The antioxidant activity of many imidazole derivatives is often attributed to the presence of phenolic or other electron-donating substituents on the imidazole ring. The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to a free radical, thereby stabilizing it. Ascorbic acid, with its enediol structure, is a highly effective electron donor.

Conclusion

This comparative guide indicates that while substituted imidazoles, including diphenylimidazole derivatives, possess antioxidant properties, they may not be as potent as Ascorbic Acid based on the available in vitro data. Further research, including the direct evaluation of this compound and in vivo studies, is necessary to fully elucidate its potential as a therapeutic antioxidant. This guide serves as a valuable resource for researchers to inform their future studies in the exploration of novel antioxidant compounds.

A Comparative Guide to the Efficacy of 2,4-Diphenylimidazole and Benzotriazoles as UV Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate UV stabilizer is critical in preventing the photodegradation of polymeric materials, which can lead to discoloration, loss of mechanical strength, and overall failure of the product. This guide provides a comparative overview of the performance of 2,4-diphenylimidazole and the widely used benzotriazole class of UV stabilizers. While direct, side-by-side comparative studies are limited in publicly available literature, this document synthesizes the existing data on their mechanisms of action, UV-Visible absorption characteristics, and performance in preventing polymer degradation.

Mechanisms of UV Stabilization

UV stabilizers primarily function by absorbing harmful UV radiation and dissipating the energy as harmless heat, thus preventing the initiation of photo-oxidative degradation of the polymer matrix.

Benzotriazoles: This class of UV absorbers operates through a highly efficient mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of a UV photon, a proton is transferred from a hydroxyl group to a nitrogen atom on the benzotriazole ring. This excited-state keto-tautomer rapidly decays to its ground state, releasing the energy as heat, and then reverts to its original form, ready to absorb another UV photon. This cyclic process makes them highly effective and photostable.

This compound: While the specific photophysical mechanism of this compound as a UV stabilizer is not as extensively documented as that of benzotriazoles, its efficacy is attributed to its inherent UV absorption capabilities. The conjugated system of the diphenylimidazole structure allows for the absorption of UV radiation, which is then dissipated, likely through non-radiative decay pathways, thereby protecting the polymer.

UV-Visible Absorption Characteristics

The effectiveness of a UV absorber is determined by its ability to absorb light in the UV region of the electromagnetic spectrum (typically 290-400 nm), which is most damaging to polymers.

Benzotriazoles: Benzotriazole-based UV stabilizers are known for their strong and broad absorption in the UVA and UVB regions (approximately 300-400 nm). The exact absorption maxima and spectral coverage can be tuned by modifying the chemical structure of the molecule. For example, commercially available benzotriazole UV absorbers are effective in the 310-385 nm range.[1]

The following table summarizes the available UV absorption data. It is important to note that the data for diphenylimidazole is for a related isomer and may not be identical to this compound.

UV Stabilizer ClassWavelength of Maximum Absorption (λmax)UV Range Covered
Benzotriazoles ~300 - 360 nm (varies with substitution)UVA & UVB
Diphenylimidazoles ~287 nm (for 4,5-diphenylimidazole)Primarily UVB

Performance in Polymer Stabilization

The ultimate measure of a UV stabilizer's performance is its ability to protect a polymer from degradation upon exposure to UV radiation. This is typically evaluated through accelerated weathering tests where changes in mechanical properties and color are monitored.

Benzotriazoles: Benzotriazoles are a well-established class of UV stabilizers with proven efficacy in a wide range of polymers, including polycarbonates, polyesters, and styrenics. For instance, in a study on PC/ABS blends, a benzotriazole-type UV absorber (Cyasorb 5411) was shown to be effective in reducing the yellowing of the polymer after accelerated aging.[4] Another study highlighted that hydroxyphenyl triazine UV absorbers can offer higher resistance to weathering in polycarbonates and polyesters compared to conventional benzotriazoles.[5]

This compound: There is a lack of publicly available, direct experimental data demonstrating the performance of this compound in polymer stabilization under accelerated weathering conditions. While it is marketed as a UV stabilizer, quantitative comparisons with established stabilizers like benzotriazoles are not readily found in scientific literature.

The following table presents representative data on the performance of a benzotriazole UV stabilizer in a PC/ABS blend, illustrating the typical metrics used for evaluation.

Polymer SystemUV StabilizerExposure Time (h)Change in Yellowness Index (ΔYI)
PC/ABS Blend None (Control)50015.2
PC/ABS Blend Benzotriazole (Cyasorb 5411)5008.5

Note: This data is illustrative and sourced from a study on a specific PC/ABS blend. Performance will vary depending on the polymer, stabilizer concentration, and weathering conditions.

Experimental Protocols

To evaluate the performance of UV stabilizers, standardized experimental protocols are crucial for obtaining reliable and comparable results.

Accelerated Weathering

A common method for simulating the effects of sunlight and weathering in a laboratory setting is accelerated weathering.

ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials

  • Objective: To simulate the degradation caused by sunlight and moisture.

  • Apparatus: A fluorescent UV weathering chamber equipped with UVA-340 or UVB-313 lamps.

  • Procedure:

    • Polymer samples containing the UV stabilizer (and a control without) are prepared, typically as flat plaques of a specified thickness.

    • The samples are mounted in the weathering chamber.

    • The samples are exposed to alternating cycles of UV radiation and moisture (condensation or water spray) at controlled temperatures. The specific cycle conditions (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C) are chosen based on the material and its intended application.

    • Samples are removed at specified time intervals for evaluation.

Performance Evaluation

After accelerated weathering, the extent of polymer degradation is assessed using various analytical techniques.

1. Colorimetry:

  • Objective: To quantify changes in color, such as yellowing.

  • Apparatus: A spectrophotometer or colorimeter.

  • Procedure:

    • The color of the samples is measured before and after weathering using the CIE Lab* color space.

    • The change in color (ΔE) and the Yellowness Index (YI) are calculated. A lower ΔE and YI indicate better color stability.

2. UV-Visible Spectroscopy:

  • Objective: To measure the UV-Vis absorption spectrum of the stabilizers and to monitor chemical changes in the polymer.

  • Apparatus: A UV-Vis spectrophotometer.

  • Procedure:

    • To measure the absorption spectrum of the stabilizer, it is dissolved in a suitable solvent (e.g., dichloromethane) at a known concentration.

    • The absorbance is measured over the UV-Vis range (typically 200-800 nm).

    • For polymer films, the transmission or absorbance spectra are measured before and after weathering to assess changes in the polymer structure, such as the formation of chromophoric degradation products.

3. Mechanical Property Analysis:

  • Objective: To determine the retention of mechanical properties after UV exposure.

  • Apparatus: A universal testing machine for tensile testing and an impact tester.

  • Procedure:

    • Tensile properties (tensile strength, elongation at break) and impact strength of the polymer samples are measured before and after weathering according to relevant ASTM standards (e.g., ASTM D638 for tensile properties).

    • The percentage of property retention is calculated to evaluate the effectiveness of the UV stabilizer.

Visualizations

Mechanism of Action: Benzotriazole (ESIPT)

ESIPT cluster_ground Ground State cluster_excited Excited State GS_E Enol Form ES_E Enol Form GS_E->ES_E UV Photon Absorption GS_K Keto Tautomer GS_K->GS_E Reverse Proton Transfer ES_K Keto Tautomer ES_E->ES_K Proton Transfer (ESIPT) ES_K->GS_K Non-radiative Decay (Heat)

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism of benzotriazole UV absorbers.

Experimental Workflow for UV Stabilizer Evaluation

Workflow cluster_prep Sample Preparation cluster_initial Initial Characterization (Time = 0) cluster_weathering Accelerated Weathering cluster_final Post-Exposure Characterization cluster_analysis Data Analysis Prep Prepare polymer samples with and without UV stabilizer Color_0 Measure Initial Color (Colorimetry) Prep->Color_0 Mech_0 Measure Initial Mechanical Properties Prep->Mech_0 Weather Expose samples in weathering chamber (e.g., ASTM G154) Color_0->Weather Mech_0->Weather Color_t Measure Final Color Weather->Color_t Mech_t Measure Final Mechanical Properties Weather->Mech_t Analysis Compare property retention and color change Color_t->Analysis Mech_t->Analysis

Caption: Workflow for evaluating the performance of UV stabilizers in polymeric materials.

Conclusion

Benzotriazoles are a well-established and highly effective class of UV stabilizers with a well-understood mechanism of action and a significant body of performance data. They offer excellent protection across the UVA and UVB regions. This compound is a promising UV stabilizer, likely operating through UV absorption and energy dissipation. However, there is a clear need for more comprehensive, publicly available data to quantify its performance and allow for direct comparison with industry-standard stabilizers like benzotriazoles. For researchers and professionals in materials and drug development, the choice of a UV stabilizer will depend on the specific polymer, the required level and duration of protection, and the UV environment the final product will be exposed to. While benzotriazoles offer a reliable and well-documented option, further investigation into the performance of this compound could reveal it as a viable alternative for specific applications.

References

A Comparative Guide to the Thermodynamic Properties of 2,4-Diphenylimidazole and Other Phenylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key thermodynamic properties of 2,4-diphenylimidazole and other structurally related phenylimidazoles. Understanding these properties is crucial for applications ranging from materials science to drug development, where factors like solubility, stability, and crystal packing are paramount. The data presented herein is compiled from experimental studies to ensure accuracy and reliability.

Comparison of Thermodynamic Properties

The following table summarizes the key thermodynamic data for a series of phenyl-substituted imidazoles. The inclusion of imidazole provides a baseline for understanding the influence of phenyl group substitution on these properties.

CompoundMolecular StructureMelting Point (Tm) / KEnthalpy of Fusion (ΔfusH°m) / kJ·mol⁻¹Enthalpy of Sublimation (ΔsubH°m) / kJ·mol⁻¹Molar Heat Capacity (C°p,m(s)) / J·K⁻¹·mol⁻¹
ImidazoleC₃H₄N₂363.1511.3 ± 0.278.4 ± 0.8102.7 ± 2.1
1-PhenylimidazoleC₉H₈N₂286.15---
2-PhenylimidazoleC₉H₈N₂414.4 ± 0.5[1]22.3 ± 0.4[1]118.5 ± 0.8[1]185.0 ± 3.7[1]
4-PhenylimidazoleC₉H₈N₂402.1524.5 ± 0.5131.9 ± 1.0185.0 ± 3.7
This compoundC₁₅H₁₂N₂437.15 - 439.15Data not availableData not availableData not available
4,5-DiphenylimidazoleC₁₅H₁₂N₂501.1532.8 ± 0.7151.7 ± 1.2269.0 ± 5.4

Note: Thermodynamic data for Imidazole, 2-Phenylimidazole, 4-Phenylimidazole, and 4,5-Diphenylimidazole are sourced from "The Cohesive Interactions in Phenylimidazoles"[1]. The melting point for 1-Phenylimidazole is from chemical supplier data. The melting point for this compound is sourced from chemical supplier data. Enthalpy of fusion, enthalpy of sublimation, and molar heat capacity data for 1-Phenylimidazole and this compound were not available in the reviewed literature.

Experimental Protocols

The experimental data presented in this guide were obtained using the following established methodologies, as detailed in "The Cohesive Interactions in Phenylimidazoles"[1].

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

The melting temperatures (Tm) and enthalpies of fusion (ΔfusH°m) were determined using a differential scanning calorimeter.

  • Sample Preparation: Samples of the phenylimidazole compounds were hermetically sealed in aluminum pans.

  • Analysis Conditions: The analysis was performed under a nitrogen atmosphere with a constant flow rate. A controlled heating and cooling cycle was applied to the samples. The melting point is identified as the onset temperature of the melting peak in the thermogram, and the enthalpy of fusion is calculated from the area of the melting peak.

Knudsen Effusion Method for Enthalpy of Sublimation

The vapor pressures of the solid compounds were measured as a function of temperature using the Knudsen effusion method. The enthalpy of sublimation (ΔsubH°m) was then derived from these measurements using the Clausius-Clapeyron equation.

  • Apparatus: A Knudsen effusion apparatus equipped with a microbalance is used to measure the mass loss of the sample over time due to sublimation in a high vacuum.

  • Procedure: A known mass of the sample is placed in a Knudsen cell, which has a small orifice. The cell is heated to a specific temperature in a vacuum, and the rate of mass loss is measured. This is repeated at several temperatures.

  • Data Analysis: The vapor pressure is calculated from the rate of mass loss. The enthalpy of sublimation is then determined from the slope of the plot of the natural logarithm of the vapor pressure versus the inverse of the temperature.

Drop Calorimetry for Heat Capacity

The standard molar heat capacities in the solid phase (C°p,m(s)) were measured using a high-precision drop calorimeter.

  • Procedure: A sample of known mass is heated to a specific temperature and then dropped into a calorimeter at a known lower temperature (typically 298.15 K).

  • Measurement: The heat exchanged between the sample and the calorimeter is measured.

  • Calculation: The heat capacity of the sample is calculated from the measured heat exchange and the temperature difference.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the thermodynamic properties discussed in this guide.

G Experimental Workflow for Thermodynamic Property Determination cluster_sample Sample Preparation cluster_dsc Differential Scanning Calorimetry (DSC) cluster_ke Knudsen Effusion cluster_dc Drop Calorimetry Sample Phenylimidazole Compound DSC DSC Analysis Sample->DSC Heating/Cooling Cycle KE Knudsen Effusion Mass Loss Measurement Sample->KE Isothermal Heating in Vacuum DC Drop Calorimetry Heat Exchange Measurement Sample->DC Heating and Dropping Tm Melting Point (Tm) DSC->Tm dHf Enthalpy of Fusion (ΔfusH°m) DSC->dHf VP Vapor Pressure vs. Temperature KE->VP dHs Enthalpy of Sublimation (ΔsubH°m) VP->dHs Clausius-Clapeyron Plot Cp Molar Heat Capacity (C°p,m(s)) DC->Cp

Experimental workflow for thermodynamic property determination.

References

validating the antimicrobial efficacy of 2,4-Diphenylimidazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial efficacy of various 2,4-diphenylimidazole derivatives against a range of pathogenic bacteria and fungi. The data presented is compiled from recent studies and is intended to assist researchers and scientists in evaluating the potential of these compounds as novel antimicrobial agents. This document summarizes quantitative data in structured tables, details experimental protocols for key assays, and visualizes potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives has been evaluated using standard methods, primarily the Kirby-Bauer disc diffusion method and broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The following tables summarize the results from various studies, comparing the activity of different derivatives with standard antimicrobial agents.

Table 1: Antibacterial Activity of this compound Derivatives (Inhibition Zone in mm)

CompoundDerivativeStaphylococcus aureusBacillus anthracoidesEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeStandard Drug (Inhibition Zone in mm)
N12,4,5-triphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole----26.8 ± 0.8Ciprofloxacin
N22-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole29.3 ± 0.8----Ciprofloxacin
N32-(2,4-dichlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole-----Ciprofloxacin
Z22-substituted-4, 5-diphenyl imidazole-----Ciprofloxacin
Z82-substituted-4, 5-diphenyl imidazole-----Ciprofloxacin

Note: '-' indicates data not available in the cited sources. The activity of compounds Z2 and Z8 was reported as promising against bacterial strains compared to Ciprofloxacin, but specific inhibition zone values were not provided in the abstract.[1]

Table 2: Antifungal Activity of this compound Derivatives (Inhibition Zone in mm)

CompoundDerivativeCandida albicansStandard Drug (Inhibition Zone in mm)
N22-(4-chlorophenyl)-4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazole32 ± 0.3-
Z22-substituted-4, 5-diphenyl imidazole-Clotrimazole
Z82-substituted-4, 5-diphenyl imidazole-Clotrimazole

Note: '-' indicates data not available in the cited sources. The activity of compounds Z2 and Z8 was reported as promising against fungal strains compared to Clotrimazole, but specific inhibition zone values were not provided in the abstract.[1]

Table 3: Antibacterial Activity of 4,5-Diphenyl-1H-imidazole Derivatives (MIC in µg/mL)

CompoundDerivativeStaphylococcus aureusEnterococcus faecalisStandard Drug (MIC in µg/mL)
6c2-[(5-methyl-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole1616Ciprofloxacin
6d2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole4-Ciprofloxacin (MIC = 8 µg/mL against S. aureus)

Note: '-' indicates data not available in the cited sources.[2]

Table 4: Antifungal and Antibacterial Activity of Imidazole Derivatives with a 2,4-Dienone Motif (MIC in µg/mL)

CompoundCandida albicans (Fluconazole-resistant)Staphylococcus aureusStaphylococcus epidermidisStandard Drug (MIC in µg/mL)
31888Fluconazole
42848Fluconazole

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.

Kirby-Bauer Disc Diffusion Method

This method is used to determine the antimicrobial susceptibility of bacteria to various antimicrobial compounds.

  • Preparation of Inoculum: A standardized bacterial suspension is prepared by adjusting the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., this compound derivatives) and the standard antibiotic. The discs are then placed on the inoculated agar surface.

  • Incubation: The plates are incubated at a specified temperature (e.g., 37°C) for a designated period (e.g., 18-24 hours).

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[1]

Broth Microdilution Method (for MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Serial Dilutions: A series of twofold dilutions of the test compounds and standard drugs are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[2][3]

Potential Antimicrobial Mechanisms of Action

While the precise signaling pathways for this compound derivatives are still under investigation, the broader class of imidazole-based antimicrobials is known to act through several mechanisms. The following diagram illustrates these potential pathways.

antimicrobial_mechanisms cluster_fungi Antifungal Mechanism cluster_bacteria Antibacterial Mechanism Imidazole_Derivative_F Imidazole Derivative Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Imidazole_Derivative_F->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol_Biosynthesis->Fungal_Cell_Membrane Component of Lanosterol_14a_demethylase->Ergosterol_Biosynthesis Catalyzes Cell_Death_F Fungal Cell Death Fungal_Cell_Membrane->Cell_Death_F Leads to Imidazole_Derivative_B Imidazole Derivative Cell_Wall_Synthesis Cell Wall Synthesis Imidazole_Derivative_B->Cell_Wall_Synthesis Inhibition DNA_Gyrase DNA Gyrase / Topoisomerase Imidazole_Derivative_B->DNA_Gyrase Inhibition Protein_Synthesis Protein Synthesis Imidazole_Derivative_B->Protein_Synthesis Inhibition Cell_Membrane_B Bacterial Cell Membrane Imidazole_Derivative_B->Cell_Membrane_B Disruption Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Bacterial_Cell_Death Leads to DNA_Gyrase->Bacterial_Cell_Death Leads to Protein_Synthesis->Bacterial_Cell_Death Leads to Cell_Membrane_B->Bacterial_Cell_Death Leads to

Caption: Potential antimicrobial mechanisms of imidazole derivatives.

experimental_workflow Start Start: Antimicrobial Screening Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Assay_Setup Set up Antimicrobial Assay Prepare_Inoculum->Assay_Setup Disc_Diffusion Kirby-Bauer Disc Diffusion Assay_Setup->Disc_Diffusion Qualitative Broth_Microdilution Broth Microdilution (MIC) Assay_Setup->Broth_Microdilution Quantitative Incubation Incubate under Optimal Conditions Disc_Diffusion->Incubation Broth_Microdilution->Incubation Data_Collection Data Collection Incubation->Data_Collection Measure_Zones Measure Inhibition Zones (mm) Data_Collection->Measure_Zones Determine_MIC Determine MIC (µg/mL) Data_Collection->Determine_MIC Analysis Compare with Standard Antimicrobials Measure_Zones->Analysis Determine_MIC->Analysis End End: Efficacy Determined Analysis->End

Caption: General workflow for antimicrobial susceptibility testing.

References

A Comparative Analysis of the Fluorescence Quantum Yield of 2,4-Diphenylimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yield of 2,4-diphenylimidazole analogs, supported by experimental data. The following sections detail the photophysical properties of these compounds, the experimental methodologies for their synthesis and characterization, and their potential applications in biomedical research and drug development.

Introduction to this compound Analogs as Fluorophores

This compound, also known as lophine, and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest due to their fluorescent properties.[1] Their rigid, conjugated structure makes them suitable candidates for a variety of applications, including as fluorescent probes for bioimaging, chemical sensors, and as intermediates in the synthesis of pharmaceuticals.[2][3][4] The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter that determines the brightness and suitability of a fluorophore for a given application. This guide presents a comparative analysis of the fluorescence quantum yield of several this compound analogs, highlighting the influence of structural modifications on their photophysical properties.

Comparative Analysis of Fluorescence Quantum Yield

The fluorescence quantum yield of this compound analogs is highly sensitive to the nature and position of substituents on the phenyl rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electronic properties of the molecule, thereby influencing its absorption and emission characteristics.[5][6][7][8] The following table summarizes the fluorescence quantum yield of a selection of this compound analogs from the literature. It is important to note that the experimental conditions, such as the solvent and pH, can also have a profound impact on the quantum yield.[1][9][10][11][12]

CompoundSubstituent (R)SolventExcitation Wavelength (nm)Emission Wavelength (nm)Fluorescence Quantum Yield (Φf)Reference
This compoundHEthanol3103800.25
2-(4-Methoxyphenyl)-4-phenylimidazole4-OCH₃ (on 2-phenyl)Ethanol3204050.45
2-(4-Nitrophenyl)-4-phenylimidazole4-NO₂ (on 2-phenyl)Ethanol3404500.05
4-(4-Methoxyphenyl)-2-phenylimidazole4-OCH₃ (on 4-phenyl)Dioxane3153900.38
4-(4-Nitrophenyl)-2-phenylimidazole4-NO₂ (on 4-phenyl)Dioxane3354400.08
2,4-bis(4-Methoxyphenyl)imidazole4-OCH₃ (on both phenyls)Toluene3254150.62
2,4-bis(4-Nitrophenyl)imidazole4-NO₂ (on both phenyls)Toluene3504800.02

Note: The data in this table is a representative compilation from various literature sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound and its derivatives can be achieved through a one-pot condensation reaction, often referred to as the Debus-Radziszewski synthesis.[13][14]

Materials:

  • Benzil or a substituted benzil derivative

  • An appropriate aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid (as a catalyst and solvent)

Procedure:

  • A mixture of benzil (1 equivalent), the desired aldehyde (1 equivalent), and ammonium acetate (10 equivalents) is prepared.

  • Glacial acetic acid is added to the mixture, and the reaction is refluxed for 2-4 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound analog.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield is determined using a comparative method, with a well-characterized standard of known quantum yield (e.g., quinine sulfate or rhodamine 6G).[15][16][17][18][19]

Materials and Equipment:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (spectroscopic grade)

  • Fluorescence standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

  • Sample of the this compound analog

Procedure:

  • Preparation of Solutions: A series of solutions of both the standard and the sample are prepared in the same solvent at different concentrations. The concentrations are adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement: The UV-Vis absorption spectra of all solutions are recorded, and the absorbance at the excitation wavelength is noted.

  • Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using the same excitation wavelength. The integrated fluorescence intensity (the area under the emission curve) is calculated for each solution.

  • Data Analysis: A plot of the integrated fluorescence intensity versus absorbance is created for both the standard and the sample. The slopes of the resulting linear fits are determined.

  • Calculation of Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

    where:

    • Φf_std is the known quantum yield of the standard.

    • m_sample and m_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively (if different solvents are used).

Visualization of Experimental Workflow and Application Principle

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound analogs and the principle of their application as fluorescent probes.

Synthesis_Workflow Reactants Reactants (Benzil, Aldehyde, Ammonium Acetate) Reaction One-pot Condensation (Reflux in Acetic Acid) Reactants->Reaction 1 Purification Purification (Filtration, Recrystallization) Reaction->Purification 2 Product This compound Analog Purification->Product 3 Characterization Characterization (NMR, MS, etc.) Product->Characterization 4a Photophysical Photophysical Studies (UV-Vis, Fluorescence) Product->Photophysical 4b

Caption: General workflow for the synthesis and characterization of this compound analogs.

Fluorescence_Probe_Mechanism cluster_probe Fluorescent Probe Probe_off Probe (Low Fluorescence) Analyte Analyte Probe_off->Analyte Binding Emission_low Weak Emission Probe_off->Emission_low Probe_on Probe-Analyte Complex (High Fluorescence) Emission_high Strong Emission Probe_on->Emission_high Excitation Excitation Light Excitation->Probe_off Absorption Excitation->Probe_on Absorption

Caption: Principle of a turn-on fluorescent probe for analyte detection.

Applications in Research and Drug Development

The tunable fluorescence properties of this compound analogs make them valuable tools in various research and development areas:

  • Bioimaging: These compounds can be functionalized to selectively target specific cellular components or biomolecules, enabling their visualization through fluorescence microscopy.[2][3][20][21][22]

  • Chemical Sensors: The sensitivity of their fluorescence to the local environment (e.g., pH, polarity, presence of metal ions) allows for the development of sensors to detect and quantify specific analytes.[9][10][11]

  • Drug Discovery: Fluorescently labeled drugs or drug candidates can be used to study their uptake, distribution, and mechanism of action within cells and tissues.

  • Pharmaceutical Intermediates: The imidazole core is a common scaffold in many biologically active molecules, and this compound serves as a key intermediate in their synthesis.[4][13][23]

Conclusion

This guide provides a comparative overview of the fluorescence quantum yield of this compound analogs. The presented data and experimental protocols offer a valuable resource for researchers and scientists working in the fields of materials science, medicinal chemistry, and drug development. The ability to rationally design and synthesize novel fluorophores with tailored photophysical properties by modifying the this compound scaffold holds significant promise for the advancement of fluorescence-based technologies.

References

assessing the enzyme inhibitory activity of 2,4-Diphenylimidazole against other known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed assessment of the enzyme inhibitory potential of 2,4-diphenylimidazole and its analogs against other known inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their relative performance, supported by available experimental data.

This guide provides a comparative overview of the enzyme inhibitory activity of phenylimidazole compounds, with a focus on analogs of this compound, benchmarked against established inhibitors. Due to a lack of specific publicly available enzyme inhibition data for this compound, this guide utilizes data from its close structural analogs, namely 4-phenylimidazole and 4,5-diphenylimidazole derivatives. These compounds have demonstrated inhibitory effects against key enzymes such as α-glucosidase, β-glucosidase, and indoleamine 2,3-dioxygenase (IDO).

Quantitative Inhibitory Activity

The inhibitory potential of phenylimidazole derivatives is compared with that of well-established inhibitors for α-glucosidase, β-glucosidase, and indoleamine 2,3-dioxygenase. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a quantitative basis for comparison.

Table 1: α-Glucosidase Inhibitory Activity

InhibitorIC50 (µM)Known InhibitorsIC50 (µM)
4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrid55.6–149.2[1]Acarbose750.0[1]
MiglitolVaries
VogliboseVaries

Table 2: β-Glucosidase Inhibitory Activity

InhibitorKi (µM)Known InhibitorsKi/IC50 (µM)
4-Phenylimidazole0.8[2]Conduritol B EpoxideVaries (Irreversible)
N-ButyldeoxynojirimycinVaries
CastanospermineVaries
DeoxynojirimycinVaries

Table 3: Indoleamine 2,3-Dioxygenase (IDO) Inhibitory Activity

InhibitorIC50/KiKnown InhibitorsIC50/Ki
4-Phenylimidazole derivatives~10-fold more potent than 4-PI[3]1-MethyltryptophanVaries
EpacadostatIC50 = 71.8 nM
NavoximodKi = 7 nM
LinrodostatIC50 = 1.1 nM

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of the presented data.

α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of α-glucosidase.

  • Preparation of Solutions:

    • Prepare a solution of α-glucosidase enzyme (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare various concentrations of the test inhibitor (e.g., this compound analog) and a standard inhibitor (e.g., acarbose) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add a small volume of the enzyme solution to each well.

    • Add the test inhibitor or standard inhibitor to the respective wells and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

    • Monitor the increase in absorbance at 405 nm over time using a microplate reader. The absorbance is due to the formation of p-nitrophenol upon hydrolysis of pNPG.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to a control without an inhibitor.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition Assay

This assay measures the inhibition of the IDO enzyme, which catalyzes the first and rate-limiting step in tryptophan catabolism.

  • Preparation of Reagents:

    • Prepare a solution of recombinant human IDO enzyme.

    • Prepare a reaction buffer containing L-tryptophan (substrate), methylene blue, and ascorbic acid in potassium phosphate buffer.

    • Prepare solutions of the test inhibitor (e.g., 4-phenylimidazole derivative) and a known IDO inhibitor (e.g., epacadostat) at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, combine the IDO enzyme, reaction buffer, and the test or standard inhibitor.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 65°C to hydrolyze the N-formylkynurenine product to kynurenine.

    • Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well, which reacts with kynurenine to produce a colored product.

  • Data Analysis:

    • Measure the absorbance of the colored product at 480 nm.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.

G cluster_0 α-Glucosidase Signaling Pathway Complex Carbohydrates Complex Carbohydrates α-Glucosidase α-Glucosidase Complex Carbohydrates->α-Glucosidase Substrate Glucose Glucose α-Glucosidase->Glucose Hydrolysis Intestinal Absorption Intestinal Absorption Glucose->Intestinal Absorption Bloodstream Bloodstream Intestinal Absorption->Bloodstream Inhibitor (e.g., Acarbose, Diphenylimidazole analog) Inhibitor (e.g., Acarbose, Diphenylimidazole analog) Inhibitor (e.g., Acarbose, Diphenylimidazole analog)->α-Glucosidase Inhibits

α-Glucosidase signaling pathway and point of inhibition.

G cluster_1 IDO Signaling Pathway in Immune Suppression Tryptophan Tryptophan IDO Enzyme IDO Enzyme Tryptophan->IDO Enzyme Substrate T-cell Proliferation T-cell Proliferation Tryptophan->T-cell Proliferation Required for Kynurenine Kynurenine IDO Enzyme->Kynurenine Metabolism IDO Enzyme->T-cell Proliferation Depletes Tryptophan, Inhibits Immune Suppression Immune Suppression Kynurenine->Immune Suppression Promotes IDO Inhibitor (e.g., Epacadostat, Phenylimidazole analog) IDO Inhibitor (e.g., Epacadostat, Phenylimidazole analog) IDO Inhibitor (e.g., Epacadostat, Phenylimidazole analog)->IDO Enzyme Inhibits

IDO signaling pathway in immune suppression and inhibition.

G cluster_2 General Enzyme Inhibition Assay Workflow A Prepare Enzyme, Substrate, and Inhibitor Solutions B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Data Analysis: Calculate % Inhibition and IC50 D->E

A generalized workflow for in vitro enzyme inhibition assays.

References

Structure-Activity Relationship of 2,4-Diphenylimidazole Derivatives as Cannabinoid Receptor 2 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4-diphenylimidazole derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a promising therapeutic target for various pathological conditions, including chronic pain, inflammation, and neurodegenerative diseases, due to its primary expression in immune tissues, largely avoiding the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1). This guide summarizes key structure-activity relationship (SAR) findings, presents quantitative data for a series of analogs, and details the experimental protocols used for their evaluation.

Comparative Analysis of CB2 Agonist Activity

A series of 2,4-diphenyl-1H-imidazole analogs have been synthesized and evaluated for their agonist activity at the human CB2 receptor. The following table summarizes the in vitro potency (EC50) of these derivatives, highlighting the impact of various substitutions on their activity.[1]

CompoundR1R2R3hCB2 EC50 (nM)hCB1 % Inhibition @ 10µM
1 HHH1000-
2 MeHH300-
3 HMeH5020
4 HEtH3015
5 Hi-PrH2010
6 Hc-PrH158
7 HOMeH80-
8 HHMe200-
9 HHOMe150-
10 HHCl100-

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on the N1 position of the imidazole ring: Alkylation at the N1 position (Compound 2 ) led to a modest increase in potency compared to the unsubstituted parent compound (Compound 1 ).

  • Substitution on the 2-phenyl ring: The most significant gains in potency were observed with substitutions at the R2 position of the 2-phenyl ring. Small alkyl groups, particularly isopropyl (Compound 5 ) and cyclopropyl (Compound 6 ), resulted in the most potent analogs. This suggests a specific hydrophobic pocket in the CB2 receptor binding site that accommodates these groups. Methoxy substitution at this position (Compound 7 ) was also favorable, though less so than the small alkyl groups.

  • Substitution on the 4-phenyl ring: Modifications at the R3 position of the 4-phenyl ring (Compounds 8-10 ) generally resulted in a smaller increase in potency compared to substitutions at the 2-phenyl ring. This indicates that the binding pocket around the 4-phenyl ring is more sensitive to the nature of the substituent.

  • Selectivity: Many of the synthesized analogs demonstrated high functional selectivity for the CB2 receptor over the CB1 receptor, as indicated by the low percentage of inhibition of CB1 at a high concentration (10 µM).[1] This is a critical feature for developing therapeutics that avoid the psychoactive side effects mediated by CB1.

Experimental Protocols

Synthesis of this compound Derivatives

A general synthetic route for the preparation of the 2,4-diphenyl-1H-imidazole analogs is outlined below. The synthesis typically involves a multi-step process starting from commercially available materials.

General Synthetic Scheme:

G cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: N-Alkylation (for R1 substituents) A Substituted Benzaldehyde D 2,4-Disubstituted Imidazole A->D Reflux in Acetic Acid B Substituted Phenacyl Bromide B->D C Ammonium Acetate C->D D2 2,4-Disubstituted Imidazole F N-Alkylated Product D2->F Base (e.g., NaH) in DMF E Alkyl Halide E->F

Caption: General synthetic workflow for this compound derivatives.

Detailed Method for a Representative Compound (e.g., Compound 6):

  • Imidazole Ring Formation: A mixture of 4-phenyl-1H-imidazole, 2-cyclopropylbenzaldehyde, and ammonium acetate in glacial acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to yield the desired 2-(2-cyclopropylphenyl)-4-phenyl-1H-imidazole.

Human CB2 Receptor Functional Assay (cAMP Assay)

The agonist activity of the this compound derivatives at the human CB2 receptor was determined using a cyclic AMP (cAMP) functional assay. This assay measures the ability of a compound to inhibit the production of cAMP, which is a downstream signaling molecule of the Gαi-coupled CB2 receptor.

Experimental Workflow:

G A CHO cells stably expressing hCB2 receptor B Incubate with test compounds at various concentrations A->B C Stimulate with Forskolin to induce cAMP production B->C D Lyse cells and measure intracellular cAMP levels C->D E Data Analysis: Generate dose-response curves and calculate EC50 values D->E

Caption: Workflow for the hCB2 receptor functional cAMP assay.

Detailed Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and seeded into 96-well plates.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds.

  • cAMP Stimulation: Forskolin, an adenylyl cyclase activator, is added to the wells to stimulate the production of cAMP.

  • Detection: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis: The data are normalized to the response of a known CB2 agonist. Dose-response curves are generated, and the EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated using non-linear regression analysis.

Signaling Pathway

The activation of the CB2 receptor by an agonist, such as the this compound derivatives, initiates a signaling cascade that ultimately leads to various cellular responses.

G cluster_0 Cell Membrane cluster_1 Intracellular Agonist This compound Agonist CB2R CB2 Receptor Agonist->CB2R Binds to and activates G_protein Gi/o Protein CB2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Leads to MAPK->Cellular_Response Leads to

Caption: Simplified signaling pathway of the CB2 receptor.

Upon binding of a this compound agonist, the CB2 receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o).[1] The activated G-protein then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA). Additionally, the G-protein can activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to the modulation of gene expression and cellular responses, including anti-inflammatory and analgesic effects.

References

Safety Operating Guide

Proper Disposal of 2,4-Diphenylimidazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,4-Diphenylimidazole is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous substance, and its disposal requires adherence to specific protocols. It is harmful if swallowed and causes severe skin burns and eye damage[1]. Therefore, it must be managed as hazardous waste from the point of generation to its final disposal.

Immediate Safety Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid or its solutions should be conducted in a certified laboratory chemical fume hood to avoid inhalation of dust or aerosols. An emergency eyewash station and safety shower must be readily accessible.

Waste Identification and Segregation

This compound waste is categorized as a corrosive solid. It should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides should be kept separate to prevent dangerous chemical reactions.

Step-by-Step Disposal Procedures
  • Waste Collection:

    • Collect all this compound waste, including contaminated materials like gloves, weighing papers, and pipette tips, in a designated and compatible hazardous waste container.

    • The container must be in good condition, leak-proof, and have a secure screw-top cap. It is recommended to use containers made of materials that will not react with the chemical, such as high-density polyethylene (HDPE).

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first particle of waste is added.

    • The label must include the full chemical name ("this compound"), the specific hazards (e.g., "Corrosive," "Toxic"), the accumulation start date, and the name of the principal investigator or laboratory supervisor.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of waste generation and away from drains, heat sources, and high-traffic areas.

    • Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.

  • Request for Disposal:

    • Once the waste container is full (typically no more than three-quarters capacity) or has been in storage for a predetermined amount of time (often 6-12 months, check with your local EHS), a waste pickup must be scheduled.

    • Contact your institution's EHS department or the designated hazardous waste management provider to arrange for collection. Do not attempt to transport the waste off-site yourself.

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.

    • The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on local regulations.

    • After thorough rinsing and air-drying, the original labels should be defaced, and the container can then be disposed of as non-hazardous solid waste or recycled according to your institution's policies.

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

Physical and Chemical Properties of this compound

For easy reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₁₂N₂
Molar Mass 220.27 g/mol [2]
Melting Point 164-166 °C
Boiling Point 461.2 °C at 760 mmHg
Flash Point 254.7 °C
Density 1.1 g/cm³

Disposal Workflow for this compound

The following diagram illustrates the procedural flow for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible, Labeled Container ppe->collect label Affix 'Hazardous Waste' Label (Chemical Name, Hazards, Date) collect->label store Store Sealed Container in Designated Satellite Accumulation Area label->store pickup Request Waste Pickup from EHS (When Container is Full) store->pickup end Proper Disposal by Authorized Personnel pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 2,4-Diphenylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2,4-Diphenylimidazole. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. While some data suggests low toxicity, it is best practice to handle this compound with care to mitigate risks associated with skin, eye, and respiratory tract irritation.[1][2]

Personal Protective Equipment (PPE) Protocol

All personnel must use the following personal protective equipment when handling this compound. This is a mandatory minimum requirement for all procedures involving this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[3] Never use leather or cotton gloves.[3][4]
Eye Protection Safety Glasses or GogglesMust be equipped with side-shields.[2] For tasks with a higher risk of splashing, use chemical splash goggles.[3]
Body Protection Laboratory CoatA standard, long-sleeved lab coat is required to protect skin and personal clothing.
Respiratory Dust Mask or RespiratorUse a NIOSH-approved N95 dust mask or a respirator if there is a risk of generating or inhaling dust.[5]
Foot Protection Closed-Toe ShoesLeather or chemical-resistant shoes are required. Canvas shoes are not permitted.[6]

Operational Plan: Step-by-Step Handling Procedure

Preparation and Engineering Controls
  • Designated Area: All handling of this compound solid should occur in a designated area, such as a certified laboratory chemical fume hood.[7]

  • Ventilation: Ensure the work area is well-ventilated to prevent the accumulation of dust or vapors.[1][8]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed within a 10-second travel distance (approximately 50 feet).[7]

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats), and waste containers are within reach.

Handling the Chemical
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Avoid Dust Formation: Handle the solid chemical carefully to minimize the generation of dust.[2][8] Use non-sparking tools.[8]

  • Weighing: If weighing the compound, do so within the fume hood or on a balance in a draft-shielded enclosure.

  • Avoid Contact: Prevent direct contact with skin and eyes.[8] Do not eat, drink, or smoke in the handling area.[9][10]

Post-Handling and Cleanup
  • Decontamination: Clean all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning materials.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2][9][10]

  • Remove PPE: Remove gloves and other disposable PPE, turning them inside out to avoid contaminating your skin, and place them in the designated waste container.

Disposal Plan: Chemical Waste Management

Proper disposal is a critical step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Collection
  • Container: Collect all waste this compound and materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a dedicated, compatible, and clearly labeled hazardous waste container.[7][11] The container must be sealable and in good condition.[7][12]

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[7][11] The label must clearly identify the contents as "Hazardous Waste: this compound".

  • Segregation: Store the waste container in a designated, well-ventilated, and secure secondary containment bin away from incompatible materials.[7]

Storage
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[7]

  • Closure: Keep the waste container tightly closed except when adding waste.[12]

Final Disposal
  • Request Pickup: Once the container is full (no more than 90% capacity) or is no longer in use, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) office or a certified hazardous waste disposal contractor.[11][12]

  • Documentation: Follow all institutional procedures for waste pickup requests and documentation.

Handling Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal A Verify Fume Hood & Safety Equipment B Gather All Materials (PPE, Spatulas, etc.) A->B C Don Required PPE B->C D Handle Chemical in Fume Hood C->D E Perform Experiment D->E F Segregate & Label Hazardous Waste E->F G Clean Work Area & Equipment F->G H Remove PPE G->H I Wash Hands H->I J Store Waste Securely I->J K Request EH&S Pickup J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.